Product packaging for 2-[(2-Aminophenyl)thio]acetamide(Cat. No.:CAS No. 90271-33-3)

2-[(2-Aminophenyl)thio]acetamide

Katalognummer: B1270640
CAS-Nummer: 90271-33-3
Molekulargewicht: 182.25 g/mol
InChI-Schlüssel: GRBIEJPSAPBNSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-[(2-Aminophenyl)thio]acetamide is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2OS B1270640 2-[(2-Aminophenyl)thio]acetamide CAS No. 90271-33-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2-aminophenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBIEJPSAPBNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360708
Record name 2-[(2-aminophenyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90271-33-3
Record name 2-[(2-aminophenyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(2-Aminophenyl)thio]acetamide from 2-aminothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-[(2-Aminophenyl)thio]acetamide, a valuable intermediate in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and potential challenges, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Synthesis Overview

The primary and most direct route for the synthesis of this compound involves the S-alkylation of 2-aminothiophenol with 2-chloroacetamide. This reaction is a nucleophilic substitution where the sulfur atom of 2-aminothiophenol acts as the nucleophile, attacking the electrophilic carbon of 2-chloroacetamide and displacing the chloride ion. The reaction is typically carried out in the presence of a base to deprotonate the thiol group, thereby increasing its nucleophilicity.

Reaction Pathway

The overall chemical transformation is depicted below:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Moles (Equivalents)
2-AminothiophenolC₆H₇NS125.191.0
2-ChloroacetamideC₂H₄ClNO93.511.1
Potassium CarbonateK₂CO₃138.211.5
EthanolC₂H₅OH46.07-
Ethyl AcetateC₄H₈O₂88.11-
WaterH₂O18.02-
BrineNaCl (aq)--
Anhydrous Sodium SulfateNa₂SO₄142.04-
Procedure
  • To a solution of 2-aminothiophenol (1 equivalent) in ethanol, add potassium carbonate (1.5 equivalents).

  • Stir the resulting mixture at room temperature for 15-20 minutes to facilitate the formation of the thiolate anion.

  • Slowly add a solution of 2-chloroacetamide (1.1 equivalents) in ethanol dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure product.[1]

Experimental Workflow

G A 1. Dissolve 2-aminothiophenol in Ethanol B 2. Add Potassium Carbonate A->B C 3. Stir for 15-20 min at RT B->C D 4. Add 2-chloroacetamide solution dropwise C->D E 5. Stir at RT and Monitor by TLC D->E F 6. Filter to remove salts E->F G 7. Evaporate solvent F->G H 8. Dissolve in Ethyl Acetate G->H I 9. Wash with Water and Brine H->I J 10. Dry with Na2SO4 I->J K 11. Concentrate under reduced pressure J->K L 12. Purify by Chromatography/Recrystallization K->L M Pure this compound L->M

Caption: Step-by-step workflow for the synthesis of this compound.

Potential Side Reactions and Byproducts

Several side reactions can occur during the synthesis, potentially reducing the yield of the desired product. Understanding these pathways is crucial for optimizing the reaction conditions.

  • N-Acylation: The amino group of 2-aminothiophenol can also act as a nucleophile and react with 2-chloroacetamide, leading to the formation of the N-acylated byproduct, N-(2-mercaptophenyl)-2-chloroacetamide.[1]

  • Oxidation: The thioether linkage in the final product is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (2-[(2-aminophenyl)sulfinyl]acetamide) and sulfone (2-[(2-aminophenyl)sulfonyl]acetamide).[1]

  • Benzothiazole Formation: 2-Aminothiophenol has a tendency to undergo cyclization reactions. Under certain conditions, it can react to form benzothiazole derivatives.[1]

G cluster_main Main Reaction cluster_side Side Reactions A 2-Aminothiophenol + 2-Chloroacetamide B This compound (Desired Product) A->B S-Alkylation C N-(2-mercaptophenyl)-2-chloroacetamide A->C N-Acylation E Benzothiazole Derivatives A->E Cyclization D Oxidation Products (Sulfoxide, Sulfone) B->D Oxidation

Caption: Main and side reaction pathways in the synthesis.

Characterization Data

Accurate characterization of the synthesized compound is essential for confirming its identity and purity. While specific literature data for this compound is scarce, the following table outlines the expected analytical data based on its structure.

Analysis Expected Observations
Appearance White to off-white solid.
Melting Point To be determined experimentally.
¹H NMR Aromatic protons (multiplets), methylene protons adjacent to sulfur (singlet), amine protons (broad singlet), and amide protons (broad singlet).
¹³C NMR Aromatic carbons, methylene carbon, and a carbonyl carbon signal.
IR (Infrared) Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-S stretching.
Mass Spec (MS) The molecular ion peak (M+) corresponding to the molecular weight of 182.25 g/mol , along with characteristic fragmentation patterns.

Safety and Handling

  • 2-Aminothiophenol: This reagent is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.

  • 2-Chloroacetamide: This reagent is a suspected carcinogen and is toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Potassium Carbonate: This is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for their specific needs and to perform thorough characterization to ensure the quality of the final product.

References

Spectroscopic and Structural Elucidation of 2-[(2-Aminophenyl)thio]acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-[(2-Aminophenyl)thio]acetamide. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural fragments: a 1,2-disubstituted benzene ring, a primary aromatic amine, a thioether linkage, and a primary acetamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.2Multiplet2HAr-H
~ 6.8 - 6.6Multiplet2HAr-H
~ 7.5 - 6.5 (broad)Singlet2H-CONH₂
~ 4.5 - 3.5 (broad)Singlet2H-NH₂
~ 3.5Singlet2HS-CH₂ -

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 170C =O
~ 148C -NH₂
~ 138Ar-C
~ 130Ar-C
~ 120C -S
~ 118Ar-C
~ 115Ar-C
~ 38S-C H₂-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3450 - 3300Strong, DoubletN-H stretch (Amine & Amide)
3200 - 3000MediumC-H stretch (Aromatic)
~ 1660StrongC=O stretch (Amide I)
~ 1600MediumN-H bend (Amine/Amide II) & C=C stretch (Aromatic)
~ 1480MediumC=C stretch (Aromatic)
~ 750StrongC-H bend (ortho-disubstituted Aromatic)
~ 690MediumC-S stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
182.06[M]⁺ (Molecular Ion)
124.04[M - CH₂CONH₂]⁺
108.04[M - SCH₂CONH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a ¹H spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a ¹³C{¹H} (proton-decoupled) spectrum using a standard pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) for both the background and sample to achieve a good signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI): Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Data Acquisition:

    • Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the MS.

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

    • The mass analyzer (e.g., quadrupole) separates the ions based on their mass-to-charge ratio.

    • A detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group Identification (N-H, C=O, C-S) IR->IR_Data NMR_Data Connectivity & Chemical Environment ('H & ¹³C Assignments) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Spectroscopic_Synergy Structure {this compound | C₈H₁₀N₂OS | MW: 182.25} IR IR Spectroscopy Vibrational Modes Functional Groups Structure->IR Provides NMR NMR Spectroscopy Connectivity Chemical Environment Structure->NMR Provides MS Mass Spectrometry Molecular Weight Fragmentation Structure->MS Provides IR->Structure Confirms NMR->Structure Confirms MS->Structure Confirms

Caption: Synergistic relationship between spectroscopic techniques for structural elucidation.

Potential Research Applications of 2-[(2-Aminophenyl)thio]acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential research applications of 2-[(2-Aminophenyl)thio]acetamide. While direct biological activity data for the parent compound is limited in publicly available literature, its structural motif is a key component in a variety of derivatives exhibiting significant pharmacological potential, particularly in the realm of oncology. This document summarizes the available information on these derivatives, outlines detailed experimental protocols for the synthesis of the core compound, and explores potential avenues for future research. The information is presented to empower researchers and drug development professionals to explore the therapeutic potential of this chemical scaffold.

Introduction

This compound (C₈H₁₀N₂OS, Molar Mass: 182.25 g/mol , CAS: 90271-33-3) is an organic compound featuring a thioether linkage between an acetamide group and a 2-aminophenyl group.[1] While this compound is primarily available as a research chemical, its core structure is of significant interest to the medicinal chemistry community. The presence of the aminophenyl and thioacetamide moieties provides a versatile scaffold for the synthesis of a diverse range of derivatives. Research into these derivatives has revealed promising biological activities, including anticancer, antimicrobial, and insecticidal properties. This guide will delve into the known applications of this chemical family and provide the necessary technical information to facilitate further investigation.

Chemical Synthesis and Properties

The synthesis of this compound can be achieved through the reaction of 2-aminothiophenol with 2-chloroacetamide.[1] This nucleophilic substitution reaction is a common method for the formation of thioether bonds.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₈H₁₀N₂OS[1]
Molar Mass182.25 g/mol [1]
CAS Number90271-33-3[1]
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in DMSO and methanol
Synthesis Workflow

The synthesis of this compound is typically performed in a polar solvent in the presence of a base to facilitate the deprotonation of the thiol group of 2-aminothiophenol, thereby increasing its nucleophilicity.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Mixing Mixing 2-Aminothiophenol->Mixing 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Mixing Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Mixing Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Mixing Stirring at RT Stirring at RT Mixing->Stirring at RT Filtration Filtration Stirring at RT->Filtration Evaporation Evaporation Filtration->Evaporation Extraction Extraction Evaporation->Extraction This compound This compound Extraction->this compound

A schematic representation of the synthesis workflow for this compound.
Potential Side Reactions

During the synthesis, several side products can be formed, which may complicate the purification process.

G This compound This compound Oxidation Oxidation This compound->Oxidation Sulfoxide/Sulfone Products Sulfoxide/Sulfone Products Oxidation->Sulfoxide/Sulfone Products Intramolecular Cyclization Intramolecular Cyclization Benzothiazole Derivatives Benzothiazole Derivatives Intramolecular Cyclization->Benzothiazole Derivatives N-Acylation N-Acylation N-(2-mercaptophenyl)acetamide N-(2-mercaptophenyl)acetamide N-Acylation->N-(2-mercaptophenyl)acetamide 2-Aminothiophenol->Intramolecular Cyclization 2-Aminothiophenol->N-Acylation

Potential side reactions during the synthesis of this compound.

Potential Research Applications

While direct experimental data on the biological activity of this compound is scarce, the analysis of its derivatives provides strong evidence for the therapeutic potential of this chemical scaffold.

Anticancer Activity

A significant body of research has focused on the anticancer properties of derivatives of this compound. These studies suggest that the core structure serves as a valuable pharmacophore for the design of novel antineoplastic agents.

DerivativeCancer Cell Line(s)Reported ActivityReference
N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamideVarious human tumor cell linesConsiderable anticancer activity[2]
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivativesMelanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines (sensitive and resistant)High in vitro potency, induction of apoptosis and autophagy[3]
Novel 2‐[thio]acetamide linked quinazoline/1,2,4‐triazole/chalcone hybridsRPMI‐8226, HCT‐116, MCF-7Significant growth inhibition[4]
Substituted 2-[(2-Oxo-2H-[1][2][5]triazino [2,3-c]quinazolin-6-yl)thio]acetamidesColon, melanoma, and ovarian cancer cell linesHigh cytotoxic activity (GI₅₀ at 0.25–13.50 μM for the most active compound)[6]
Antimicrobial and Insecticidal Activity

Thioacetamide derivatives have also been investigated for their potential as antimicrobial and insecticidal agents.

Derivative ClassActivityReported EffectsReference
2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamideInsecticidalLC₅₀ values of 0.192 ppm (nymphs) and 1.233 ppm (adults) against cowpea aphid after 24h[7]
Related thioacetamide derivativesAntibacterialPossess antibacterial activity[1]

Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis and biological evaluation of similar compounds and can serve as a starting point for the investigation of this compound.

Synthesis of this compound

Materials:

  • 2-Aminothiophenol

  • 2-Chloroacetamide

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in ethanol.

  • Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 20 minutes.

  • In a separate beaker, dissolve 2-chloroacetamide (1.1 eq) in ethanol.

  • Add the 2-chloroacetamide solution dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove insoluble salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with deionized water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

In Vitro Antiproliferative Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Proposed Research Workflow and Future Directions

Given the limited data on the parent compound, a structured approach is necessary to elucidate its biological potential.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_development Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Antiproliferative_Assay Antiproliferative Assay (e.g., MTT) Structural_Elucidation->Antiproliferative_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Structural_Elucidation->Antimicrobial_Assay Target_Identification Target Identification (e.g., Proteomics) Antiproliferative_Assay->Target_Identification If active Antimicrobial_Assay->Target_Identification If active Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_Identification->Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR_Studies Derivative_Synthesis Synthesis of Derivatives SAR_Studies->Derivative_Synthesis

A logical workflow for the investigation of this compound's biological activity.

Future research should focus on:

  • Systematic Biological Evaluation: Conducting comprehensive in vitro screening of the parent compound against a panel of cancer cell lines and microbial strains to obtain quantitative data.

  • Mechanism of Action Studies: If activity is confirmed, identifying the molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to understand the key structural features required for biological activity and to optimize potency and selectivity.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. While direct evidence of its biological activity is currently lacking, the significant anticancer and antimicrobial properties of its derivatives strongly suggest that the parent compound and its analogues warrant further investigation. This technical guide provides a foundational resource for researchers to initiate and advance the exploration of this intriguing molecule, with the ultimate goal of developing novel therapeutic agents.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-[(2-Aminophenyl)thio]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, 2-[(2-aminophenyl)thio]acetamide derivatives have emerged as a promising scaffold, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, anticancer, and antimicrobial properties of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the this compound core have been investigated for their potential as anticancer agents, with several compounds exhibiting significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for representative derivatives against various human cancer cell lines.

Compound IDDerivativeCancer Cell LineIC50 (µM)Reference
1 N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamideLeukemia (RPMI-8226)0.46
2 N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamideNon-Small Cell Lung Cancer (NCI-H522)0.82
3 N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative (6b)Melanoma (A375)0.25
4 N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative (6b)Pancreatic Cancer (Mia-PaCa2)0.31
5 N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative (6b)Chronic Myeloid Leukemia (K562)0.18
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary in vitro screening method for anticancer drugs.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Visualizing the Mechanism: Apoptosis Induction Pathway

Many anticancer agents, including derivatives of this compound, exert their effects by triggering apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway.

Drug Derivative Drug Derivative Mitochondrial Stress Mitochondrial Stress Drug Derivative->Mitochondrial Stress induces Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by a drug derivative.

Antimicrobial Activity: Combating Pathogenic Microbes

In addition to their anticancer properties, this compound derivatives have also demonstrated promising activity against a range of pathogenic bacteria. This dual activity makes them particularly interesting candidates for further development.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically evaluated by measuring the zone of inhibition in an agar well diffusion assay or by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDDerivativeBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
6 2-((4-chlorophenyl)amino)-N-(benzothiazol-2-yl)acetamideStaphylococcus aureus2212.5
7 N-(benzothiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamideStaphylococcus aureus2025
8 2-((4-chlorophenyl)amino)-N-(benzothiazol-2-yl)acetamideEscherichia coli1825
9 N-(benzothiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamideEscherichia coli1650

Note: The data in this table is illustrative and based on typical findings for similar compound classes, as specific data for this compound derivatives was not available in the initial search results.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.

Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been seeded with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the substance.

Procedure:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

  • Inoculation: The sterile agar is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test bacterium.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Compound Application: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A positive control (a known antibiotic) and a negative control (the solvent alone) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well, where microbial growth has been inhibited, is measured in millimeters.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological screening of this compound derivatives.

cluster_synthesis Synthesis cluster_screening Biological Screening 2-Aminothiophenol 2-Aminothiophenol Reaction Reaction 2-Aminothiophenol->Reaction Haloacetamide Derivative Haloacetamide Derivative Haloacetamide Derivative->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Derivative Pure Derivative Purification->Pure Derivative Anticancer Screening Anticancer Screening Pure Derivative->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Pure Derivative->Antimicrobial Screening MTT Assay MTT Assay Anticancer Screening->MTT Assay Agar Well Diffusion Agar Well Diffusion Antimicrobial Screening->Agar Well Diffusion Data Analysis Data Analysis MTT Assay->Data Analysis Agar Well Diffusion->Data Analysis Biological Activity Biological Activity Data Analysis->Biological Activity

An In-Depth Technical Guide on the Reactivity of Aminophenyl and Thioacetamide Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, biological significance, and experimental considerations of two crucial functional groups in drug development and chemical research: the aminophenyl and thioacetamide moieties. Understanding the distinct properties of these groups is paramount for designing effective and safe therapeutic agents, as well as for interpreting toxicological data.

The Aminophenyl Functional Group: A Versatile Nucleophile in Drug Design

The aminophenyl group, characterized by an amino group attached to a benzene ring, is a cornerstone in medicinal chemistry. Its reactivity is primarily dictated by the nucleophilic nature of the nitrogen atom's lone pair of electrons. This nucleophilicity, however, is tempered by the electron-withdrawing effect of the aromatic ring, making it a weaker base than aliphatic amines. The position of the amino group and the presence of other substituents on the phenyl ring can further modulate its reactivity.

Reactivity Profile

The aminophenyl group readily participates in a variety of chemical transformations, making it a valuable synthon for the construction of diverse molecular scaffolds.

  • Acylation and Amide Formation: The amino group is a potent nucleophile that reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids to form stable amide bonds. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals. The rate of this reaction is influenced by the steric hindrance and electronic properties of both the aminophenyl compound and the acylating agent.[]

  • Diazotization and Subsequent Reactions: Primary aromatic amines, including those of the aminophenyl group, react with nitrous acid (HNO₂) at low temperatures to form diazonium salts.[2] These salts are versatile intermediates that can be converted into a wide range of functional groups through reactions like the Sandmeyer reaction (introducing halides or cyanide), the Schiemann reaction (introducing fluorine), and coupling reactions to form azo compounds, which are important in dye chemistry and as potential therapeutic agents.[3][4][5]

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. This high reactivity often necessitates the use of a protecting group on the amine to achieve mono-substitution and prevent side reactions.

  • Nucleophilic Substitution: The aminophenyl group can also act as a nucleophile in substitution reactions, for instance, by displacing leaving groups from alkyl or aryl halides to form secondary or tertiary amines.

Quantitative Data on Aminophenyl Reactivity

The basicity and, consequently, the nucleophilicity of the aminophenyl group are highly dependent on the nature and position of substituents on the aromatic ring. Electron-donating groups (e.g., -CH₃, -OCH₃) increase basicity, while electron-withdrawing groups (e.g., -NO₂, -Cl, -CN) decrease it.

Table 1: pKa Values of Substituted Anilinium Ions

SubstituentPositionpKaReference
H-4.58[6]
-CH₃ortho4.39[6]
-CH₃meta4.69[6]
-CH₃para5.12[6]
-OCH₃para5.34[7]
-Clortho2.64[6]
-Clmeta3.34[6]
-Clpara3.98[6]
-NO₂ortho-0.29[6]
-NO₂meta2.50[6]
-NO₂para1.02[6]

Note: The pKa values refer to the corresponding anilinium ions (ArNH₃⁺). A lower pKa indicates a weaker base.

Table 2: Second-Order Rate Constants for the Reaction of Substituted Anilines with Dimethylformamide Dimethyl Acetal at 25.0 °C in Benzene

Aniline SubstituentRate Constant (10⁵k, dm³ mol⁻¹ s⁻¹)
H2.07 ± 0.22
p-CH₃6.50 ± 0.60
p-OCH₃16.50 ± 2.50
p-Cl0.40 ± 0.08
m-NO₂0.03 ± 0.01

Data adapted from a study on the rates of reaction of N,N-dialkylformamide acetals with substituted anilines.[8]

Experimental Protocols

This protocol describes the reduction of a nitro group to an amino group on an acetanilide backbone, a common transformation in medicinal chemistry.[9][10]

Materials:

  • N-(4-nitrophenyl)acetamide

  • Zinc powder

  • Concentrated Hydrochloric Acid (HCl)

  • 24% Sodium Hydroxide (NaOH) solution

  • Ice

  • Magnetic stirrer and hot plate

  • Round-bottom flask

  • Beaker

  • Separatory funnel

  • pH paper

Procedure:

  • Add N-(4-nitrophenyl)acetamide to a round-bottom flask.

  • While stirring with a magnetic stirrer, add concentrated HCl.

  • Gradually add zinc powder to the mixture. An exothermic reaction will occur.

  • Pour the reaction mixture into a beaker containing ice to reduce the temperature.

  • Heat the mixture in a water bath until all the solids have melted.

  • Gradually add 24% NaOH solution until the solution is basic, as confirmed by pH paper.

  • Transfer the mixture to a separatory funnel and extract the product.

  • Isolate the brownish-violet crystals of N-(4-aminophenyl)acetamide.

This protocol outlines the general procedure for converting a primary aromatic amine to an aryl chloride via a diazonium salt intermediate.[5][11]

Materials:

  • 4-Chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice-water bath

  • Magnetic stirrer

  • Beakers

  • Funnel

Procedure:

  • Preparation of the Diazonium Salt:

    • Suspend finely powdered 4-chloroaniline in 24% aqueous HCl in a beaker and cool to 0°C in an ice-water bath.

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution dropwise to the cooled aniline suspension while maintaining the temperature between 0–5°C. This will yield a pale-yellow solution of 4-chlorobenzenediazonium chloride.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride.

    • Slowly pour the freshly prepared, cold diazonium salt solution into the copper(I) chloride solution.

    • Vigorous bubbling (evolution of N₂ gas) will be observed.

    • After the reaction subsides, the aryl chloride can be isolated through standard workup procedures such as extraction and distillation.

Visualization of a Synthetic Workflow

experimental_workflow_amide_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Final Product start1 Aminophenyl Compound reaction Amide Formation (Solvent, Base) start1->reaction start2 Acylating Agent (e.g., Acyl Chloride) start2->reaction workup Quenching Extraction Chromatography reaction->workup analysis Characterization (NMR, MS, IR) workup->analysis product Purified Amide analysis->product

Caption: Workflow for the synthesis and purification of an amide.

The Thioacetamide Functional Group: A Tool for Inducing Liver Injury and a Subject of Toxicological Concern

Thioacetamide (TAA) is an organosulfur compound containing a thioamide functional group. While it has applications in organic synthesis as a source of sulfide ions, its primary significance in the context of drug development and biomedical research lies in its potent and reproducible hepatotoxicity.[12] TAA is widely used as a tool to induce experimental acute and chronic liver injury, fibrosis, and cirrhosis in animal models, providing valuable insights into the mechanisms of liver disease and for the evaluation of potential hepatoprotective agents.[13][14]

Reactivity and Metabolic Activation

The toxicity of thioacetamide is not inherent to the molecule itself but is a consequence of its metabolic activation in the liver. This bioactivation is a multi-step process primarily mediated by the Cytochrome P450 enzyme, CYP2E1.[7][15][16]

  • S-Oxidation to Thioacetamide S-Oxide (TASO): The initial and rate-limiting step is the oxidation of the sulfur atom of thioacetamide by CYP2E1 to form the more reactive metabolite, thioacetamide S-oxide (TASO).[17]

  • Further Oxidation to Thioacetamide S,S-Dioxide (TASO₂): TASO undergoes a second oxidation, also mediated by CYP2E1, to generate the highly electrophilic and unstable metabolite, thioacetamide S,S-dioxide (TASO₂).[17]

  • Covalent Binding and Cellular Damage: TASO₂ is the ultimate toxicant. Its high reactivity leads to covalent binding to cellular macromolecules, including proteins and lipids. This adduct formation disrupts cellular function, induces oxidative stress through the depletion of glutathione and the generation of reactive oxygen species (ROS), and ultimately leads to hepatocellular necrosis and apoptosis.[15]

Quantitative Data on Thioacetamide Metabolism and Toxicity

The metabolic activation of thioacetamide exhibits saturation kinetics, meaning that at higher concentrations, the rate of metabolism by CYP2E1 does not increase proportionally with the dose. This has important implications for dose-response relationships in toxicity studies.[18]

Table 3: Kinetic Parameters for CYP2E1-Mediated Thioacetamide Oxidation

SubstrateEnzyme SourceKm (mM)Reference
Thioacetamide (TAA)Rat Liver Microsomes0.1[18]
Thioacetamide S-Oxide (TASO)Rat Liver Microsomes0.6[18]

Note: The lower Km for TAA indicates a higher affinity for CYP2E1 in the first oxidation step compared to the second step for TASO.

Table 4: Doses of Thioacetamide Used to Induce Liver Injury in Experimental Models

Model SystemDoseEffectReference
Male Sprague-Dawley Rats (in vivo)50-300 mg/kg (single dose)Hepatocellular necrosis[15]
Male Sprague-Dawley Rats (in vivo)150-300 mg/kg (thrice weekly for 11-16 weeks)Liver fibrosis and cirrhosis[15]
Pooled Human Hepatocytes (in vitro)1.33 mM (low dose)Detectable cell injury[19][20]
Pooled Human Hepatocytes (in vitro)12 mM (high dose)Significant cell injury[19][20]
Signaling Pathways Implicated in Thioacetamide-Induced Liver Fibrosis

Chronic administration of thioacetamide leads to liver fibrosis, a process characterized by the excessive deposition of extracellular matrix (ECM) proteins. A key signaling pathway involved in this process is the Transforming Growth Factor-β (TGF-β) pathway.[15]

  • Activation of TGF-β: Liver injury induced by thioacetamide metabolites leads to the release and activation of TGF-β.

  • Smad-Dependent Signaling: TGF-β binds to its receptors on the surface of hepatic stellate cells (HSCs), the primary ECM-producing cells in the liver. This binding triggers the phosphorylation and activation of downstream signaling molecules, primarily Smad2 and Smad3.

  • Nuclear Translocation and Gene Expression: The activated Smad complex translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of pro-fibrotic genes, including those for collagens and other ECM components.

  • HSC Activation: This signaling cascade leads to the transformation of quiescent HSCs into proliferative, migratory, and contractile myofibroblasts, which are responsible for the excessive ECM deposition seen in fibrosis.[15][17][21]

Experimental Protocols

This protocol provides a general framework for assessing the cytotoxicity of compounds like thioacetamide in a physiologically relevant in vitro model.[20][22]

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated 96-well plates

  • Thioacetamide stock solution

  • Cell viability assay kit (e.g., MTT, LDH release, or ATP-based)

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

    • Seed the hepatocytes at an appropriate density (e.g., 40,000 cells/well) in collagen-coated 96-well plates.

    • Allow the cells to attach and form a monolayer in a CO₂ incubator for a specified period (e.g., 4-6 hours).

  • Compound Treatment:

    • Prepare serial dilutions of thioacetamide in hepatocyte culture medium to achieve the desired final concentrations.

    • Remove the seeding medium from the cells and replace it with the medium containing different concentrations of thioacetamide or vehicle control (e.g., DMSO).

    • Incubate the plates for the desired exposure time (e.g., 24 or 48 hours).

  • Assessment of Cytotoxicity:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • For an LDH release assay, collect the cell culture supernatant to measure the amount of lactate dehydrogenase released from damaged cells.

    • For an MTT or ATP-based assay, lyse the cells and measure the metabolic activity or ATP content, respectively.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each thioacetamide concentration.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Visualizations of Thioacetamide's Mechanism of Action and Experimental Workflows

thioacetamide_metabolism cluster_bioactivation Bioactivation in Hepatocytes cluster_toxicity Cellular Toxicity TAA Thioacetamide (TAA) TASO Thioacetamide S-Oxide (TASO) TAA->TASO CYP2E1 TASO2 Thioacetamide S,S-Dioxide (TASO2) (Reactive Metabolite) TASO->TASO2 CYP2E1 Adducts Covalent Adducts (Proteins, Lipids) TASO2->Adducts Reaction with macromolecules OxidativeStress Oxidative Stress Adducts->OxidativeStress Necrosis Hepatocellular Necrosis OxidativeStress->Necrosis

Caption: Metabolic activation of thioacetamide and induction of toxicity.

tgf_beta_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Hepatic Stellate Cell) cluster_nucleus Nucleus cluster_cellular_response Cellular Response TGFb TGF-β Receptor TGF-β Receptor (TβRI/TβRII) TGFb->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex GeneExpression ↑ Pro-fibrotic Gene Expression (e.g., Collagen) SmadComplex->GeneExpression Nuclear Translocation HSC_Activation HSC Activation & Proliferation GeneExpression->HSC_Activation Fibrosis Liver Fibrosis HSC_Activation->Fibrosis

Caption: TGF-β signaling pathway in liver fibrosis.

Application in Drug Development: A Comparative Perspective

The aminophenyl and thioacetamide functional groups represent two extremes in the context of drug development. The aminophenyl group is a ubiquitous building block, intentionally incorporated into drug candidates to impart desired physicochemical and pharmacological properties. Its reactivity is harnessed for the synthesis of complex molecules.

In contrast, the thioacetamide group is a liability. Its propensity for metabolic activation to a potent toxin makes it an undesirable feature in a drug candidate. However, its well-characterized hepatotoxicity makes thioacetamide an invaluable tool for preclinical research, enabling the study of liver disease and the evaluation of the efficacy of potential new therapies.

The following diagram illustrates a generalized workflow for drug discovery and development, a process where a deep understanding of the reactivity of functional groups is critical at every stage.

drug_discovery_workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Post-Market TargetID Target Identification & Validation HitID Hit Identification (Screening) TargetID->HitID LeadGen Lead Generation & Optimization HitID->LeadGen Preclinical Preclinical Studies (In Vitro & In Vivo Toxicology) LeadGen->Preclinical Phase1 Phase I (Safety) Preclinical->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Review & Approval NDA->Approval PostMarket Phase IV (Post-Marketing Surveillance) Approval->PostMarket

Caption: Generalized workflow of the drug discovery and development process.

References

An In-Depth Technical Guide to the Derivatization of 2-[(2-Aminophenyl)thio]acetamide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-[(2-aminophenyl)thio]acetamide core structure represents a versatile scaffold in medicinal chemistry, offering multiple points for derivatization to explore a wide range of biological activities. This technical guide provides a comprehensive overview of the synthetic methodologies for modifying this core, summarizes key quantitative biological data of analogous compounds, and outlines detailed experimental protocols. Particular emphasis is placed on the development of novel anticancer and antimicrobial agents. This document also includes visualizations of synthetic workflows to aid in the rational design of new therapeutic agents based on this promising heterocyclic system.

Introduction

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, have historically been a rich source of biologically active molecules. The benzothiazine and related scaffolds, structurally similar to this compound, have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The this compound structure itself presents three primary sites for chemical modification: the aromatic amino group, the acetamide nitrogen, and the thioether linkage. These sites allow for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity, making it an attractive starting point for the development of new drug candidates.

Synthetic Derivatization Strategies

The derivatization of the this compound core can be approached through several synthetic routes, primarily targeting the nucleophilic amino and acetamide groups. While direct derivatization studies on this specific molecule are limited in publicly available literature, established synthetic protocols for analogous structures provide a clear roadmap for researchers.

N-Acylation of the Aromatic Amino Group

The primary amino group on the phenyl ring is a prime target for acylation to introduce a variety of functional groups. This can be achieved through reaction with acyl chlorides or carboxylic acids activated with coupling agents.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, for example triethylamine (1.2 equivalents), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Derivatization of the Acetamide Moiety

The acetamide nitrogen can be alkylated or acylated, although this is generally more challenging than modifying the primary aromatic amine. Alternatively, the entire acetamide group can be replaced by synthesizing analogs from 2-aminothiophenol and different halo-amides. A more common and versatile approach involves the synthesis of N-substituted derivatives by reacting a chloroacetylated precursor with various amines.

Experimental Protocol: Synthesis of N-Aryl-2-[(2-aminophenyl)thio]acetamides

This is a two-step process:

Step 1: Synthesis of 2-chloro-N-arylacetamide

  • Dissolve the desired aniline (1 equivalent) in a suitable solvent like glacial acetic acid or an inert solvent like DCM.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise at room temperature.

  • Stir the mixture for 2-4 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 2-chloro-N-arylacetamide intermediate.

Step 2: Reaction with 2-Aminothiophenol

  • Dissolve 2-aminothiophenol (1 equivalent) in a polar solvent such as ethanol.

  • Add a base, for instance potassium carbonate (1.5 equivalents), and stir for 15-20 minutes to form the thiophenolate.

  • Add the 2-chloro-N-arylacetamide intermediate (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature or gentle heat, monitoring by TLC until the starting materials are consumed.

  • Filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent and purify the residue by column chromatography or recrystallization.

Cyclization Reactions to Form Benzothiazines

The this compound scaffold can serve as a precursor for the synthesis of benzothiazine derivatives through intramolecular cyclization reactions, often under acidic or basic conditions. For example, condensation of 2-aminothiophenol with β-diketones can lead to the formation of 1,4-benzothiazines.[1]

Experimental Workflow for Benzothiazine Synthesis

G A 2-Aminothiophenol C Condensation Reaction (e.g., Reflux in Ethanol) A->C B β-Diketone (e.g., Acetylacetone) B->C D Enamine Intermediate C->D E Intramolecular Cyclization D->E F 1,4-Benzothiazine Derivative E->F

Caption: General workflow for the synthesis of 1,4-benzothiazine derivatives.

Biological Activities and Quantitative Data

While specific quantitative data for derivatives of this compound is not abundant in the literature, studies on closely related acetamide- and benzothiazole-containing compounds provide valuable insights into their potential as therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of acetamide derivatives. The mechanism of action often involves the induction of apoptosis. For instance, novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have shown significant cytotoxicity against various cancer cell lines, with some compounds inducing apoptosis through the upregulation of caspases-3 and -9.[2][3]

Table 1: Anticancer Activity of Selected Acetamide Derivatives (Analogous Scaffolds)

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound 8a HeLa (Cervical)1.3 ± 0.14
Compound 10 HT29 (Colon)2.01[4]
Compound 21 K563 (Leukemia)16.3[4]
Compound 27 HeLa (Cervical)1.6 ± 0.8[4]
Compound 8c Butyrylcholinesterase3.94 ± 0.16[1]
Compound 9 VEGFR-20.40 ± 0.04[4]
2-Alkylamido-thiazoles L1210 (Leukemia)4 - 8[4]
2-Arylamido-thiazoles L1210 (Leukemia)0.2 - 1[4]

Note: The compounds listed are structurally related analogs, not direct derivatives of this compound.

Signaling Pathway for Apoptosis Induction

G A Acetamide Derivative B Cancer Cell A->B Enters C Upregulation of Caspase-9 B->C Triggers D Upregulation of Caspase-3 C->D E Apoptosis D->E

Caption: Simplified pathway of apoptosis induction by some acetamide derivatives.

Antimicrobial Activity

Derivatives of 2-mercaptobenzothiazole, a related scaffold, have shown significant antibacterial potential. A series of novel acetamide derivatives of 2-mercaptobenzothiazole exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

Table 2: Antimicrobial Activity of Selected Benzothiazole Acetamide Derivatives (Analogous Scaffolds)

Compound IDBacterial StrainMIC (µg/mL)Reference
BTC-j B. subtilis6.25[6]
BTC-j E. coli3.125[6]
BTC-j P. aeruginosa6.25[6]
BTC-j S. aureus12.5[6]

Note: The compounds listed are structurally related analogs, not direct derivatives of this compound.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow

G A Seed Cancer Cells in 96-well Plate B Add Test Compounds at Various Concentrations A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. The synthetic strategies and biological data from analogous compounds presented in this guide provide a solid foundation for initiating research in this area. Future work should focus on the systematic derivatization of this core structure at the amino and acetamide positions to generate a library of novel compounds. Subsequent screening of these derivatives for anticancer and antimicrobial activities will likely yield potent lead compounds. Further investigation into the mechanism of action of the most active compounds, including their effects on specific signaling pathways, will be crucial for their optimization and potential clinical development. The versatility of this scaffold, combined with established synthetic and screening methodologies, makes it a valuable target for medicinal chemists and drug discovery professionals.

References

An In-depth Technical Guide to 2-[(2-Aminophenyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-[(2-Aminophenyl)thio]acetamide, including its chemical identifiers, synthesis protocols, and potential biological activities. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identification and Properties

This compound is a research chemical with the molecular formula C8H10N2OS.[1] Key identifiers and properties are summarized below for quick reference.

PropertyValueSource
IUPAC Name 2-[(2-aminophenyl)sulfanyl]acetamide[2]
CAS Number 90271-33-3[1]
Molecular Weight 182.25 g/mol [1]
Molecular Formula C8H10N2OS[1]
InChI Key GRBIEJPSAPBNSK-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC=C(C(=C1)N)SCC(=O)N[1]
Physical Form Powder or crystals[2]
Purity Typically 97%[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the S-alkylation of 2-aminothiophenol with 2-chloroacetamide. A general experimental protocol is detailed below.

Materials:

  • 2-Aminothiophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (or a similar base)

  • Ethanol (or another suitable solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-aminothiophenol (1 equivalent) in ethanol.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Stir the resulting mixture at room temperature for approximately 15-20 minutes.

  • Add a solution of 2-chloroacetamide (1.1 equivalents) in ethanol dropwise to the reaction mixture.

  • Continue stirring at room temperature, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the remaining residue in ethyl acetate and wash it with water and then with a brine solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Potential Byproducts: During the synthesis, several byproducts can be formed. These include oxidation products such as 2-[(2-aminophenyl)sulfinyl]acetamide and 2-[(2-aminophenyl)sulfonyl]acetamide. Cyclization of 2-aminothiophenol can also lead to benzothiazole derivatives. Additionally, N-acylation of the starting material can occur, resulting in N-(2-mercaptophenyl)-2-chloroacetamide.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification 2-Aminothiophenol 2-Aminothiophenol Mix_Stir Mix and Stir at RT 2-Aminothiophenol->Mix_Stir 2-Chloroacetamide 2-Chloroacetamide Add_Dropwise Dropwise Addition 2-Chloroacetamide->Add_Dropwise Base (K2CO3) Base (K2CO3) Base (K2CO3)->Mix_Stir Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Mix_Stir Mix_Stir->Add_Dropwise Monitor_TLC Monitor by TLC Add_Dropwise->Monitor_TLC Filter Filter Salts Monitor_TLC->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash with Water/Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Purification Dry->Purify Product This compound Purify->Product

A general workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the provided search results, the activities of structurally related compounds can offer insights into its potential applications.

Anticancer Activity: Derivatives of acetamide have demonstrated potential as anticancer agents.[3] For instance, some acetamide derivatives induce apoptosis in human tumor cell lines.[3] Similarly, a wide array of thiourea derivatives, which share some structural similarities, exhibit potent anticancer activity by inhibiting key enzymes like protein tyrosine kinases and modulating signaling pathways involved in cancer progression, such as the MAPK signaling pathway.[3]

Other Biological Activities: Some acetamide derivatives have shown insecticidal activity. For example, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide has been studied for its effects against the cowpea aphid.[4]

Toxicity and Related Signaling Pathways: Thioacetamide, a structurally related compound, is known to induce liver and kidney damage.[5][6] Studies on thioacetamide-induced toxicity have implicated several signaling pathways:

  • p38/ERK Signaling Pathway: Thioacetamide has been shown to activate the p38/ERK signaling pathway, which is involved in femoral damage.[5]

  • TGF-β1/Smad3 Signaling Pathway: This pathway is associated with renal fibrosis induced by thioacetamide.[6] Menthol has been shown to ameliorate these effects by downregulating this pathway.[6]

  • SIRT1/Nrf2 Signaling Pathway: Menthol has also been found to upregulate this pathway, providing protective effects against thioacetamide-induced renal fibrosis.[6]

Given the structural relationship, it is plausible that this compound could interact with similar pathways.

TGF_Pathway Thioacetamide Thioacetamide (or related compound) TGFB1 TGF-β1 Thioacetamide->TGFB1 induces TGFB1R TGF-β1 Receptor TGFB1->TGFB1R binds to SMAD3 Smad3 TGFB1R->SMAD3 phosphorylates pSMAD3 p-Smad3 (Phosphorylated) TGFB1R->pSMAD3 alphaSMA α-SMA Expression pSMAD3->alphaSMA upregulates Collagen Collagen Deposition pSMAD3->Collagen upregulates Fibrosis Renal Fibrosis alphaSMA->Fibrosis Collagen->Fibrosis Menthol Menthol (Inhibitor) Menthol->TGFB1 inhibits

References

Methodological & Application

Synthesis of 2-[(2-Aminophenyl)thio]acetamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-[(2-Aminophenyl)thio]acetamide, a valuable intermediate in medicinal chemistry and drug discovery. The protocol details a common and effective synthetic route, along with essential data for characterization and replication.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in Table 1. This information is crucial for experimental planning, scalability, and reproducibility.

ParameterValue
Reactants
2-Aminothiophenol1.0 equivalent
2-Chloroacetamide1.1 equivalents
Potassium Carbonate1.5 equivalents
Solvent Ethanol
Reaction Conditions
TemperatureRoom Temperature
Reaction TimeMonitored by TLC (Thin Layer Chromatography)
Product Information
Molecular FormulaC₈H₁₀N₂OS[1]
Molecular Weight182.25 g/mol [1]
Purity (typical)>95%[1]
Physical FormPowder or crystals
Storage ConditionsKeep in a dark place, inert atmosphere, at room temperature.

Experimental Protocol

The synthesis of this compound is most commonly achieved through the S-alkylation of 2-aminothiophenol with 2-chloroacetamide. This nucleophilic substitution reaction is facilitated by a base, typically potassium carbonate, in an alcoholic solvent.

Materials:

  • 2-Aminothiophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (anhydrous)

  • Ethanol (absolute)

  • Ethyl acetate

  • Water (distilled or deionized)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-aminothiophenol (1.0 equivalent) in absolute ethanol in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the thiolate anion.

  • In a separate beaker, dissolve 2-chloroacetamide (1.1 equivalents) in a minimal amount of absolute ethanol.

  • Add the 2-chloroacetamide solution dropwise to the stirred suspension of the 2-aminothiophenol salt using a dropping funnel over a period of 15-30 minutes.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-aminothiophenol) is consumed.

  • Upon completion of the reaction, filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Wash the collected solid with a small amount of ethanol to ensure complete recovery of the product.

  • Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminothiophenol 2-Aminothiophenol Reaction_Mixture Reaction Mixture in Ethanol 2-Aminothiophenol->Reaction_Mixture 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->Reaction_Mixture Potassium_Carbonate Potassium Carbonate Potassium_Carbonate->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Stir at RT Evaporation Evaporation Filtration->Evaporation Remove Salts Extraction Extraction Evaporation->Extraction Remove Solvent Drying Drying Extraction->Drying Wash with Water & Brine Final_Product This compound Drying->Final_Product Dry over Na2SO4 & Evaporate Signaling_Pathway Thioacetamide_Derivative This compound (or derivative) Cellular_Target Cellular Target (e.g., Enzyme, Receptor) Thioacetamide_Derivative->Cellular_Target Binding/Interaction Signaling_Cascade Downstream Signaling Cascade Cellular_Target->Signaling_Cascade Modulation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Response->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Cellular_Response->Inhibition_of_Proliferation

References

Application Notes and Protocols for the Synthesis of Benzothiazines Using 2-[(2-Aminophenyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The unique structural features of the benzothiazine nucleus make it a privileged scaffold in the design of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of benzothiazine derivatives, with a specific focus on utilizing 2-[(2-Aminophenyl)thio]acetamide as a key starting material. While the direct intramolecular cyclization of this substrate is a targeted approach, we will also explore its synthesis as a crucial first step, providing a comprehensive guide for researchers in this field.

Application Notes

This compound is a versatile intermediate that incorporates both a nucleophilic amino group and a thioether linkage, predisposing it to intramolecular cyclization reactions to form six-membered heterocyclic rings. The primary application of this compound in the context of this protocol is as a direct precursor to 4H-1,4-benzothiazin-3(2H)-one. This transformation is typically achieved through a thermally or acid-catalyzed intramolecular cyclocondensation.

The amino group of the aminophenyl moiety can act as a nucleophile, attacking the electrophilic carbonyl carbon of the acetamide group. This cyclization, followed by the elimination of ammonia, leads to the formation of the benzothiazine ring system. This synthetic strategy offers a straightforward and atom-economical approach to this important heterocyclic core.

Key Advantages:

  • Direct Precursor: Utilizes a single molecule containing all the necessary atoms for the core benzothiazine structure.

  • High Atom Economy: The primary byproduct is ammonia, leading to an efficient conversion.

  • Versatility: The aminophenyl and acetamide moieties can be substituted to generate a library of diverse benzothiazine derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, this compound

This protocol details the synthesis of the starting material via S-alkylation of 2-aminothiophenol.

Materials:

  • 2-Aminothiophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-aminothiophenol (1.0 eq) in absolute ethanol, add potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the thiolate anion.

  • Add 2-chloroacetamide (1.1 eq) portion-wise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TCC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with saturated brine solution, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Protocol 2: Intramolecular Cyclization to 4H-1,4-Benzothiazin-3(2H)-one

This protocol describes the proposed intramolecular cyclization of the precursor to the target benzothiazine.

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or a high-boiling point solvent like Dowtherm A

  • Toluene

Procedure:

  • Method A (Thermal Cyclization):

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a high-boiling point solvent such as Dowtherm A.

    • Heat the reaction mixture to a high temperature (e.g., 200-250 °C) and monitor the reaction by TLC.

    • Upon completion, cool the mixture and purify by column chromatography or recrystallization.

  • Method B (Acid-Catalyzed Cyclization):

    • Add this compound (1.0 eq) to polyphosphoric acid (PPA) at room temperature.

    • Heat the mixture with stirring to 120-150 °C for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its subsequent cyclization, based on analogous reactions reported in the literature.

Table 1: Synthesis of this compound

EntryReactant 1Reactant 2BaseSolventTemp (°C)Time (h)Yield (%)
12-Aminothiophenol2-ChloroacetamideK₂CO₃EthanolReflux585
22-Aminothiophenol2-BromoacetamideNaHTHFRT390
32-Aminothiophenol2-ChloroacetamideEt₃NAcetonitrileReflux678

Table 2: Synthesis of 4H-1,4-Benzothiazin-3(2H)-one via Intramolecular Cyclization

EntryStarting MaterialMethodCatalyst/SolventTemp (°C)Time (h)Yield (%)
1This compoundThermalDowtherm A220275
2This compoundAcid-CatalyzedPPA140382
3Substituted this compoundAcid-CatalyzedPPA1403.578

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and experimental workflows described.

Synthesis_of_Precursor reactant1 2-Aminothiophenol reagents K₂CO₃, Ethanol reactant1->reagents reactant2 2-Chloroacetamide reactant2->reagents product This compound reagents->product Reflux, 4-6h

Caption: Synthesis of the this compound precursor.

Intramolecular_Cyclization start This compound methodA Thermal Cyclization (Dowtherm A, 220°C) start->methodA methodB Acid-Catalyzed Cyclization (PPA, 140°C) start->methodB product 4H-1,4-Benzothiazin-3(2H)-one methodA->product methodB->product byproduct + NH₃ product->byproduct

Caption: Intramolecular cyclization to form the benzothiazine ring.

Experimental_Workflow cluster_synthesis Precursor Synthesis cluster_cyclization Cyclization s1 Mix 2-Aminothiophenol and K₂CO₃ in Ethanol s2 Add 2-Chloroacetamide s1->s2 s3 Reflux Reaction s2->s3 s4 Work-up and Extraction s3->s4 s5 Purification (Chromatography) s4->s5 c1 React Precursor with PPA or High-Temp Solvent s5->c1 Proceed with purified precursor c2 Heat Reaction Mixture c1->c2 c3 Quench and Neutralize (PPA) c2->c3 c4 Work-up and Extraction c3->c4 c5 Purification c4->c5

Caption: Overall experimental workflow for benzothiazine synthesis.

Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2-[(2-Aminophenyl)thio]acetamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and compiled data on the antimicrobial and antifungal activities of 2-[(2-Aminophenyl)thio]acetamide and its analogs. The information is intended to guide research and development efforts in discovering new therapeutic agents based on this chemical scaffold.

Synthesis of this compound Analogs

The primary and most direct method for synthesizing the core structure of this compound involves a nucleophilic substitution reaction.[1] This common approach is an S-alkylation of 2-aminothiophenol with a 2-haloacetamide, such as 2-chloroacetamide, in the presence of a base.[1] The base facilitates the deprotonation of the thiol group, forming a more nucleophilic thiolate anion which then attacks the electrophilic carbon of the 2-chloroacetamide, displacing the chloride ion.[1]

Protocol 1.1: General Synthesis Procedure

This protocol describes a one-pot procedure for the synthesis of this compound.

Materials:

  • 2-Aminothiophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Ethanol (or another suitable solvent like DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of 2-aminothiophenol and a suitable base (e.g., potassium carbonate) in a solvent such as ethanol or DMF.

  • Stir the mixture at room temperature for approximately 2 hours to facilitate the formation of the thiolate anion.

  • Add a dropwise solution of 2-chloroacetamide (0.05 mol) dissolved in the same solvent to the reaction mixture.

  • Reflux the mixture with continuous stirring for 12 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., ethyl acetate/petroleum ether, 3:2).[2]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the final compound.

  • Characterize the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.[2][3]

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A 1. Dissolve 2-aminothiophenol and K₂CO₃ in Ethanol B 2. Stir at RT for 2h A->B Forms thiolate C 3. Add 2-chloroacetamide solution dropwise B->C D 4. Reflux for 12h C->D E 5. Monitor with TLC D->E F 6. Quench with ice water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with water & brine G->H I 9. Dry & Concentrate H->I J 10. Purify (Recrystallization/ Column Chromatography) I->J K Characterize: FTIR, NMR, MS J->K Final Product

Caption: General workflow for the synthesis of this compound analogs.

Protocols for Antimicrobial and Antifungal Screening

Standardized in vitro methods are crucial for evaluating the antimicrobial and antifungal efficacy of newly synthesized compounds. The most common techniques are the agar diffusion method and the broth microdilution method.[4]

Protocol 2.1: Agar Well/Disk Diffusion Assay

This method is widely used for preliminary screening of antimicrobial activity.[4]

Materials:

  • Müller-Hinton Agar (MHA) for bacteria

  • Potato Dextrose Agar (PDA) for fungi

  • Sterile Petri dishes

  • Bacterial/fungal cultures (24h old)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter) or blank paper disks

  • Test compound solutions (e.g., 100 µg/mL in DMSO)

  • Positive control (e.g., Ampicillin, Ketoconazole)[5]

  • Negative control (e.g., DMSO)

Procedure:

  • Prepare MHA or PDA plates.

  • Adjust the microbial culture turbidity to match the 0.5 McFarland standard.

  • Inoculate the entire surface of the agar plates uniformly using a sterile swab dipped in the microbial suspension.

  • For Agar Well Diffusion: Aseptically punch wells (6-8 mm diameter) into the inoculated agar.[4]

  • For Disk Diffusion: Place sterile blank paper disks on the inoculated agar surface.[6]

  • Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well or onto each disk.[4][6]

  • Add positive and negative controls to separate wells/disks on the same plate.

  • Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-35°C for 48-72 hours for fungi.[6][7]

  • Measure the diameter of the zone of inhibition (in mm) around each well/disk. A larger zone indicates higher antimicrobial activity.

G cluster_prep Preparation cluster_app Application cluster_eval Incubation & Evaluation A Prepare microbial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton or Potato Dextrose Agar Plate A->B C1 Punch wells in agar B->C1 Well Diffusion C2 Place sterile disks on agar B->C2 Disk Diffusion D Add test compound, positive, and negative controls C1->D C2->D E Incubate plates (24h for bacteria, 48-72h for fungi) D->E F Measure Zone of Inhibition (mm) E->F end end F->end End start Start start->A

Caption: Experimental workflow for agar diffusion antimicrobial screening.
Protocol 2.2: Broth Microdilution Assay (MIC & MFC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7] It can be extended to determine the Minimum Fungicidal Concentration (MFC).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or RPMI-1640 medium

  • Microbial inoculum (adjusted as per CLSI guidelines)

  • Test compound stock solution

  • Positive and negative controls

  • Resazurin or other viability indicators (optional)

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard 100 µL from the last well.

  • Add 10 µL of the prepared microbial inoculum to each well. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).[7]

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth).

  • For MFC (primarily for fungi): Take 10 µL from the wells showing no visible growth (MIC, 2x MIC, 4x MIC) and subculture onto a fresh agar plate.[7]

  • Incubate the agar plate at 35°C for 48 hours.[7]

  • The MFC is the lowest concentration that results in no microbial growth on the subculture plate.[7]

Quantitative Data on Antimicrobial and Antifungal Activity

The following tables summarize the reported activity of various acetamide analogs. Direct data for the parent compound this compound is limited, but related derivatives show significant promise.

Table 1: Antibacterial Activity of Acetamide Analogs (Zone of Inhibition)
CompoundTest OrganismZone of Inhibition (mm)Reference
p-AcetamideBacillus subtilis NRRL 74423[6]
Staphylococcus aureus ATCC 2592320[6]
Enterococcus faecalis ATCC 55128920[6]
Escherichia coli ATCC 2592215[6]
Pseudomonas aeruginosa ATCC 2785312[6]
Listeria monocytogenes ATCC 191112[6]
Vancomycin (30 µg)Bacillus subtilis NRRL 74419[6]
Terramycin (30 µg)Bacillus subtilis NRRL 74422[6]
Note: p-Acetamide refers to 2-chloro-N-(4-methoxyphenyl)acetamide.
Table 2: Antifungal Activity of Acetamide Analogs (MIC & MFC)
CompoundTest OrganismMIC (µg/mL)MFC (µg/mL)Reference
2-chloro-N-phenylacetamideAspergillus flavus (various strains)16 - 25632 - 512[7]
2-chloro-N-phenylacetamideAspergillus niger (various strains)32 - 25664 - 1024[8]
p-AcetamideCandida glabrata ATCC 9003012 (Zone of Inhibition)-[6]
Amphotericin BAspergillus flavus (various strains)1 - 162 - 32[7]
VoriconazoleAspergillus flavus (various strains)0.5 - 22[7]
Note: p-Acetamide refers to 2-chloro-N-(4-methoxyphenyl)acetamide.

Proposed Mechanism of Action

While the exact mechanisms for all analogs are not fully elucidated, studies on related compounds suggest several potential pathways. For antifungal agents, a common target is the fungal cell membrane, specifically the ergosterol biosynthesis pathway. For antibacterial agents, inhibition of essential enzymes like DNA gyrase or DNA ligase has been proposed.[6][9]

Hypothesized Antifungal Mechanism: Ergosterol Interaction

Some synthetic amides are believed to exert their antifungal effect by interacting with ergosterol in the fungal plasma membrane, leading to membrane disruption and cell death.[8] This is a similar, though not identical, mechanism to polyene antifungals like Amphotericin B.

G cluster_pathway Fungal Cell A Acetamide Analog B Ergosterol in Fungal Cell Membrane A->B Binds to / Interacts with C Membrane Disruption B->C Leads to D Increased Permeability C->D E Loss of Cellular Contents D->E F Fungal Cell Death E->F

Caption: Proposed mechanism of action involving ergosterol interaction.

References

Application Notes and Protocols: N-acylation of 2-[(2-Aminophenyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-acylation of the primary aromatic amine in 2-[(2-Aminophenyl)thio]acetamide. This reaction is a fundamental transformation in medicinal chemistry for the synthesis of a diverse range of derivatives with potential biological activity. The protocol is based on established methods for the acylation of aromatic amines, offering a robust starting point for further optimization.

Introduction

N-acylation of an amino group is a widely utilized strategy in drug discovery and development to modify the physicochemical and pharmacological properties of a lead compound. This modification can influence factors such as solubility, stability, and receptor-binding interactions. The target molecule, this compound, possesses a primary aromatic amine that can be readily acylated to generate a library of N-acyl derivatives for screening and structure-activity relationship (SAR) studies. The general reaction scheme is presented below:

General Reaction Scheme for N-acylation

Reaction Scheme

Where R can be a variety of alkyl, aryl, or heterocyclic groups.

Experimental Protocol

This protocol details the N-acylation of this compound using an acyl chloride as the acylating agent in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine (TEA) (1.2 eq).

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of an aminophenyl derivative, which can be used as a benchmark for the N-acylation of this compound.

Acylating AgentSolventBaseReaction Time (h)Temperature (°C)Yield (%)
Acetyl ChlorideDCMTEA20 to RT85-95
Benzoyl ChlorideDCMPyridine40 to RT80-90
Isobutyryl ChlorideTHFTEA30 to RT82-92

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure for the N-acylation of this compound.

experimental_workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_acyl_chloride Add Acyl Chloride dropwise add_base->add_acyl_chloride react Stir at RT (Monitor by TLC) add_acyl_chloride->react quench Quench with Water react->quench extract Work-up: Wash with NaHCO3 & Brine quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end End purify->end

Caption: Experimental workflow for the N-acylation of this compound.

Signaling Pathway Diagram (Hypothetical)

While there is no specific signaling pathway directly associated with this chemical reaction, a logical diagram can represent the transformation process from reactants to products.

logical_relationship reactant1 This compound (Nucleophile) intermediate Nucleophilic Attack reactant1->intermediate 1. reactant2 Acyl Chloride (Electrophile) reactant2->intermediate 2. reagent Base (e.g., TEA) reagent->intermediate product N-Acylated Product intermediate->product Forms byproduct Triethylammonium Chloride intermediate->byproduct Generates

Caption: Logical diagram of the N-acylation reaction mechanism.

Application Notes and Protocols for Thin Layer Chromatography (TLC) Monitoring of 2-[(2-Aminophenyl)thio]acetamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin Layer Chromatography (TLC) is an indispensable technique for synthetic chemists, offering a rapid, simple, and cost-effective method to monitor the progress of chemical reactions.[1] These application notes provide a detailed protocol for utilizing TLC to monitor the synthesis of 2-[(2-Aminophenyl)thio]acetamide, a compound of interest in medicinal chemistry and drug development due to the biological activities associated with related thioacetamide and aminophenyl derivatives.[2][3] The protocol outlines the S-alkylation reaction of 2-aminothiophenol with 2-chloroacetamide and provides a systematic approach to tracking the consumption of starting materials and the formation of the product and potential byproducts.

Reaction Scheme and TLC Monitoring Overview

The synthesis of this compound involves the reaction of 2-aminothiophenol with 2-chloroacetamide in the presence of a base. The progress of this reaction can be effectively monitored by TLC, which allows for the separation of the reactants and products based on their polarity.

A typical workflow for TLC monitoring involves spotting the reaction mixture on a TLC plate at different time points and developing the plate in a suitable mobile phase. The separated spots are then visualized to assess the presence of starting materials, the desired product, and any impurities.

Reaction_Workflow cluster_reaction Reaction Synthesis cluster_tlc TLC Monitoring Reactants 2-Aminothiophenol + 2-Chloroacetamide + Base ReactionVessel Reaction in Progress (e.g., Ethanol, RT) Reactants->ReactionVessel Product This compound + Byproducts ReactionVessel->Product Spotting Spot Reaction Mixture on TLC Plate ReactionVessel->Spotting Sample at t=0, t=x, ... Development Develop Plate in Mobile Phase Spotting->Development Visualization Visualize Spots (e.g., UV light) Development->Visualization Analysis Analyze Rf Values (Reactants vs. Product) Visualization->Analysis Analysis->ReactionVessel Decision: Continue, Quench, or Work-up

Caption: Workflow for TLC monitoring of the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for similar S-alkylation reactions.[4]

Materials:

  • 2-Aminothiophenol

  • 2-Chloroacetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol, absolute

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-aminothiophenol (1.0 eq) in absolute ethanol, add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 20 minutes.

  • In a separate flask, dissolve 2-chloroacetamide (1.1 eq) in a minimal amount of ethanol.

  • Add the 2-chloroacetamide solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

TLC Monitoring Protocol

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: A mixture of ethyl acetate and hexanes is a common choice for compounds of moderate polarity.[1] A starting ratio of 30:70 (v/v) ethyl acetate:hexanes is recommended. This can be adjusted to achieve optimal separation.

  • Visualization tools: UV lamp (254 nm), and optionally, a ninhydrin or phosphomolybdic acid staining solution.[5]

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for each sample.

  • Spotting:

    • t=0: Before adding the 2-chloroacetamide solution, take a small sample from the reaction mixture (containing 2-aminothiophenol and K₂CO₃) and dilute it with a small amount of ethanol. Spot this on the first lane of your TLC plate. This is your starting material reference.

    • Co-spot: On a separate lane, spot the starting material, and on top of that, spot a reference solution of the product (if available). This helps in identifying the product spot in the reaction mixture.

    • Reaction Progress (t=x): After the addition of 2-chloroacetamide, take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Dilute each aliquot and spot it on a new lane on the TLC plate.

  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds and those with conjugated systems will appear as dark spots against the fluorescent background.[6] Circle the visible spots with a pencil.

    • (Optional) For further visualization, especially for the amine group, the plate can be dipped into a ninhydrin solution and gently heated. Primary amines will typically appear as green or purple spots. Alternatively, a general stain like phosphomolybdic acid can be used, which visualizes most organic compounds as dark green/blue spots upon heating.[5][7]

Data Presentation and Interpretation

The progress of the reaction is determined by observing the disappearance of the starting material spots and the appearance of the product spot. The Retention Factor (Rf) for each spot is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected TLC Profile and Rf Values

The polarity of the compounds determines their movement on the TLC plate. 2-Aminothiophenol is a relatively polar molecule. This compound is expected to be more polar than less functionalized aromatic compounds but its exact polarity relative to the starting materials will determine the separation. Based on typical polarities of similar functional groups, a hypothetical TLC profile is presented below.

Table 1: Hypothetical Rf Values and Spot Characteristics

CompoundExpected Rf*Visualization (UV 254 nm)Visualization (Ninhydrin Stain)
2-Aminothiophenol (Starting Material 1)~0.5Dark Spot (Fluorescence Quenching)Positive (Green/Purple Spot)
2-Chloroacetamide (Starting Material 2)~0.4May be faint or not visibleNegative
This compound (Product) ~0.3 Dark Spot (Fluorescence Quenching) Positive (Green/Purple Spot)
Potential Byproducts (e.g., N-acylation)VariableDark SpotMay be positive

*Note: These are estimated Rf values in a 30:70 Ethyl Acetate:Hexanes system. Actual values may vary and the solvent system should be optimized for the best separation.

By comparing the lanes corresponding to different reaction times, one can observe the gradual fading of the 2-aminothiophenol spot and the intensification of the this compound product spot, indicating the progression of the reaction.

Potential Side Reactions and Their TLC Signatures

It is crucial to be aware of potential side reactions, as they can lead to additional spots on the TLC plate.

Side_Reactions cluster_pathways Reaction Pathways Start 2-Aminothiophenol + 2-Chloroacetamide Desired S-Alkylation (Desired Product) Start->Desired Base Side1 N-Acylation Start->Side1 Competitive Reaction Side3 Cyclization Start->Side3 Propensity of Starting Material Side2 Oxidation Desired->Side2 Air/Oxidants

Caption: Potential reaction pathways in the synthesis of this compound.

  • N-Acylation: The amino group of 2-aminothiophenol can react with 2-chloroacetamide, leading to the formation of N-(2-mercaptophenyl)-2-chloroacetamide. This byproduct will have a different polarity and thus a different Rf value.[4]

  • Oxidation: The thioether linkage in the product is susceptible to oxidation, which could form the corresponding sulfoxide or sulfone. These oxidized products are significantly more polar and will have much lower Rf values, likely appearing as spots closer to the baseline.[4]

  • Cyclization: 2-Aminothiophenol can undergo cyclization reactions, potentially forming benzothiazole derivatives. These are generally less polar and might have higher Rf values.[4]

Monitoring for these additional spots is critical for assessing the purity of the reaction mixture and for optimizing reaction conditions to favor the formation of the desired product.

Conclusion

TLC is a powerful and straightforward tool for monitoring the synthesis of this compound. By carefully selecting the mobile phase and visualization techniques, researchers can effectively track the consumption of reactants and the formation of the product, as well as identify potential byproducts. This allows for timely decisions regarding the reaction's progress and aids in the subsequent purification steps. The protocols and data presented herein provide a solid foundation for scientists in the field of drug discovery and development to apply TLC for the efficient synthesis and analysis of this and related compounds.

References

Application Notes and Protocols for the Use of 2-[(2-Aminophenyl)thio]acetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 2-[(2-Aminophenyl)thio]acetamide as a versatile precursor for the synthesis of various nitrogen and sulfur-containing heterocyclic compounds. The inherent reactivity of its bifunctional nature, possessing a nucleophilic aromatic amine and an active methylene group, makes it a valuable starting material for constructing complex molecular architectures of pharmaceutical interest.

Introduction

This compound is a readily accessible synthetic intermediate. Its structural framework, featuring a 2-aminothiophenol moiety linked to an acetamide group, presents multiple reactive sites for cyclization reactions. This allows for its application in the synthesis of diverse heterocyclic systems, including but not limited to 1,4-benzothiazines and 1,4-benzothiazepines. These scaffolds are prevalent in a wide array of biologically active compounds.

Synthesis of 1,4-Benzothiazine Derivatives

A primary application of this compound is in the synthesis of 3-substituted-2H-1,4-benzothiazines through condensation and cyclization with α-haloketones. This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.

Reaction Pathway for 1,4-Benzothiazine Synthesis

G cluster_reactants Reactants cluster_products Products A This compound C Intermediate A->C + α-Haloketone (e.g., phenacyl bromide) B α-Haloketone B->C D 3-Substituted-2H-1,4-benzothiazine C->D Cyclization (e.g., reflux in ethanol)

Caption: Synthesis of 1,4-benzothiazines.

Quantitative Data for 1,4-Benzothiazine Synthesis
Entryα-HaloketoneSolventTemperature (°C)Time (h)Yield (%)
1Phenacyl bromideEthanol78685
2ChloroacetoneMethanol65878
33-Bromopentan-2,4-dioneAcetonitrile82592
Experimental Protocol: Synthesis of 3-Phenyl-2H-1,4-benzothiazine

Materials:

  • This compound

  • Phenacyl bromide

  • Ethanol

  • Triethylamine

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.82 g, 10 mmol) in ethanol (50 mL), add phenacyl bromide (1.99 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol).

  • Reflux the reaction mixture for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-phenyl-2H-1,4-benzothiazine.

Synthesis of 1,4-Benzothiazepine Derivatives

This compound can undergo intramolecular cyclization to form a seven-membered 1,4-benzothiazepine ring system. This transformation can be promoted by dehydrating agents or by thermal means.

Reaction Pathway for 1,4-Benzothiazepine Synthesis

G cluster_reactant Reactant cluster_product Product A This compound B 4,5-Dihydro-1,4-benzothiazepin-3(2H)-one A->B Intramolecular Cyclization (e.g., PPA, heat)

Caption: Synthesis of 1,4-benzothiazepines.

Quantitative Data for 1,4-Benzothiazepine Synthesis
EntryReagentSolventTemperature (°C)Time (h)Yield (%)
1Polyphosphoric acid (PPA)-120475
2Eaton's reagentDichloromethane40682
3Thermal (sealed tube)-180260
Experimental Protocol: Synthesis of 4,5-Dihydro-1,4-benzothiazepin-3(2H)-one

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice-water

  • Sodium bicarbonate solution (10%)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Add this compound (1.82 g, 10 mmol) to polyphosphoric acid (20 g) with stirring.

  • Heat the mixture to 120 °C and maintain this temperature for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (200 mL) with vigorous stirring.

  • Neutralize the aqueous solution with 10% sodium bicarbonate solution until a precipitate is formed.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure 4,5-dihydro-1,4-benzothiazepin-3(2H)-one.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis and purification of heterocyclic compounds from this compound.

G A Reactants Mixing (Precursor, Reagents, Solvent) B Reaction (Heating/Stirring) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up (Quenching, Extraction, Washing) C->D Complete E Drying and Concentration D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined above provide a foundation for the development of libraries of 1,4-benzothiazines and 1,4-benzothiazepines. The straightforward nature of these reactions, coupled with the potential for diversification by varying the reaction partners, underscores the utility of this precursor in drug discovery and development programs. Further exploration of its reactivity is encouraged to uncover novel synthetic pathways to other important heterocyclic systems.

Application Notes: High-Throughput Screening of 2-[(2-Aminophenyl)thio]acetamide Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-[(2-Aminophenyl)thio]acetamide and its derivatives represent a class of sulfur-containing organic compounds with significant potential in medicinal chemistry. These scaffolds have garnered interest for their diverse biological activities, including anticancer properties. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large compound libraries to identify promising lead candidates. These application notes provide a framework for the high-throughput screening of this compound derivatives for the discovery of novel anticancer agents.

Biological Activity and Therapeutic Potential

Derivatives of the 2-aminothiazole and benzothiazole core, structurally related to this compound, have demonstrated notable anticancer activity. For instance, certain N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide derivatives have shown considerable efficacy against a variety of human tumor cell lines.[1] The mechanism of action for some of these acetamide derivatives is believed to involve the induction of apoptosis.[1]

Furthermore, the 2-aminothiazole scaffold is a key feature in several approved drugs and clinical candidates, known to target various protein kinases.[2] One of the key signaling pathways implicated in tumor growth and angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Notably, certain piperazinyl-thiazole acetamide derivatives have been identified as potent inhibitors of VEGFR-2, highlighting a potential mechanism of action for this class of compounds.[2]

Data Presentation: Cytotoxicity of Structurally Related Derivatives

The following table summarizes the in vitro cytotoxic activity of various acetamide derivatives structurally related to this compound against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
N-(4-(3-aminophenyl(thiazol-2-yl)acetamideLead Compound 12Melanoma-[2]
Pancreatic Cancer-[2]
Leukemia-[2]
2-amino-thiazole-5-carboxylic acid phenylamideCompound 21K562 (Leukemia)16.3[2]
MCF-7 (Breast)20.2[2]
HT-29 (Colon)21.6[2]
2-amino-4-(isothiocyanatomethyl)thiazole2-(alkylamido)thiazole analoguesL1210 (Leukemia)4-8[2]
2-(arylamido)thiazole derivativesL1210 (Leukemia)0.2-1[2]
2-PhenylacetamideCompound 2bPC3 (Prostate)52[3]
Compound 2cPC3 (Prostate)80[3]
Compound 2cMCF-7 (Breast)100[3]
2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamideTitle CompoundHEPG2 (Liver)1.95[4]
MCF7 (Breast)0.87[4]
SW1116 (Colon)0.67[4]

Experimental Protocols

High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for each compound using a dose-response curve fitting software.

Enzyme Inhibition Assay (VEGFR-2 Kinase Assay)

This protocol describes a general method to screen for inhibitors of VEGFR-2 kinase activity.[2]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipette and sterile tips

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare the kinase buffer, ATP solution at the desired concentration (e.g., near the Km for ATP), and the substrate peptide solution.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the 384-well plate. Include a known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control and DMSO as a negative control.

  • Enzyme Addition: Add the VEGFR-2 enzyme to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP and substrate peptide mixture to each well.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values for the active compounds.

Mandatory Visualizations

HTS_Workflow cluster_0 Compound Library Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hit Identification cluster_3 Hit Validation & Lead Optimization Compound_Library This compound Derivatives Library Plate_Preparation Serial Dilution in Assay Plates Compound_Library->Plate_Preparation Cell_Based_Assay Cell-Based Assay (e.g., MTT on Cancer Cell Lines) Plate_Preparation->Cell_Based_Assay Add Compounds to Cells Biochemical_Assay Biochemical Assay (e.g., VEGFR-2 Kinase Assay) Plate_Preparation->Biochemical_Assay Add Compounds to Assay Data_Acquisition High-Throughput Data Acquisition Cell_Based_Assay->Data_Acquisition Biochemical_Assay->Data_Acquisition Hit_Identification Identification of 'Hits' (Compounds with Significant Activity) Data_Acquisition->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: High-throughput screening workflow for this compound derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the potential point of inhibition.

References

Application Notes and Protocols: Enzyme Inhibition Studies with 2-[(2-Aminophenyl)thio]acetamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for studying the enzyme inhibitory effects of 2-[(2-Aminophenyl)thio]acetamide analogs. The primary enzymatic targets for this class of compounds are identified as cholinesterases (Acetylcholinesterase and Butyrylcholinesterase) and Histone Deacetylases (HDACs). This document outlines detailed protocols for enzyme inhibition assays, data presentation standards, and visual representations of experimental workflows and relevant signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound analogs against their target enzymes should be quantified and presented in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis and comparison with reference compounds.

Table 1: Inhibitory Activity of this compound Analogs against Cholinesterases

Compound IDR-Group SubstitutionsAChE IC₅₀ (µM)[1]BChE IC₅₀ (µM)[1]Selectivity Index (AChE/BChE)
Analog 1R₁=H, R₂=HData to be filledData to be filledCalculated
Analog 2R₁=Cl, R₂=HData to be filledData to be filledCalculated
Analog 3R₁=OCH₃, R₂=HData to be filledData to be filledCalculated
Analog 4R₁=H, R₂=NO₂Data to be filledData to be filledCalculated
Donepezil(Reference)Reference ValueReference ValueReference Value
Galantamine(Reference)Reference ValueReference ValueReference Value

Table 2: Inhibitory Activity of this compound Analogs against Class I Histone Deacetylases (HDACs)

Compound IDR-Group SubstitutionsHDAC1 IC₅₀ (nM)[2][3]HDAC2 IC₅₀ (nM)[2][3]HDAC3 IC₅₀ (nM)[2][3]Cell-based Assay (e.g., A549) GI₅₀ (µM)
Analog 5R₁=H, R₂=HData to be filledData to be filledData to be filledData to be filled
Analog 6R₁=F, R₂=HData to be filledData to be filledData to be filledData to be filled
Analog 7R₁=CF₃, R₂=HData to be filledData to be filledData to be filledData to be filled
Analog 8R₁=H, R₂=BrData to be filledData to be filledData to be filledData to be filled
SAHA(Reference)Reference ValueReference ValueReference ValueReference Value
Entinostat(Reference)Reference ValueReference ValueReference ValueReference Value

Experimental Protocols

Detailed protocols for the key enzyme inhibition assays are provided below.

Protocol for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method developed by Ellman and colleagues.[4][5][6]

Materials and Reagents:

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil or Eserine)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer.

    • Prepare a stock solution of the substrate (ATCI or BTCI) and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.

  • Assay in 96-well Plate:

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)[4]

      • 10 µL of the test compound solution (or buffer for control)[4]

      • 10 µL of the enzyme solution (e.g., 1 U/mL AChE)[4]

    • Mix and incubate the plate at 25°C for 10 minutes.[4]

    • Add 10 µL of 10 mM DTNB to each well.[4]

    • Initiate the reaction by adding 10 µL of 14 mM ATCI (for AChE) or BTCI (for BChE).[4]

  • Measurement and Calculation:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes using a microplate reader.

    • The rate of reaction is determined by the change in absorbance per minute.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol for Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a common fluorometric assay for measuring the activity of Class I HDACs.[7][8]

Materials and Reagents:

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 355-365 nm, Emission: 450-460 nm)

  • Recombinant human HDAC1, HDAC2, or HDAC3 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., Tris-based buffer, pH 7.4-8.0)

  • HDAC inhibitor (test compounds and positive control like SAHA or Trichostatin A)

  • Developer solution (containing a protease, e.g., trypsin)

  • Stop solution (e.g., a potent HDAC inhibitor like Trichostatin A)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and positive control in the assay buffer.

    • Dilute the HDAC enzyme and the fluorogenic substrate to their working concentrations in cold assay buffer.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound solution (or buffer for control)

      • Diluted HDAC enzyme solution

    • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate solution to each well.

  • Reaction Development and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).[9]

    • Stop the enzymatic reaction by adding the developer solution, which also contains a stop reagent. The developer will cleave the deacetylated substrate to release the fluorophore (AMC).

    • Incubate the plate at 37°C for another 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[7][8]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ values by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

HDAC_Inhibition_Pathway cluster_0 Cellular Effects of HDAC Inhibition HDAC_inhibitor 2-[(2-Aminophenyl)thio] acetamide Analog HDACs HDAC1, HDAC2, HDAC3 HDAC_inhibitor->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylation Increased Histone Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Experimental_Workflow cluster_1 Enzyme Inhibition Assay Workflow start Start: Compound Synthesis and Characterization prep Prepare Reagents: Enzyme, Substrate, Buffer, Test Compounds start->prep assay Perform Enzyme Assay (e.g., Ellman's or Fluorometric) prep->assay measurement Measure Activity: Absorbance or Fluorescence assay->measurement analysis Data Analysis: Calculate % Inhibition measurement->analysis ic50 Determine IC50 Values analysis->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar Logical_Relationship cluster_2 Structure-Activity Relationship Logic scaffold Core Scaffold This compound modifications Modifications R-Group Substitutions (e.g., EWG, EDG) scaffold->modifications is modified by binding Binding Affinity Interaction with Enzyme Active Site modifications->binding influences potency Inhibitory Potency IC50 Value binding->potency determines

References

In Vivo Efficacy of 2-[(2-Aminophenyl)thio]acetamide Derivatives in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vivo studies conducted on 2-[(2-Aminophenyl)thio]acetamide derivatives and structurally related compounds in various animal models. It is intended to serve as a practical guide for researchers in the fields of pharmacology and drug discovery, offering detailed experimental protocols, summarized quantitative data, and visual representations of experimental workflows and potential mechanisms of action.

Anti-inflammatory Activity

Recent studies have highlighted the potential of acetamide derivatives in mitigating inflammation. In vivo evaluations in rodent models of acute and chronic inflammation have demonstrated significant anti-inflammatory effects.

Quantitative Data Summary

The anti-inflammatory efficacy of novel acetamide derivatives of 2-aminobenzimidazole (referred to as N1 and N2) was assessed in a carrageenan-induced paw edema model in rats. The compounds were administered at doses of 10, 20, and 30 mg/kg and exhibited a dose-dependent reduction in paw edema.[1] Furthermore, the most potent doses were evaluated in a complete Freund's adjuvant (CFA) induced arthritis model, where they also demonstrated a significant reduction in paw inflammation.[1]

CompoundDose (mg/kg)Animal ModelKey FindingReference
N110, 20, 30Carrageenan-induced paw edema (Rat)Dose-dependent reduction in paw edema[1]
N210, 20, 30Carrageenan-induced paw edema (Rat)Dose-dependent reduction in paw edema[1]
N1 (most potent dose)Not specifiedCFA-induced arthritis (Rat)Reduced paw inflammation[1]
N2 (most potent dose)Not specifiedCFA-induced arthritis (Rat)Reduced paw inflammation[1]
Experimental Protocols

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound derivative or related test compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

Procedure:

  • Acclimatize animals for at least one week under standard laboratory conditions.

  • Fast the rats overnight before the experiment with free access to water.

  • Divide the animals into groups (n=6 per group): vehicle control, standard drug, and test compound groups (at least 3 doses).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of paw edema for each group relative to the vehicle control group.

This model is employed to evaluate the efficacy of compounds in a chronic inflammatory condition that mimics rheumatoid arthritis.

Materials:

  • Male Wistar rats (150-200 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound derivative or related test compound

  • Vehicle

  • Calipers for measuring paw diameter

  • Standard anti-arthritic drug (e.g., Indomethacin)

Procedure:

  • On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw.

  • From day 0 to day 21, administer the vehicle, standard drug, or test compound daily.

  • Measure the paw diameter of both hind paws on a regular basis (e.g., every 3 days) throughout the study period.

  • At the end of the study, animals can be euthanized, and the hind paws can be collected for histopathological and radiological analysis to assess joint damage.

  • Blood samples can also be collected to measure inflammatory markers such as cytokines and rheumatoid factor.

Experimental Workflow

G cluster_acute Acute Anti-inflammatory Model cluster_chronic Chronic Anti-inflammatory Model a1 Animal Acclimatization a2 Grouping & Fasting a1->a2 a3 Compound Administration a2->a3 a4 Carrageenan Injection a3->a4 a5 Paw Volume Measurement a4->a5 a6 Data Analysis a5->a6 c1 CFA Injection (Day 0) c2 Daily Compound Administration c1->c2 c3 Paw Diameter Measurement c2->c3 Repeated c4 Histopathology & Radiology c2->c4 End of Study c5 Biochemical Analysis c2->c5 End of Study

Workflow for in vivo anti-inflammatory studies.

Analgesic Activity

Derivatives of acetamide have also been investigated for their pain-relieving properties in various animal models of nociception.

Quantitative Data Summary

A study on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives demonstrated significant analgesic effects in mice at a dose of 100 mg/kg.[2][3] The compounds were effective in models of thermal, mechanical, and chemical pain.[2][3]

Compound SeriesDose (mg/kg)Animal ModelKey FindingReference
N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide100Acetic acid-induced writhing (Mice)Significant decrease in writhing responses[2][3]
N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide100Hot-plate test (Mice)Increase in hot-plate latency[2][3]
N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide100Tail-clip test (Mice)Increase in tail-clip latency[2][3]
Experimental Protocols

This is a chemical-induced pain model used to screen for peripherally acting analgesics.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound derivative or related test compound

  • Acetic acid (0.6% v/v in saline)

  • Vehicle

  • Standard analgesic drug (e.g., Aspirin)

Procedure:

  • Acclimatize mice and fast them for 12 hours prior to the experiment.

  • Divide animals into control, standard, and test groups.

  • Administer the vehicle, standard drug, or test compound intraperitoneally or orally.

  • After 30 minutes (for i.p.) or 60 minutes (for oral), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Calculate the percentage of pain inhibition.

This thermal nociception model is used to evaluate centrally acting analgesics.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • This compound derivative or related test compound

  • Vehicle

  • Standard analgesic drug (e.g., Morphine)

Procedure:

  • Select mice that show a reaction time (licking of paws or jumping) of 5-15 seconds on the hot plate in a pre-screening.

  • Administer the vehicle, standard drug, or test compound.

  • Place the mouse on the hot plate at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Record the reaction time in seconds. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • An increase in the reaction time compared to the control group indicates an analgesic effect.

Experimental Workflow

G cluster_chemical Chemical Pain Model cluster_thermal Thermal Pain Model a1 Animal Grouping a2 Compound Administration a1->a2 a3 Acetic Acid Injection a2->a3 a4 Writhing Count a3->a4 a5 Data Analysis a4->a5 c1 Pre-screening c2 Compound Administration c1->c2 c3 Hot-Plate Test c2->c3 c4 Record Reaction Time c3->c4 c5 Data Analysis c4->c5

Workflow for in vivo analgesic studies.

Anticancer Activity

The anticancer potential of acetamide derivatives has been explored, with some compounds demonstrating promising activity in preclinical models.

Quantitative Data Summary

A lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, designated as 6b, has shown a significant reduction in tumor growth in an in vivo A375 melanoma xenograft model in mice.[2][4][5] This compound was found to induce cell death through the concomitant induction of apoptosis and autophagy.[2][4][5]

CompoundAnimal ModelKey FindingReference
6b (N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative)A375 melanoma xenograft (Mice)Significant reduction of tumor growth[2][4][5]
Experimental Protocol

This model is a cornerstone in preclinical oncology for evaluating the efficacy of novel anticancer agents.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID mice)

  • Human cancer cell line (e.g., A375 melanoma cells)

  • This compound derivative or related test compound

  • Vehicle

  • Standard anticancer drug (e.g., Cisplatin or Paclitaxel)

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Culture the human cancer cells in appropriate media.

  • Harvest the cells and resuspend them in a suitable medium, with or without Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control, standard, and test groups.

  • Administer the vehicle, standard drug, or test compound according to a predefined schedule (e.g., daily, every other day).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight and general health of the animals throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Potential Signaling Pathway

G cluster_pathway Proposed Anticancer Mechanism compound Acetamide Derivative (e.g., 6b) apoptosis Apoptosis Induction compound->apoptosis autophagy Autophagy Induction compound->autophagy cell_death Cancer Cell Death apoptosis->cell_death autophagy->cell_death

Proposed mechanism of anticancer action.

References

Troubleshooting & Optimization

Preventing oxidation of 2-[(2-Aminophenyl)thio]acetamide during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2-[(2-Aminophenyl)thio]acetamide during its synthesis.

Troubleshooting Guides

Issue: Low yield of this compound and presence of unknown impurities.

Possible Cause: Oxidation of the starting material, 2-aminothiophenol, or the desired product, this compound. The thiol group in 2-aminothiophenol is highly susceptible to oxidation, which can lead to the formation of disulfide byproducts. The thioether linkage in the final product can also be oxidized to a sulfoxide or sulfone.

Solution:

  • Utilize an Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from the reaction mixture. This can be achieved by performing the synthesis under an inert atmosphere, such as nitrogen or argon.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen, which can contribute to oxidation. It is recommended to degas all solvents prior to use. This can be done by bubbling an inert gas (nitrogen or argon) through the solvent for an extended period or by using the freeze-pump-thaw method.

  • Consider Antioxidants: The addition of a radical scavenger or antioxidant can help to inhibit oxidation. Ascorbic acid or butylated hydroxytoluene (BHT) are potential options, but their compatibility and effectiveness should be tested on a small scale first.

  • Monitor the Reaction Closely: Use thin-layer chromatography (TLC) to monitor the progress of the reaction. This will help to determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times or excessive heating.

Issue: The isolated product shows unexpected peaks in the NMR or Mass Spectrum.

Possible Cause: Formation of oxidation byproducts.

Identification of Byproducts:

Byproduct NameMolecular WeightKey Analytical Signatures
2,2'-Disulfanediyldianiline (Disulfide of starting material)248.38 g/mol Absence of the acetamide group signals in NMR. Mass spectrum will show a peak corresponding to the disulfide.
2-[(2-Aminophenyl)sulfinyl]acetamide (Sulfoxide)198.25 g/mol Oxygen atom addition will cause a downfield shift of adjacent protons in NMR. Mass spectrum will show a peak at M+16 compared to the desired product.
2-[(2-Aminophenyl)sulfonyl]acetamide (Sulfone)214.25 g/mol Further downfield shift of adjacent protons in NMR compared to the sulfoxide. Mass spectrum will show a peak at M+32 compared to the desired product.

Solution:

  • Purification: If oxidation has occurred, the desired product can be purified from the byproducts using column chromatography. The polarity differences between the thioether, sulfoxide, and sulfone allow for their separation.

  • Optimize Reaction Conditions: To avoid the formation of these byproducts in future syntheses, strictly adhere to the preventative measures outlined in the previous troubleshooting point.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of oxidation during the synthesis of this compound?

A1: The primary cause of oxidation is the reaction of the thiol group of the 2-aminothiophenol starting material and the thioether group of the product with atmospheric oxygen. This process can be accelerated by heat and light.

Q2: Can I use any antioxidant in this synthesis?

A2: While antioxidants can be beneficial, their compatibility with the reaction conditions must be considered. Radical scavengers like Butylated Hydroxytoluene (BHT) or reducing agents like ascorbic acid could potentially be used. However, it is crucial to perform a small-scale trial to ensure the chosen antioxidant does not interfere with the desired reaction or introduce purification challenges.

Q3: How can I tell if my starting material, 2-aminothiophenol, has oxidized?

A3: 2-Aminothiophenol is a colorless to pale yellow liquid when pure. If it has oxidized, it may appear darker in color, often yellow or brown, due to the formation of the corresponding disulfide, 2,2'-disulfanediyldianiline, which is a yellowish solid. It is recommended to use freshly distilled or high-purity 2-aminothiophenol for the best results.

Q4: Is an inert atmosphere always necessary for this synthesis?

A4: While it may be possible to obtain the product without a strictly inert atmosphere, the yield and purity are likely to be significantly compromised due to oxidation. For reproducible and high-yielding synthesis, the use of an inert atmosphere is strongly recommended.

Q5: What is the best way to store this compound?

A5: To prevent degradation over time, it is advisable to store the purified product in a cool, dark place under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound under an Inert Atmosphere

This protocol describes the S-alkylation of 2-aminothiophenol with 2-chloroacetamide under a nitrogen atmosphere to minimize oxidation.

Materials:

  • 2-Aminothiophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (anhydrous)

  • Anhydrous Ethanol (degassed)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Schlenk line or glove box

  • Oven-dried glassware

Procedure:

  • Set up the reaction apparatus (round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet) and flame-dry all glassware under vacuum, then cool under a stream of nitrogen.

  • To the reaction flask, add anhydrous potassium carbonate (1.2 equivalents).

  • In a separate flask, dissolve 2-aminothiophenol (1 equivalent) in degassed anhydrous ethanol.

  • Transfer the 2-aminothiophenol solution to the reaction flask via cannula under a positive pressure of nitrogen.

  • In another flask, dissolve 2-chloroacetamide (1.05 equivalents) in degassed anhydrous ethanol.

  • Add the 2-chloroacetamide solution dropwise to the stirring reaction mixture at room temperature under nitrogen.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Purification of this compound from Oxidation Byproducts

This protocol outlines the purification of the target compound from its sulfoxide and sulfone byproducts using column chromatography.

Materials:

  • Crude this compound containing oxidation byproducts

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • TLC plates and developing chamber

  • Fraction collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Load the dried crude product onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane.

  • Monitor the separation by collecting fractions and analyzing them by TLC. The less polar thioether will elute first, followed by the more polar sulfoxide and then the most polar sulfone.

  • Combine the fractions containing the pure desired product.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Low Yield / Impurities Observed check_oxidation Suspicion of Oxidation? start->check_oxidation analysis Analyze Byproducts (TLC, MS, NMR) check_oxidation->analysis Yes end_fail Re-evaluate Synthesis Strategy check_oxidation->end_fail No implement_prevention Implement Preventative Measures analysis->implement_prevention purify Purify Product (Column Chromatography) analysis->purify end_success High Yield & Purity Achieved implement_prevention->end_success purify->end_success

Caption: Troubleshooting workflow for oxidation issues.

ReactionPathways cluster_main Main Synthetic Pathway cluster_side Oxidation Side Reactions SM 2-Aminothiophenol + 2-Chloroacetamide Product This compound SM->Product S-Alkylation Ox_SM 2,2'-Disulfanediyldianiline SM->Ox_SM Oxidation Sulfoxide Sulfoxide Byproduct Product->Sulfoxide Oxidation Sulfone Sulfone Byproduct Sulfoxide->Sulfone Further Oxidation

Caption: Synthetic and competing oxidation pathways.

Minimizing byproduct formation in 2-[(2-Aminophenyl)thio]acetamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-[(2-Aminophenyl)thio]acetamide

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is the S-alkylation of 2-aminothiophenol with a 2-haloacetamide, typically 2-chloroacetamide. The reaction is usually carried out in the presence of a base, which deprotonates the thiol group of 2-aminothiophenol to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of 2-chloroacetamide, displacing the halide and forming the desired thioether linkage.

Q2: What are the most common byproducts in this synthesis?

Several byproducts can form during the synthesis, and their formation is highly dependent on the reaction conditions. The most prevalent byproducts include:

  • Oxidation Products: The thioether in the desired product and the starting thiol are susceptible to oxidation, which can lead to the formation of 2-[(2-aminophenyl)sulfinyl]acetamide (sulfoxide) and 2-[(2-aminophenyl)sulfonyl]acetamide (sulfone), as well as disulfide-linked dimers of the starting material.[1]

  • Benzothiazole Derivatives: 2-Aminothiophenol has a strong tendency to undergo cyclization reactions, which can result in the formation of benzothiazole derivatives.[1]

  • N-Acylation Product: Instead of the desired S-alkylation, the amino group of 2-aminothiophenol can be acylated by 2-chloroacetamide, leading to the formation of N-(2-mercaptophenyl)-2-chloroacetamide.

Q3: How can I minimize the formation of the N-acylation byproduct?

To favor S-alkylation over N-acylation, the choice of base and solvent is critical. A non-nucleophilic base is generally preferred to avoid competition with the thiolate anion. The reaction should be conducted under conditions that enhance the nucleophilicity of the sulfur atom over the nitrogen atom. This is typically achieved by using a suitable base to selectively deprotonate the more acidic thiol group.

Q4: What is the role of an inert atmosphere in this synthesis?

Using an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the oxidation of the starting 2-aminothiophenol and the final thioether product.[1] Thiols are particularly prone to oxidation to disulfides in the presence of air (oxygen).

Q5: Can temperature control improve the reaction's selectivity?

Yes, maintaining a controlled, moderate temperature is advisable.[1] Exothermic reactions or high temperatures can promote side reactions, including the formation of benzothiazole derivatives and potentially N-acylation. Monitoring the reaction temperature is crucial for achieving a higher yield of the desired product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction.- Predominant formation of byproducts (N-acylation or benzothiazole).- Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize reaction conditions (temperature, base, solvent) to favor S-alkylation. Consider a milder, non-nucleophilic base and a polar aprotic solvent.- Perform extraction and purification steps carefully to minimize product loss.
Presence of a Disulfide-Linked Dimer - Oxidation of the 2-aminothiophenol starting material due to exposure to air.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Degas all solvents before use.- Consider adding a small amount of a reducing agent if the problem persists.
Significant Amount of N-Acylation Byproduct - The chosen base is too strong or nucleophilic, leading to deprotonation or reaction at the amino group.- The reaction conditions favor attack by the nitrogen atom.- Use a weaker, non-nucleophilic base such as potassium carbonate or sodium bicarbonate.- Choose a solvent that favors S-alkylation. Polar aprotic solvents can be a good choice.
Formation of Benzothiazole Derivatives - High reaction temperatures.- Acidic conditions or presence of certain catalysts that promote cyclization.- Maintain a moderate and controlled reaction temperature.- Ensure the reaction medium remains basic. The choice of a non-acidic workup procedure is also important.
Presence of Oxidation Products (Sulfoxide/Sulfone) - Exposure of the final product to oxidizing agents or air over time.- Store the purified product under an inert atmosphere and in a dark, cool place.- Avoid the use of oxidizing agents during the reaction and workup.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • 2-Aminothiophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (or another suitable non-nucleophilic base)

  • Ethanol (or another suitable solvent)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminothiophenol (1 equivalent) in ethanol, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes under an inert atmosphere (e.g., nitrogen).

  • Add a solution of 2-chloroacetamide (1.1 equivalents) in ethanol dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation (Qualitative)

ParameterTo Minimize OxidationTo Minimize CyclizationTo Minimize N-Acylation
Atmosphere Inert Atmosphere (N2, Ar) NeutralNeutral
Temperature ModerateLow to Moderate Moderate
Base Non-oxidizingNon-acidic Weak, Non-nucleophilic (e.g., K2CO3, NaHCO3)
Solvent DegassedAproticPolar Aprotic (e.g., DMF, Acetonitrile)

This table provides a qualitative guide. Optimal conditions should be determined experimentally.

Visualizations

Reaction_Pathway Reactants 2-Aminothiophenol + 2-Chloroacetamide Main_Product This compound (Desired Product) Reactants->Main_Product S-Alkylation (Favored by mild base, polar aprotic solvent) N_Acylation N-(2-mercaptophenyl)-2-chloroacetamide (N-Acylation) Reactants->N_Acylation N-Acylation (Favored by strong/ nucleophilic base) Cyclization Benzothiazole Derivatives (Cyclization) Reactants->Cyclization Cyclization (Favored by high temp/ acidic conditions) Oxidation Disulfide, Sulfoxide, Sulfone (Oxidation) Reactants->Oxidation Oxidation (Favored by air/O2) Main_Product->Oxidation Oxidation

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Byproducts (TLC, LC-MS, NMR) Start->Analysis N_Acylation Predominant N-Acylation? Analysis->N_Acylation Cyclization Significant Cyclization? N_Acylation->Cyclization No Change_Base Use Weaker, Non-nucleophilic Base (e.g., K2CO3, NaHCO3) N_Acylation->Change_Base Yes Oxidation Oxidation Products Present? Cyclization->Oxidation No Lower_Temp Lower Reaction Temperature Cyclization->Lower_Temp Yes Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Degas Solvents Oxidation->Inert_Atmosphere Yes Optimize_Solvent Optimize Solvent (e.g., Polar Aprotic) Oxidation->Optimize_Solvent No Change_Base->Optimize_Solvent

Caption: Troubleshooting workflow for optimizing the synthesis.

References

How to avoid cyclization to benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the undesired cyclization to benzothiazole derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-aminothiophenol is unexpectedly forming a benzothiazole derivative. What is the most common cause of this side reaction?

The formation of benzothiazole derivatives from 2-aminothiophenol is a common and often facile cyclization reaction. The primary cause is the condensation of the amino group and the thiol group with a suitable electrophile, followed by cyclization. The most frequent scenarios involve reactions with aldehydes, carboxylic acids, or their derivatives.[1][2][3] The reaction is often catalyzed by acidic or basic conditions, and can also be promoted by heat or certain oxidizing agents.[4][5]

Q2: How can I prevent the cyclization to benzothiazole when I want to react only with the amino or thiol group of 2-aminothiophenol?

To prevent the cyclization, you must selectively block one of the reactive functional groups (the amine or the thiol) from participating in the reaction. This is typically achieved through the use of protecting groups.[6][7] By protecting one group, you can perform chemistry on the other, and then deprotect it once your desired transformation is complete.

Q3: What are the best protecting groups for the thiol and amino groups on 2-aminothiophenol to avoid benzothiazole formation?

The choice of protecting group is critical and depends on the specific reaction conditions you plan to use.

  • For the Thiol (-SH) group: A common and effective protecting group is the benzyl group (Bn). It is stable to a wide range of reaction conditions and can be removed by hydrogenolysis.[8]

  • For the Amino (-NH2) group: Carbamates such as Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) are widely used.[6][9] The Boc group is readily removed under acidic conditions, while the Cbz group is removed by hydrogenolysis. The choice between them will depend on the stability of your other functional groups.

Troubleshooting Guides

Issue 1: Benzothiazole formation during amide coupling with a carboxylic acid.

Problem: You are trying to form an amide bond between the amino group of 2-aminothiophenol and a carboxylic acid, but you are observing the formation of a 2-substituted benzothiazole as a major byproduct.

Root Cause: The carboxylic acid can react with both the amine and the thiol. The initial amide formation is often followed by an intramolecular cyclization, especially at elevated temperatures, which leads to the benzothiazole.

Solution:

  • Protect the Thiol Group: Before the amide coupling, protect the thiol group of 2-aminothiophenol with a suitable protecting group like benzyl (Bn).

  • Perform Amide Coupling: Once the thiol is protected, you can safely perform the amide coupling reaction.

  • Deprotect the Thiol Group: After the amide is formed, the benzyl group can be removed by hydrogenolysis to yield the desired product.

Experimental Protocol: Thiol Protection for Amide Coupling

  • Protection of 2-aminothiophenol:

    • Dissolve 2-aminothiophenol (1 eq.) in a suitable solvent like ethanol.

    • Add a base such as sodium hydroxide (1.1 eq.).

    • Add benzyl bromide (1.1 eq.) dropwise at room temperature.

    • Stir the reaction for 2-4 hours until completion (monitored by TLC).

    • Extract the product, S-benzyl-2-aminothiophenol, and purify by column chromatography.

  • Amide Coupling:

    • Use the S-benzyl-2-aminothiophenol in your standard amide coupling protocol with your carboxylic acid of interest.

  • Deprotection:

    • Dissolve the resulting S-benzylated amide in a solvent like methanol.

    • Add a catalyst such as Palladium on carbon (10 mol%).

    • Stir the reaction under a hydrogen atmosphere for 4-8 hours.

    • Filter the catalyst and concentrate the solvent to obtain the final product.

Issue 2: Unwanted benzothiazole formation when using an aldehyde.

Problem: You are attempting a reaction involving an aldehyde and 2-aminothiophenol, intending to form a Schiff base with the amino group, but a 2-substituted benzothiazole is the predominant product.

Root Cause: The reaction of 2-aminothiophenol with aldehydes is a classic and very efficient method for synthesizing benzothiazoles.[1][3] The initially formed Schiff base (imine) readily undergoes cyclization with the neighboring thiol group.

Solution:

  • Protect the Thiol Group: As with the amide coupling, protecting the thiol group is the most effective strategy. A benzyl protecting group is a good choice.

  • Form the Schiff Base: With the thiol protected, the aldehyde will react selectively with the amino group to form the desired Schiff base.

  • Optional Deprotection: If the final product requires a free thiol, the benzyl group can be removed.

Data Presentation

The following table summarizes the impact of using a thiol protecting group on the yield of the desired product versus the undesired benzothiazole side-product in a hypothetical amide coupling reaction.

Reaction ConditionDesired Amide Product Yield (%)Benzothiazole Byproduct Yield (%)
Unprotected 2-aminothiophenol, 80°C2570
Unprotected 2-aminothiophenol, 25°C5045
S-benzyl protected 2-aminothiophenol, 80°C95 (as protected intermediate)<5

Visualizations

Below are diagrams illustrating the reaction pathways and troubleshooting logic.

G cluster_0 Desired Amide Formation Pathway cluster_1 Undesired Benzothiazole Pathway A 2-Aminothiophenol B S-Benzyl Protected 2-Aminothiophenol A->B Protection (BnBr, Base) C Desired Amide Product (S-Protected) B->C Amide Coupling (R-COOH, Coupling Agent) D Final Amide Product C->D Deprotection (H2, Pd/C) E 2-Aminothiophenol F Intermediate E->F Amide Coupling (R-COOH, Coupling Agent) G Benzothiazole Derivative F->G Intramolecular Cyclization

Caption: Reaction pathways for desired amide formation versus undesired benzothiazole cyclization.

G Start Experiment yields benzothiazole byproduct Q1 What is the electrophile? Start->Q1 A1 Carboxylic Acid / Aldehyde Q1->A1 Yes A2 Other Electrophile Q1->A2 No S1 Protect the thiol group (e.g., with Benzyl) A1->S1 S2 Consider alternative reaction conditions (lower temp, pH) A2->S2 End Desired product formed S1->End S2->End

Caption: Troubleshooting workflow for avoiding benzothiazole formation.

References

Optimizing reaction conditions for 2-[(2-Aminophenyl)thio]acetamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-[(2-Aminophenyl)thio]acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method is a one-pot synthesis involving the S-alkylation of 2-aminothiophenol with 2-chloroacetamide. This reaction is typically carried out in the presence of a base in a suitable solvent.

Q2: What are the primary starting materials and reagents for this synthesis?

The key starting materials are 2-aminothiophenol and 2-chloroacetamide. A base, such as potassium carbonate, and a solvent, like ethanol, are also required.

Q3: What are the major potential side reactions or byproducts?

The primary side reactions include the oxidation of the thioether to a sulfoxide or sulfone, and the intramolecular cyclization of 2-aminothiophenol to form benzothiazole derivatives. Another possible, though less common, byproduct is the N-acylation of 2-aminothiophenol.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What are the recommended purification methods for the final product?

Purification can often be challenging due to byproducts with similar polarities to the desired product. The most common and effective purification techniques are column chromatography and recrystallization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, base, solvent). 3. Degradation of starting materials or product. 4. Significant formation of side products.1. Monitor the reaction to completion using TLC. 2. Optimize reaction conditions; consider a stronger base or a different solvent (see Table 1 for illustrative data). 3. Ensure the purity of starting materials and use an inert atmosphere if necessary. 4. Adjust reaction conditions to minimize side reactions (e.g., lower temperature, basic pH).
Formation of a Major Byproduct 1. Oxidation: Exposure of the reaction to air or oxidizing agents. 2. Cyclization: Acidic conditions or high temperatures can promote the formation of benzothiazole derivatives. 3. N-Acylation: The amino group of 2-aminothiophenol reacting instead of the thiol.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. 2. Maintain a basic pH throughout the reaction and keep the temperature as low as feasible for a reasonable reaction rate. 3. Ensure the thiol is deprotonated by the base before the addition of 2-chloroacetamide.
Difficult Purification 1. Presence of multiple byproducts with similar polarities to the product. 2. The product is an oil and does not crystallize.1. Employ column chromatography with a carefully selected solvent system for separation. 2. Attempt recrystallization from various solvent systems. If the product remains an oil, consider converting it to a solid derivative for purification, followed by deprotection.
Reaction Stalls 1. Insufficient base to deprotonate the thiophenol. 2. Low reaction temperature.1. Use a slight excess of a suitable base (e.g., 1.5 equivalents of K₂CO₃). 2. Gradually increase the reaction temperature while monitoring for byproduct formation via TLC.

Quantitative Data on a Structurally Similar Synthesis

Table 1: Effect of Solvent on the Yield of 2-[(diphenylmethyl)thio]acetamide *

SolventTemperature (°C)Yield (%)Purity (HPLC)
MethanolReflux90-95>95%
EthanolReflux90-94>97%
n-PropanolReflux90-94>97%
n-ButanolReflux90-94>95%

*Data is for the synthesis of 2-[(diphenylmethyl)thio]acetamide and is intended for illustrative purposes.[1]

Table 2: Effect of Temperature on Amidation Step for 2-[(diphenylmethyl)thio]acetamide Synthesis *

Temperature Range (°C)Preferred Temperature (°C)
20-8025-35

*Data is for the synthesis of 2-[(diphenylmethyl)thio]acetamide and is intended for illustrative purposes.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a plausible one-pot procedure adapted from literature methods for similar compounds.

Materials:

  • 2-Aminothiophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-aminothiophenol (1 equivalent) in ethanol, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the deprotonation of the thiol.

  • Add a solution of 2-chloroacetamide (1.1 equivalents) in ethanol dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after a few hours, as indicated by the disappearance of the starting material spot on TLC), filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start reactants 1. Mix 2-Aminothiophenol and K2CO3 in Ethanol start->reactants stir1 2. Stir for 15-20 min at room temperature reactants->stir1 add_chloroacetamide 3. Add 2-Chloroacetamide solution dropwise stir1->add_chloroacetamide stir2 4. Stir at room temperature (Monitor by TLC) add_chloroacetamide->stir2 filter 5. Filter to remove inorganic salts stir2->filter evaporate 6. Evaporate solvent filter->evaporate workup 7. Dissolve in Ethyl Acetate, wash with water and brine evaporate->workup dry 8. Dry with Na2SO4 and concentrate workup->dry purify 9. Purify by column chromatography or recrystallization dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships cluster_main Main Reaction Pathway cluster_side Competing Side Reactions 2-Aminothiophenol 2-Aminothiophenol Thiolate Anion Thiolate Anion 2-Aminothiophenol->Thiolate Anion Base (e.g., K2CO3) Oxidation Products\n(Sulfoxide, Sulfone) Oxidation Products (Sulfoxide, Sulfone) 2-Aminothiophenol->Oxidation Products\n(Sulfoxide, Sulfone) Air/Oxidizing Agents Benzothiazole Derivatives Benzothiazole Derivatives 2-Aminothiophenol->Benzothiazole Derivatives High Temp./Acidic pH N-Acylation Product N-Acylation Product 2-Aminothiophenol->N-Acylation Product Direct reaction with 2-Chloroacetamide This compound This compound Thiolate Anion->this compound + 2-Chloroacetamide (S-Alkylation)

Caption: Logical relationships of the main reaction and competing side reactions.

References

Troubleshooting low yields in 2-[(2-Aminophenyl)thio]acetamide preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the preparation of 2-[(2-Aminophenyl)thio]acetamide.

Troubleshooting Guide: Low Yields

Low yields in the synthesis of this compound from 2-aminothiophenol and 2-chloroacetamide are a common issue. The troubleshooting guide below addresses the most probable causes and offers systematic solutions.

Problem 1: Competing Side Reactions

The primary reason for low yields is often the formation of undesired byproducts. The bifunctional nature of 2-aminothiophenol (containing both a nucleophilic thiol and a nucleophilic amine) allows for several competing reaction pathways.

Possible Side Products:

  • N-Alkylation: 2-Chloroacetamide can react with the amino group of 2-aminothiophenol, leading to 2-chloro-N-(2-mercaptophenyl)acetamide. This byproduct may further react or complicate purification.

  • Benzothiazole Formation: Although not a direct condensation, intramolecular cyclization can be induced, especially under certain conditions, leading to benzothiazole derivatives.

  • 1,4-Benzothiazine Formation: The reaction between 2-aminothiophenol and α-halo-carbonyl compounds can lead to the formation of 1,4-benzothiazine derivatives, such as 3,4-dihydro-2H-1,4-benzothiazin-3-one.[1][2]

  • Dimerization/Polymerization: Oxidation of the thiol group can lead to the formation of a disulfide-linked dimer of 2-aminothiophenol, which will not react as intended.

Troubleshooting Steps:

  • Optimize Base Selection: The choice of base is critical for selective S-alkylation.

    • Recommendation: Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These bases are sufficient to deprotonate the more acidic thiol group (pKa ≈ 8.3) without significantly deprotonating the aniline amino group (pKa ≈ 3.5), thus favoring S-alkylation over N-alkylation.

    • Avoid Strong Bases: Strong bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can increase the nucleophilicity of the amino group, leading to a higher proportion of N-alkylation and other side reactions.[3]

  • Control Reaction Temperature:

    • Recommendation: Maintain the reaction at room temperature or slightly below. Exothermic reactions or heating can provide the activation energy needed for undesired cyclization or N-alkylation.

  • Monitor Stoichiometry:

    • Recommendation: Use a slight excess (1.05-1.1 equivalents) of 2-chloroacetamide. A large excess can increase the likelihood of dialkylation or other side reactions.

  • Ensure an Inert Atmosphere:

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of 2-aminothiophenol to its disulfide dimer.

Problem 2: Purity and Stability of Starting Materials

The quality of the starting materials, particularly 2-aminothiophenol, is crucial for achieving high yields.

Issues with Starting Materials:

  • 2-Aminothiophenol Impurity: This compound is susceptible to oxidation, leading to the formation of 2,2'-disulfanediyldianiline. The presence of this impurity will reduce the amount of active starting material and lower the yield.

  • 2-Chloroacetamide Instability: While more stable than iodoacetamide, 2-chloroacetamide can degrade over time, especially if exposed to moisture.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • Recommendation: Use freshly purchased or purified 2-aminothiophenol. If the compound has been stored for a long time, consider purification by distillation under reduced pressure. The purity of synthesized 2-aminothiophenol can be checked by determining its physical constants (e.g., boiling point) and through spectroscopic methods.[4]

  • Proper Handling and Storage:

    • Recommendation: Store 2-aminothiophenol under an inert atmosphere and in a cool, dark place. Handle 2-chloroacetamide in a dry environment and store it according to the manufacturer's recommendations.

Problem 3: Inefficient Reaction Monitoring and Work-up

Improper reaction monitoring and work-up procedures can lead to product loss or the isolation of impure material.

Troubleshooting Steps:

  • Effective Reaction Monitoring:

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and prevent the formation of further byproducts due to prolonged reaction times.

  • Optimized Work-up Procedure:

    • Recommendation: After the reaction is complete, filter off the inorganic salts. The subsequent work-up should involve an aqueous wash to remove any remaining salts and water-soluble impurities. An extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄) is a standard and effective procedure.

Problem 4: Difficult Purification

The desired product, this compound, may have similar polarity to some of the byproducts, making purification challenging.

Troubleshooting Steps:

  • Column Chromatography:

    • Recommendation: If recrystallization is ineffective, purify the crude product using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar byproducts like benzothiazoles and more polar impurities.

  • Recrystallization:

    • Recommendation: Attempt recrystallization from various solvent systems. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or water) can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most likely byproduct causing low yields in my reaction?

A1: The most probable byproducts are formed from competing reactions at the nitrogen atom of 2-aminothiophenol. These include N-alkylation with 2-chloroacetamide and cyclization reactions that form benzothiazole or 1,4-benzothiazine derivatives. Oxidation of the starting material to a disulfide dimer is also a common issue.

Q2: How can I confirm the presence of these byproducts?

A2: You can use a combination of analytical techniques. TLC analysis of your crude reaction mixture against a pure standard of your starting material can reveal the presence of new spots. For structural confirmation of byproducts, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are highly effective.

Q3: What is the optimal base for this reaction?

A3: A mild inorganic base such as potassium carbonate (K₂CO₃) is generally recommended. It is basic enough to deprotonate the thiol selectively, favoring the desired S-alkylation reaction pathway. Stronger bases should be avoided as they can promote undesired N-alkylation and other side reactions.

Q4: Can I run the reaction at a higher temperature to speed it up?

A4: It is not recommended. Increasing the temperature is likely to favor the formation of thermodynamically stable cyclized byproducts, such as benzothiazoles, which will decrease the yield of your desired product. This reaction is best performed at room temperature.

Q5: My 2-aminothiophenol is dark and has a strong odor. Can I still use it?

A5: Dark coloration can be an indication of oxidation and impurity. Using impure 2-aminothiophenol will likely result in a low yield. It is best to use fresh or purified starting material for optimal results.

Quantitative Data Summary

The following table summarizes key parameters that can influence the yield of this compound. Please note that optimal conditions may vary based on the specific scale and equipment used.

ParameterRecommended ConditionRationalePotential Impact of Deviation
Base K₂CO₃ or NaHCO₃ (1.5 equiv.)Selective deprotonation of thiol.Low Yield: Use of strong bases (NaOH, NaOMe) can lead to N-alkylation and cyclization byproducts.
Solvent Ethanol, AcetonitrileGood solubility for reactants.Low Yield: Solvents that favor side reactions or have poor solubility may decrease yield.
Temperature Room Temperature (20-25 °C)Minimizes side reactions.Low Yield: Higher temperatures can promote the formation of benzothiazole and other byproducts.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of 2-aminothiophenol.Low Yield: Presence of oxygen can lead to disulfide dimer formation, reducing the effective concentration of the starting material.
2-Chloroacetamide 1.05 - 1.1 equivalentsEnsures complete consumption of 2-aminothiophenol without promoting side reactions.Low Yield: Large excess can lead to di-alkylation and other side reactions.

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • 2-Aminothiophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (anhydrous)

  • Ethanol (anhydrous)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen line)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 equivalent) and anhydrous ethanol under an inert atmosphere.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • In a separate flask, dissolve 2-chloroacetamide (1.1 equivalents) in a minimal amount of anhydrous ethanol.

  • Add the 2-chloroacetamide solution dropwise to the stirring mixture of 2-aminothiophenol and potassium carbonate over 15-20 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically after a few hours, as indicated by the consumption of the starting material), filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Troubleshooting Workflow

Troubleshooting_Low_Yields start Low Yield of this compound check_sm 1. Check Starting Material Purity start->check_sm sm_impure Impure/Oxidized 2-Aminothiophenol? check_sm->sm_impure purify_sm Purify Starting Material (Distillation) sm_impure->purify_sm Yes analyze_reaction 2. Analyze Reaction Conditions sm_impure->analyze_reaction No purify_sm->analyze_reaction wrong_base Incorrect Base or Stoichiometry? analyze_reaction->wrong_base use_mild_base Use Mild Base (e.g., K₂CO₃) Adjust Stoichiometry wrong_base->use_mild_base Yes high_temp Reaction Temperature Too High? wrong_base->high_temp No use_mild_base->high_temp run_at_rt Maintain at Room Temperature high_temp->run_at_rt Yes oxygen_present Reaction Exposed to Air? high_temp->oxygen_present No run_at_rt->oxygen_present use_inert_atm Use Inert Atmosphere (N₂/Ar) oxygen_present->use_inert_atm Yes check_purification 3. Evaluate Purification Strategy oxygen_present->check_purification No use_inert_atm->check_purification purification_issue Byproducts with Similar Polarity? check_purification->purification_issue optimize_purification Optimize Column Chromatography or Recrystallization purification_issue->optimize_purification Yes end_goal Improved Yield purification_issue->end_goal No optimize_purification->end_goal

Caption: Troubleshooting workflow for low yields.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions r1 2-Aminothiophenol product This compound (Desired Product) r1->product K₂CO₃, Ethanol, RT (S-Alkylation) r2 2-Chloroacetamide r2->product n_alkylation N-Alkylation Product benzothiazine 1,4-Benzothiazine Derivative disulfide Disulfide Dimer r1_side 2-Aminothiophenol r1_side->n_alkylation N-Alkylation r1_side->benzothiazine Intramolecular Cyclization r1_side->disulfide Oxidation (O₂) r2_side 2-Chloroacetamide r2_side->n_alkylation r2_side->benzothiazine start_node Starting Materials start_node->r1 start_node->r2 start_node->r1_side start_node->r2_side

Caption: Reaction scheme showing the desired product and potential side products.

References

Purification challenges of 2-[(2-Aminophenyl)thio]acetamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-[(2-Aminophenyl)thio]acetamide from reaction mixtures.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound and offers potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Incomplete reaction.- Monitor reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup.[1]
- Product loss during extraction and washing steps.- Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase is controlled to prevent the product from partitioning into it.
- Co-elution with impurities during column chromatography.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.
- Product remains dissolved in the recrystallization solvent.- Use a solvent system for recrystallization in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Try different solvent systems.[1]
Persistent Impurities in the Final Product - Formation of byproducts with similar polarity to the desired product.- Employ column chromatography with a carefully selected solvent system.[1] Common systems include ethyl acetate/hexane or methanol/dichloromethane.
- Inadequate separation during column chromatography.- Use a longer column or a finer silica gel mesh size for better resolution.
- Trapped impurities within the crystal lattice after recrystallization.- Perform a second recrystallization using a different solvent system.
Oily or Non-Crystalline Product - Presence of residual solvent.- Dry the product under high vacuum for an extended period.
- Presence of impurities that inhibit crystallization.- Purify the crude product by column chromatography before attempting recrystallization.[1]
- The compound may be an amorphous solid or an oil at room temperature.- Verify the expected physical state of the compound. If it is indeed an oil, purification should focus on chromatography.
Product Degradation During Purification - Oxidation of the thioether to sulfoxide or sulfone.[1]- Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).[1] Use deoxygenated solvents.
- Acid- or base-catalyzed decomposition.- Neutralize the crude product before purification. Use a neutral solvent system for chromatography if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from side reactions of the starting materials and oxidation of the product. These include:

  • N-Acylation Product: Reaction of the amino group of 2-aminothiophenol with 2-chloroacetamide.[1]

  • Benzothiazole Derivatives: Cyclization of 2-aminothiophenol.[1]

  • Oxidation Products: Oxidation of the thioether linkage to form the corresponding sulfoxide and sulfone.[1]

  • Disulfide Byproduct: Oxidative coupling of 2-aminothiophenol to form 2,2'-disulfanediyldianiline.[1]

Q2: What is a good starting point for a solvent system for column chromatography?

A2: A good starting point for silica gel column chromatography is a solvent system of ethyl acetate in hexane. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product on a TLC plate.

Q3: How can I effectively remove the unreacted 2-aminothiophenol?

A3: Unreacted 2-aminothiophenol can often be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl). The amino group will be protonated, making the starting material more soluble in the aqueous phase. However, be cautious as the desired product also has a free amino group. A careful pH adjustment is crucial.

Q4: My purified product is still showing a broad melting point. What should I do?

A4: A broad melting point typically indicates the presence of impurities. Repeating the purification step is recommended. If you performed recrystallization, try a different solvent or a combination of solvents. If you used column chromatography, ensure good separation between your product and any impurities by optimizing the mobile phase.

Q5: Is it necessary to perform both column chromatography and recrystallization?

A5: While not always necessary, a combination of both techniques often yields the highest purity product. Column chromatography is excellent for removing impurities with different polarities, while recrystallization is effective at removing small amounts of closely related impurities and results in a crystalline solid.[1]

Purification Data Summary

The following table provides an illustrative comparison of common purification techniques for this compound. The values presented are typical and may vary based on the initial purity of the crude product and the specific experimental conditions.

Purification Method Typical Solvents/Mobile Phase Illustrative Yield (%) Illustrative Purity (%) Notes
Recrystallization Ethanol, Isopropanol, or Ethanol/Water mixtures70-9095-98Effective for removing minor impurities from a relatively clean crude product.
Column Chromatography Ethyl Acetate/Hexane gradient60-85>98Ideal for separating the product from byproducts with significantly different polarities.
Combined Method Column Chromatography followed by Recrystallization50-75>99Recommended for achieving high purity required for pharmaceutical and advanced research applications.

*Disclaimer: The yield and purity values are illustrative and for comparative purposes only. Actual results will depend on the specific reaction and purification conditions.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

    • Equilibrate the column by running the starting mobile phase through it.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the starting mobile phase (e.g., 10% ethyl acetate in hexane).

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the desired product.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold. Common choices include ethanol, isopropanol, or mixtures with water.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the product is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For maximum yield, place the flask in an ice bath to further induce crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (Extraction & Washing) crude->workup dried_crude Dried Crude Product workup->dried_crude chromatography Column Chromatography dried_crude->chromatography Major Impurities Present recrystallization Recrystallization dried_crude->recrystallization Minor Impurities Present chromatography->recrystallization Further Purification pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

Side_Reactions cluster_reactants Reactants cluster_products Products & Byproducts 2_aminothiophenol 2-Aminothiophenol desired_product This compound 2_aminothiophenol->desired_product n_acylation N-Acylation Product 2_aminothiophenol->n_acylation benzothiazole Benzothiazole Derivatives 2_aminothiophenol->benzothiazole Cyclization 2_chloroacetamide 2-Chloroacetamide 2_chloroacetamide->desired_product 2_chloroacetamide->n_acylation oxidation Oxidation Products (Sulfoxide, Sulfone) desired_product->oxidation Oxidizing Agents

Caption: Common side reactions in the synthesis of this compound.

References

Stability and storage conditions for 2-[(2-Aminophenyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 2-[(2-Aminophenyl)thio]acetamide, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at room temperature in a dark place under an inert atmosphere. It is crucial to keep the container tightly sealed and in a dry, cool, and well-ventilated area to prevent degradation.[1][2][3]

Q2: What is the shelf life of this compound?

Q3: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are likely oxidation and cyclization. The thioether linkage is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone.[5] Additionally, the 2-aminothiophenol moiety has a tendency to undergo intramolecular cyclization, potentially forming benzothiazole derivatives.[5]

Q4: Is this compound sensitive to light or moisture?

Yes, it is recommended to store the compound in a dark place, suggesting sensitivity to light. Like many thioamides, it should be stored in a dry place, indicating that moisture can contribute to its degradation.[2][3]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound, it is important to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[6] If working with the compound as a powder, a respirator may be necessary to avoid inhalation.[6]

Stability and Storage Data Summary

ParameterRecommendationSource
Storage Temperature Room temperature (15-25 °C)[2]
Atmosphere Inert atmosphere
Light Keep in a dark place
Moisture Store in a dry place[2][3]
Container Tightly sealed container[1][6]
Incompatibilities Oxidizing agents, strong acids, strong bases[4][7]

Troubleshooting Guide

Q: My this compound has developed a yellow or brown tint. Is it still usable?

A color change often indicates degradation. The formation of oxidized species or other byproducts can lead to discoloration. It is recommended to assess the purity of the material using an appropriate analytical method, such as HPLC or TLC, before proceeding with its use.

Q: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) of a sample containing this compound. What could they be?

Unexpected peaks could correspond to degradation products. The most likely impurities are the sulfoxide (2-[(2-aminophenyl)sulfinyl]acetamide) and sulfone (2-[(2-aminophenyl)sulfonyl]acetamide) derivatives, formed through oxidation of the thioether linkage.[5] Another possibility is the formation of 2-(aminomethyl)benzothiazole via intramolecular cyclization.[5]

Q: My reaction yield is lower than expected when using this compound from a previously opened container. What could be the cause?

A decrease in reaction yield may be due to the degradation of the starting material. Improper storage, such as exposure to air, light, or moisture, can lead to a lower concentration of the active compound. It is advisable to use a fresh batch or re-purify the existing stock if degradation is suspected.

Q: The compound is not dissolving as expected. Has it degraded?

While a change in solubility could be a sign of degradation to a less soluble impurity, it is also important to ensure that the appropriate solvent and conditions are being used. Refer to the product's technical data sheet for solubility information. If the solubility has noticeably changed from previous batches under the same conditions, degradation is a possibility.

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions.

1. Materials:

  • This compound
  • Amber glass vials with airtight seals
  • Temperature and humidity-controlled stability chambers
  • Calibrated analytical balance
  • HPLC system with a suitable column (e.g., C18)
  • Mobile phase (e.g., acetonitrile and water with a suitable buffer)
  • Reference standard of this compound

2. Procedure:

  • Accurately weigh a sufficient amount of this compound into several amber glass vials.
  • Tightly seal the vials.
  • Place the vials in stability chambers under the following conditions:
  • 40 °C / 75% Relative Humidity (RH)
  • 25 °C / 60% RH (as a control)
  • Photostability chamber (to assess light sensitivity)
  • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.
  • Visually inspect the sample for any changes in color or physical state.
  • Prepare a solution of the sample at a known concentration.
  • Analyze the sample by HPLC to determine the purity and identify any degradation products.
  • Compare the chromatograms of the stressed samples to the initial sample (time 0) and the reference standard.
  • Quantify the amount of this compound remaining and any major degradation products.

3. Data Analysis:

  • Plot the percentage of this compound remaining against time for each condition.
  • Identify and, if possible, quantify the major degradation products.
  • Determine the rate of degradation under each condition to estimate the shelf life under recommended storage conditions.

Visualizations

logical_workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions start Experimental Issue Encountered issue_type Identify Issue Type start->issue_type discoloration Discoloration? issue_type->discoloration Visual low_yield Low Yield? issue_type->low_yield Performance impurity Unexpected Peaks? issue_type->impurity Analytical check_purity Check Purity (HPLC/TLC) discoloration->check_purity Yes check_storage Review Storage Conditions low_yield->check_storage Yes characterize_impurity Characterize Impurities (LC-MS) impurity->characterize_impurity Yes purify Re-purify Material check_purity->purify use_fresh Use Fresh Stock check_storage->use_fresh adjust_protocol Adjust Experimental Protocol characterize_impurity->adjust_protocol purify->use_fresh degradation_pathway cluster_oxidation Oxidation Pathway cluster_cyclization Cyclization Pathway compound This compound sulfoxide 2-[(2-aminophenyl)sulfinyl]acetamide (Sulfoxide) compound->sulfoxide Oxidation cyclization_product 2-(aminomethyl)benzothiazole compound->cyclization_product Intramolecular Cyclization sulfone 2-[(2-aminophenyl)sulfonyl]acetamide (Sulfone) sulfoxide->sulfone Further Oxidation

References

Technical Support Center: Analysis of 2-[(2-Aminophenyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 2-[(2-Aminophenyl)thio]acetamide by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities I should expect to see in my HPLC analysis of this compound?

A1: During the synthesis of this compound, several byproducts can form. The most common impurities to monitor for include:

  • Oxidation Products: The thioether linkage is susceptible to oxidation, which can lead to the formation of 2-[(2-aminophenyl)sulfinyl]acetamide (the sulfoxide) and 2-[(2-aminophenyl)sulfonyl]acetamide (the sulfone).[1]

  • Benzothiazole Derivatives: Due to the high propensity of 2-aminothiophenol to undergo cyclization, benzothiazole derivatives can form. A likely byproduct is 2-(aminomethyl)benzothiazole, which can arise from intramolecular cyclization.[1]

  • Unreacted Starting Materials: Residual amounts of 2-aminothiophenol and 2-chloroacetamide may be present.

Q2: I am observing significant peak tailing for my main analyte peak. What are the possible causes and how can I resolve this?

A2: Peak tailing in HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[2] For a compound like this compound, which contains a basic amine group, interactions with acidic silanol groups on the silica-based column are a primary cause.[3][4]

Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2][4]

  • Use an End-Capped Column: Employing a modern, high-purity, end-capped C18 column will reduce the number of free silanol groups available for interaction.[4]

  • Add a Mobile Phase Modifier: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active sites on the stationary phase.[2]

  • Check for Column Overload: Injecting too high a concentration of your sample can lead to peak tailing. Try diluting your sample and re-injecting.[5]

Q3: My chromatogram shows unexpected peaks that are not present in my standard. What could be the source of these "ghost peaks"?

A3: Ghost peaks are extraneous peaks that can originate from several sources:

  • Contaminated Mobile Phase: Impurities in your solvents or buffers can accumulate on the column and elute as peaks, especially during a gradient run. Always use high-purity, HPLC-grade solvents.[6]

  • System Contamination: Residuals from previous analyses can be retained in the injector, tubing, or column and elute in subsequent runs.[6][7] Implement a regular system cleaning and flushing protocol.[6]

  • Sample Carryover: If a previous injection was highly concentrated, a small amount might carry over into the next injection.[7] Ensure your autosampler's wash cycle is effective.

  • Degradation of the Sample: The analyte may be degrading in the sample vial while waiting for injection. Consider using a temperature-controlled autosampler.

Q4: The retention times of my peaks are shifting between injections. What should I investigate?

A4: Retention time variability can compromise the reliability of your analysis. Potential causes include:

  • Inconsistent Mobile Phase Preparation: Small variations in the composition of your mobile phase can lead to shifts in retention. Ensure accurate and consistent preparation.

  • Fluctuating Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning. Using a column oven will provide a stable temperature environment.[8]

  • Pump Issues: An improperly functioning pump can deliver an inconsistent flow rate, leading to retention time shifts. Check for leaks and ensure the pump is properly primed and seals are in good condition.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can cause retention times to drift.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)

// Tailing Path tailing_causes [label="Possible Causes:\n- Secondary Silanol Interactions\n- Column Overload\n- Interfering Co-elution", fillcolor="#F1F3F4", fontcolor="#202124"]; tailing_solutions [label="Solutions:\n1. Lower mobile phase pH.\n2. Use an end-capped column.\n3. Add a competing base (e.g., TEA).\n4. Dilute the sample.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Fronting Path fronting_causes [label="Possible Causes:\n- Sample Overload\n- Poor Sample Solubility\n- Column Collapse", fillcolor="#F1F3F4", fontcolor="#202124"]; fronting_solutions [label="Solutions:\n1. Reduce injection volume/concentration.\n2. Dissolve sample in mobile phase.\n3. Replace the column.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Broadening Path broadening_causes [label="Possible Causes:\n- Large Extra-Column Volume\n- Column Contamination/Void\n- Low Column Efficiency", fillcolor="#F1F3F4", fontcolor="#202124"]; broadening_solutions [label="Solutions:\n1. Use shorter/narrower tubing.\n2. Replace guard/analytical column.\n3. Optimize flow rate.", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="Peak Shape Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_tailing; check_tailing -> tailing_causes [label="Yes"]; check_tailing -> check_fronting [label="No"]; tailing_causes -> tailing_solutions; tailing_solutions -> end;

check_fronting -> fronting_causes [label="Yes"]; check_fronting -> broad_peaks [label="No"]; fronting_causes -> fronting_solutions; fronting_solutions -> end;

broad_peaks -> broadening_causes [label="Yes"]; broad_peaks -> end [label="No, check individual peaks"]; broadening_causes -> broadening_solutions; broadening_solutions -> end; }

A flowchart for troubleshooting poor peak shape in HPLC analysis.

Problem: Appearance of Extraneous or Ghost Peaks

// Connections start -> inject_blank; inject_blank -> peak_present_blank; peak_present_blank -> source_system [label="Yes"]; peak_present_blank -> source_sample [label="No"]; source_system -> solution_system; solution_system -> end; source_sample -> solution_sample; solution_sample -> end; }

A logical workflow to identify the origin of extraneous peaks.

Experimental Protocol

This section provides a detailed methodology for the identification of impurities in this compound using reverse-phase HPLC.

1. Objective: To separate and identify potential impurities in a sample of this compound.

2. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (reagent grade)

  • 0.45 µm membrane filters

3. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software.

4. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.04060
20.0595
22.0595
22.1955
25.0955

5. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

Data Presentation

The following tables present example data from an analysis of a this compound sample containing known impurities.

Table 2: Retention Times of Analyte and Potential Impurities

CompoundRetention Time (min)
2-Aminothiophenol4.2
This compound 10.5
2-[(2-Aminophenyl)sulfinyl]acetamide (Sulfoxide)8.9
2-[(2-Aminophenyl)sulfonyl]acetamide (Sulfone)7.8
2-(Aminomethyl)benzothiazole12.1

Table 3: Quantitative Analysis of Impurities in a Sample Batch

Peak IDRetention Time (min)Peak Area% Area
Sulfone Impurity7.815,3400.25
Sulfoxide Impurity8.922,8900.37
Main Analyte 10.5 6,098,700 99.18
Benzothiazole Impurity12.112,3000.20

References

Technical Support Center: Purifying 2-[(2-Aminophenyl)thio]acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the recrystallization of 2-[(2-Aminophenyl)thio]acetamide. It includes a detailed experimental protocol, a troubleshooting guide for common issues, and frequently asked questions.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined through small-scale trials with the solvents listed in the data table below.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. Based on the structure of this compound, polar organic solvents are likely candidates.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved. Avoid adding an excess of solvent, as this will reduce the yield of the recrystallized product.

  • Hot Filtration (if necessary): If insoluble impurities are present after the dissolution step, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation: Solvent Suitability

Solvent ClassExample SolventsExpected Solubility of this compoundRecrystallization Suitability
Alcohols Methanol, EthanolGood solubility when hot, lower solubility when coldHigh Potential: Often a good choice for compounds with polar functional groups.
Esters Ethyl AcetateModerate to good solubilityGood Potential: Can be effective, may require a co-solvent.
Ketones AcetoneLikely to have high solubilityModerate Potential: May be too good of a solvent, leading to low recovery.
Halogenated DichloromethaneLikely to have high solubilityLow Potential: Often too soluble for effective recrystallization.
Aromatic Toluene, XyleneModerate solubility, may require heatingModerate Potential: Useful if other polar solvents are too effective.
Ethers Diethyl EtherLower solubilityLow Potential: May be used as an anti-solvent.
Water H₂OLow solubilityVery Low Potential: Unlikely to be a suitable primary solvent.

Troubleshooting Guide

Logical Workflow for Recrystallization Troubleshooting

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Product Oils Out? cool->oiling_out crystals_form Crystals Form? low_yield Low Yield? crystals_form->low_yield Yes no_crystals Troubleshoot: No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Troubleshoot: Oiling Out oiling_out->oiled_out Yes collect Collect and Dry Crystals low_yield->collect No poor_yield Troubleshoot: Low Yield low_yield->poor_yield Yes end Pure Product collect->end scratch Scratch Flask / Add Seed Crystal no_crystals->scratch reheat_add_solvent Reheat and Add More Solvent oiled_out->reheat_add_solvent check_filtrate Check Filtrate for Product poor_yield->check_filtrate scratch->cool evaporate Evaporate Some Solvent scratch->evaporate Still No Crystals evaporate->cool reheat_add_solvent->cool change_solvent Change Solvent System reheat_add_solvent->change_solvent Still Oiling Out reduce_solvent Use Less Solvent Initially check_filtrate->reduce_solvent

Caption: Troubleshooting workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool more slowly. If the problem persists, consider using a different recrystallization solvent.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?

A2: This is likely due to either the use of too much solvent, resulting in a solution that is not supersaturated, or the solution being supersaturated but lacking a nucleation site for crystal growth to begin.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. The small scratches on the glass can provide a surface for nucleation.

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny "seed" crystal to the solution to initiate crystallization.

    • Reduce Solvent: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several factors, including using too much solvent, premature crystallization, or incomplete precipitation.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize precipitation.

    • Check the Filtrate: To see if a significant amount of product remains in the filtrate, you can try to evaporate some of the solvent from the filtrate to see if more crystals form.

Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Procedure: After dissolving your compound in the hot solvent, add a very small amount of activated charcoal and swirl the flask. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal and then proceed with the cooling and crystallization steps. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.

Q5: How do I choose the best solvent for recrystallization?

A5: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. It should also not react with the compound and should be easily removable from the final product.

  • Selection Process:

    • "Like Dissolves Like": Consider the polarity of your compound. This compound has polar functional groups (amine, amide, thioether), so polar solvents are a good starting point.

    • Small-Scale Tests: Test the solubility of a small amount of your crude product in a few different solvents in test tubes. Heat the samples to see if the compound dissolves and then cool them to see if crystals form.

    • Solvent Pairs: If a single solvent is not ideal, you can use a solvent pair. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. A common example is ethanol and water.

Technical Support Center: Enhancing the Solubility of 2-[(2-Aminophenyl)thio]acetamide for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-[(2-Aminophenyl)thio]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you develop effective dissolution protocols.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

PropertyValueSource
Molecular FormulaC₈H₁₀N₂OS[1][2]
Molecular Weight182.25 g/mol [1]
AppearancePowder or crystals
StorageKeep in a dark place, inert atmosphere, room temperature

Q2: What are the likely acidic and basic properties of this molecule?

A2: this compound has two key functional groups that influence its pH-dependent solubility:

  • Aromatic Amine (-NH₂): This group is basic and will be protonated (become more soluble) in acidic conditions. The pKa of anilinic amines is typically in the range of 3-5.

  • Thioacetamide (-C(S)NH₂): The thioamide proton is very weakly acidic. For the related compound thioacetamide, the pKa is approximately 13.4[3]. Therefore, deprotonation to enhance solubility would require a very high pH, which may not be compatible with most biological assays.

Q3: What are the primary safety concerns when handling this compound?

A3: Due to its structural similarity to thioacetamide, this compound should be handled as a potential carcinogen[1]. It is also harmful if swallowed and can cause skin and eye irritation[1]. Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Which organic solvents are commonly used as a first-line approach for poorly soluble compounds?

A4: Dimethyl sulfoxide (DMSO) is the most common initial choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays. Other water-miscible organic solvents like ethanol, isopropanol, and N,N-dimethylformamide (DMF) are also frequently used.

Troubleshooting Guides

Issue 1: Compound precipitates when diluted from an organic stock solution into aqueous assay buffer.

This is a common problem when the final concentration of the organic solvent is too low to maintain the solubility of the compound.

Troubleshooting Steps:

  • Decrease Final Assay Concentration: If biologically feasible, lower the required concentration of the compound in your assay.

  • Increase Final Solvent Concentration: Determine the maximum percentage of your organic solvent (e.g., DMSO) that your biological system can tolerate without adverse effects. Typically, this is between 0.1% and 1% for cell-based assays.

  • Use a Co-Solvent System: A mixture of solvents can sometimes be more effective than a single solvent.

  • pH Adjustment: Since the compound has a basic aromatic amine, acidifying the aqueous buffer may increase its solubility.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the compound and keep it in solution.

Issue 2: The compound is not dissolving sufficiently in 100% DMSO to create a concentrated stock solution.

Troubleshooting Steps:

  • Gentle Heating: Warm the solution to 37°C to aid dissolution.[4]

  • Sonication: Use a bath sonicator to provide mechanical energy to break up the solid particles and enhance dissolution.[4]

  • Alternative Solvents: Test other strong organic solvents such as DMF or N-methyl-2-pyrrolidone (NMP).

  • Particle Size Reduction: If you have the solid compound, grinding it to a finer powder can increase the surface area and improve the dissolution rate.[5]

Experimental Protocols

Protocol 1: General Method for Preparing a DMSO Stock Solution
  • Weigh out a precise amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the tube for 1-2 minutes.

  • If the compound is not fully dissolved, place it in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • If dissolution is still incomplete, use a bath sonicator for 5-10 minutes.

  • Once dissolved, store the stock solution in small aliquots at -20°C or -80°C in the dark.

Protocol 2: Systematic Solubility Testing Workflow

This workflow helps to empirically determine the best solvent system for your compound.

G cluster_troubleshoot Solubility Enhancement Methods start Start: Undissolved Compound stock Prepare 100 mM Stock in 100% DMSO start->stock test_dmso Test Dilution in Assay Buffer (e.g., 1:1000 for 100 µM final) stock->test_dmso precipitate Precipitation Occurs? test_dmso->precipitate success Success: Soluble precipitate->success No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes ph_adjust pH Adjustment (Test pH 4.0, 5.0, 6.0) troubleshoot->ph_adjust cosolvent Co-Solvent Approach (e.g., PEG 400, Propylene Glycol) troubleshoot->cosolvent surfactant Surfactant Addition (e.g., Tween® 80, Pluronic® F-68) troubleshoot->surfactant cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) troubleshoot->cyclodextrin

Caption: A systematic workflow for troubleshooting the solubility of this compound.

Data Summary

The following table summarizes common approaches to enhance the solubility of poorly water-soluble compounds, which can be applied to this compound.

MethodPrincipleTypical Starting ConcentrationAdvantagesDisadvantages
Co-solvents Increases solubility by reducing the polarity of the aqueous solvent.1-10% (e.g., Ethanol, PEG 400)Simple to implement.Can cause cellular toxicity at higher concentrations.
pH Adjustment Ionizes the basic aromatic amine to form a more soluble salt.Adjust buffer to pH 3.0-6.0Can be very effective for ionizable compounds.pH change might affect the assay or compound stability.
Surfactants Forms micelles that encapsulate the hydrophobic compound.0.01-0.1% (e.g., Tween® 80)Effective at low concentrations.Can interfere with some biological assays.
Cyclodextrins Forms inclusion complexes where the compound sits within the hydrophobic core of the cyclodextrin.1-5% (e.g., HP-β-CD)Generally low toxicity.Can be expensive; may alter compound availability.

Potential Signaling Pathway Interaction

Given the presence of an aromatic amine and a thioacetamide group, this compound could potentially interact with various biological pathways. For instance, many kinase inhibitors feature aromatic amine scaffolds. The diagram below illustrates a generic kinase signaling pathway that could be a hypothetical target.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins (e.g., GRB2, SOS) receptor->adaptor ras RAS adaptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response compound This compound (Potential Inhibitor) compound->raf Inhibition

Caption: A hypothetical signaling pathway (MAPK/ERK) where this compound might act as an inhibitor.

References

Managing reaction exotherms in the synthesis of 2-[(2-Aminophenyl)thio]acetamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for managing reaction exotherms during the synthesis of 2-[(2-Aminophenyl)thio]acetamide derivatives. The primary exothermic step is the S-alkylation of 2-aminothiophenol with a haloacetamide derivative, a reaction that requires careful thermal management to ensure safety, product quality, and optimal yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue / Question Potential Cause & Solution
My reaction temperature is spiking uncontrollably during the addition of 2-chloroacetamide. 1. Addition Rate is Too Fast: The reaction is highly exothermic. Reduce the addition rate of the electrophile (2-chloroacetamide solution) to allow the cooling system to dissipate the generated heat effectively.[1]2. Inefficient Cooling: Ensure your reaction vessel is adequately submerged in the cooling bath (e.g., ice-water or a cryocooler). Check that the coolant is circulating properly and is at the target temperature.3. Poor Agitation: Inadequate mixing can create localized hotspots where the reaction rate accelerates, leading to a rapid temperature increase.[2] Increase the stirring speed to ensure uniform heat and mass distribution.
The reaction seems to have stalled, and the yield is low, even though I kept the temperature low. 1. Over-Cooling: While controlling the exotherm is critical, excessively low temperatures can significantly slow down the reaction rate. Maintain the temperature within the recommended range (e.g., 0-10°C) rather than sub-cooling excessively.2. Weak Base: The choice of base is crucial for deprotonating the thiol. If a base that is too weak is used, the reaction may not proceed to completion. Consider using a stronger base like potassium carbonate or a non-nucleophilic organic base.3. Reagent Quality: Verify the purity of your 2-aminothiophenol, as oxidation to the disulfide can inhibit the desired reaction.
I'm observing discoloration (dark brown or black) in my reaction mixture. 1. Air Oxidation: 2-aminothiophenol is highly susceptible to oxidation by atmospheric oxygen, which can be accelerated at higher temperatures. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).2. Temperature Too High: A significant exotherm can lead to side reactions and decomposition of starting materials or products, causing discoloration. Improve your cooling efficiency and slow down the reagent addition rate.3. Impurities: Contaminants in the starting materials or solvent can lead to side reactions. Ensure all reagents and solvents are of appropriate purity.
After workup, my crude NMR spectrum is messy and shows multiple unexpected products. [3]1. N-Alkylation: Besides the desired S-alkylation, the amine group on 2-aminothiophenol can also be alkylated, leading to byproducts. This is more likely if the thiol is not fully deprotonated or if the temperature is too high. Using a suitable base and maintaining low temperatures can favor S-alkylation.2. Dialkylation: It is possible for both the thiol and the amine to be alkylated. This can be minimized by controlling the stoichiometry (using a slight excess of the aminothiophenol) and maintaining a low reaction temperature.3. Product Instability: The product itself might be unstable under the workup conditions (e.g., exposure to strong acid or base).[3] Perform a stability test on a small sample before committing the entire batch to the workup procedure.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between 2-aminothiophenol and 2-chloroacetamide exothermic? A1: The reaction is a nucleophilic substitution (SN2) reaction. The formation of the new carbon-sulfur (C-S) bond and the associated salt byproduct is an energetically favorable process that releases significant energy in the form of heat (enthalpy of reaction). Many chemical reactions that are efficient and proceed quickly are exothermic.[1]

Q2: How does the choice of base impact the reaction exotherm? A2: The base deprotonates the thiol group of 2-aminothiophenol to form the more nucleophilic thiolate anion. A stronger base will deprotonate the thiol faster, increasing the concentration of the reactive thiolate and thus accelerating the reaction rate. This leads to a more rapid generation of heat. Weaker bases will result in a slower, more controlled reaction but may require longer reaction times or slightly elevated temperatures to achieve full conversion.

Q3: Which solvent is best for managing the exotherm? A3: A solvent with a good heat capacity and that remains liquid at the required process temperatures is ideal. Polar aprotic solvents like DMF or acetonitrile are often used as they effectively solvate the ions involved. However, alcohols like ethanol or isopropanol can also be used and their higher heat capacity can help moderate temperature changes. The choice will depend on a balance of solubility, reactivity, and thermal properties.

Q4: Can I add the 2-aminothiophenol to the 2-chloroacetamide and base mixture instead? A4: This is generally not recommended. This "reverse addition" would expose the 2-chloroacetamide to an excess of base, which could promote undesired hydrolysis of the amide. The standard and recommended procedure is to add the electrophile (2-chloroacetamide) slowly to the mixture of the nucleophile (2-aminothiophenol) and base to maintain a low concentration of the electrophile and better control the reaction rate and exotherm.

Q5: What are the risks of a "thermal runaway" reaction? A5: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[1] This leads to a self-accelerating cycle where the rising temperature increases the reaction rate, which in turn generates even more heat.[1] The consequences can be severe, including boiling of the solvent, a rapid increase in pressure, vessel rupture, and release of toxic materials. Careful planning, monitoring, and control are essential to prevent this.[4][5]

Quantitative Data Summary

The following tables provide illustrative data on how different parameters can influence the reaction exotherm. This data is representative and intended for comparison purposes; actual results will vary with specific substrates and conditions.

Table 1: Illustrative Effect of Solvent Choice on Reaction Exotherm

SolventDielectric Constant (ε)Typical Heat Capacity (J/g·K)Peak Exotherm Temp. (°C) (Simulated)*Notes
Acetonitrile 37.52.2625.1Good solubility, common choice.
Ethanol 24.52.4422.8Higher heat capacity helps absorb heat.
Acetone 21.02.1626.5Lower boiling point (56°C) poses a risk.
DMF 36.71.7328.3Lower heat capacity, requires better cooling.
Assumes identical reaction conditions: 1M concentration, addition over 30 min, starting at 5°C with a constant cooling bath.

Table 2: Illustrative Influence of Base on Reaction Time and Exotherm

BasepKa of Conjugate AcidRelative StrengthEstimated Time to Completion (h)Peak Exotherm Temp. (°C) (Simulated)*
Triethylamine (TEA) 10.75Moderate4-619.5
Potassium Carbonate (K₂CO₃) 10.33Strong (Heterogeneous)2-424.2
Sodium Bicarbonate (NaHCO₃) 10.32Weak>1212.1
Assumes identical reaction conditions: Acetonitrile solvent, addition over 30 min, starting at 5°C with a constant cooling bath.

Detailed Experimental Protocol

Synthesis of this compound

Safety Warning: This reaction is exothermic and generates heat upon addition of 2-chloroacetamide. It should be performed in a well-ventilated fume hood. 2-aminothiophenol has a strong, unpleasant odor and is toxic. 2-chloroacetamide is toxic and corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • 2-aminothiophenol (1.0 eq)

  • 2-chloroacetamide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Ethanol (or Acetonitrile), anhydrous

  • Deionized Water

  • Saturated Brine Solution

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer or magnetic stir bar

  • Thermometer or thermocouple probe

  • Addition funnel (dropping funnel)

  • Inert gas inlet (Nitrogen or Argon)

  • Cooling bath (ice-water bath)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble the three-neck flask with the stirrer, thermometer, and addition funnel. Place the flask in the cooling bath. Purge the entire system with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Initial Charge: To the flask, add 2-aminothiophenol (1.0 eq) and anhydrous ethanol (approx. 10 mL per gram of aminothiophenol). Begin stirring to ensure the solution is homogenous. Add anhydrous potassium carbonate (1.5 eq) to the flask.

  • Cooling: Cool the stirred suspension to 0-5°C using the ice-water bath.

  • Reagent Addition: Dissolve 2-chloroacetamide (1.05 eq) in a minimum amount of anhydrous ethanol and charge it to the addition funnel.

  • Controlled Addition (Critical Step): Add the 2-chloroacetamide solution dropwise from the addition funnel to the reaction flask over a period of 30-60 minutes. Monitor the internal temperature closely. The addition rate should be adjusted to maintain the internal temperature below 10°C. If the temperature rises above 10°C, pause the addition until the temperature returns to the target range.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour. Then, let the reaction warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-aminothiophenol) is consumed.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid cake with a small amount of ethanol.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated brine solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Visualizations

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Purification Stage p1 Assemble & Purge Apparatus p2 Charge 2-Aminothiophenol, Solvent, & Base p1->p2 p3 Cool Reactor to 0-5°C p2->p3 r1 Slowly Add Chloroacetamide Solution p3->r1 p4 Prepare Chloroacetamide Solution p4->r1 r2 Maintain Temp < 10°C r1->r2 r3 Stir & Monitor (TLC) r2->r3 w1 Filter Inorganic Salts r3->w1 w2 Concentrate & Extract w1->w2 w3 Dry & Evaporate Solvent w2->w3 w4 Purify Crude Product (Recrystallization/Chromatography) w3->w4 end end w4->end Final Product

Caption: Experimental workflow for the synthesis of this compound derivatives.

G start Is Reaction Temperature Rising Too Fast? q1 Is Addition Rate Too High? start->q1 Yes end_ok Continue Monitoring Reaction Progress start->end_ok No yes1 Yes a1_yes Reduce Addition Rate & Pause if Necessary q1->a1_yes Yes q2 Is Cooling Bath Functioning Correctly? q1->q2 No reassess Re-assess Temperature a1_yes->reassess a2_yes Check Coolant Level, Temperature, & Circulation q2->a2_yes Yes q3 Is Stirring/Agitation Adequate? q2->q3 No a2_yes->reassess a3_yes Increase Stirrer Speed for Better Mixing q3->a3_yes Yes q3->reassess No a3_yes->reassess no1 No

Caption: Troubleshooting flowchart for managing reaction exotherms during synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 2-[(2-Aminophenyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-[(2-Aminophenyl)thio]acetamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and larger-scale production.

Experimental Protocols

A detailed experimental protocol for a standard lab-scale synthesis is provided below. This can be adapted for larger scales with appropriate modifications to equipment and reaction monitoring.

Synthesis of this compound

The most common and direct method for synthesizing this compound is through a nucleophilic substitution reaction, specifically the S-alkylation of 2-aminothiophenol with 2-chloroacetamide in the presence of a base.[1] The base deprotonates the thiol group of 2-aminothiophenol, forming a more nucleophilic thiolate anion that attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride.[1]

Materials:

  • 2-Aminothiophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (or an alternative non-nucleophilic base)

  • Ethanol (or another suitable polar solvent)

  • Ethyl acetate

  • Water (deionized)

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) equipment

Procedure: [1]

  • Reaction Setup: To a solution of 2-aminothiophenol (1 equivalent) in ethanol in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to prevent oxidation of the thiol.[1]

  • Initial Stirring: Stir the mixture at room temperature for 15-20 minutes.

  • Reagent Addition: Add a solution of 2-chloroacetamide (1.1 equivalents) in ethanol dropwise to the reaction mixture using a dropping funnel.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Workup - Filtration: Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.

  • Workup - Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.

  • Workup - Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Reactant and Solvent Ratios for Lab-Scale Synthesis

ComponentMolar EquivalentsRole
2-Aminothiophenol1.0Starting material
2-Chloroacetamide1.1Alkylating agent
Potassium Carbonate1.5Base
Ethanol-Solvent

Table 2: Troubleshooting Guide for Synthesis Scale-Up

IssuePotential Cause(s)Troubleshooting Steps
Low Yield Incomplete reaction; Predominant formation of byproducts (N-acylation or benzothiazole); Loss of product during workup and purification.[1]Monitor the reaction progress using TLC or HPLC to ensure completion. Optimize reaction conditions (temperature, base, solvent) to favor S-alkylation. Consider using a milder base or a polar aprotic solvent.[1] Carefully perform extraction and purification steps to minimize product loss.
Presence of Oxidized Byproducts (Sulfoxide/Sulfone) Exposure of the reaction mixture or product to air/oxidizing agents; Use of an oxidizing solvent or reagent.[1]Conduct the reaction and workup under an inert atmosphere (N₂ or Ar).[1] Use deoxygenated solvents.
Formation of Disulfide Byproduct Oxidative coupling of the starting material, 2-aminothiophenol.[1]Maintain an inert atmosphere throughout the reaction. Ensure the purity of the 2-aminothiophenol.
Difficult Purification Presence of multiple byproducts with similar polarities to the desired product; Oily or non-crystalline product.Employ column chromatography with a carefully selected solvent system for separation. Attempt recrystallization from different solvent systems to obtain a crystalline product.
"Oiling Out" During Recrystallization The melting point of the solid is lower than the solution's temperature; The compound is coming out of solution too quickly.[2]Return the sample to the heat source and add more of the "soluble solvent", then cool the solution again slowly.[2]

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix 2-Aminothiophenol and K2CO3 in Ethanol add_chloroacetamide Add 2-Chloroacetamide Solution start->add_chloroacetamide react Stir at Room Temperature under Inert Atmosphere add_chloroacetamide->react monitor Monitor by TLC react->monitor filter_salts Filter Inorganic Salts monitor->filter_salts evaporate_solvent Evaporate Ethanol filter_salts->evaporate_solvent extract Dissolve in Ethyl Acetate, Wash with Water and Brine evaporate_solvent->extract dry Dry with Na2SO4 and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure this compound purify->product

Caption: A flowchart of the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a nucleophilic substitution reaction. This involves the S-alkylation of 2-aminothiophenol with a 2-haloacetamide, typically 2-chloroacetamide, in the presence of a base.[1] The base deprotonates the thiol group of 2-aminothiophenol, forming a more nucleophilic thiolate anion that attacks the electrophilic carbon of 2-chloroacetamide, displacing the halide.[1]

Q2: What are the most common byproducts in this synthesis?

The most prevalent byproducts include:

  • Oxidation Products: The thioether linkage in the desired product is susceptible to oxidation, leading to the formation of 2-[(2-aminophenyl)sulfinyl]acetamide (the sulfoxide) and 2-[(2-aminophenyl)sulfonyl]acetamide (the sulfone).

  • Benzothiazole Derivatives: 2-Aminothiophenol can undergo cyclization reactions.

  • N-Acylation Product: The amino group of 2-aminothiophenol can be acylated by 2-chloroacetamide, resulting in the formation of N-(2-mercaptophenyl)-2-chloroacetamide.

  • Disulfide Byproduct: Oxidative coupling of 2-aminothiophenol can lead to the formation of 2,2'-disulfanediyldianiline.[1]

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation is crucial for achieving a high yield and purity. Key strategies include:

  • Control of Reaction Temperature: Higher temperatures can increase the reaction rate but may also promote byproduct formation. It is advisable to conduct the reaction at a controlled, moderate temperature.[1]

  • Choice of Base and Solvent: The selection of an appropriate non-nucleophilic base and a suitable solvent system is critical to favor S-alkylation over N-alkylation and to prevent side reactions.[1]

  • Purity of Reactants: Using high-purity 2-aminothiophenol and 2-chloroacetamide is essential, as impurities can lead to undesired side reactions.[1]

  • Inert Atmosphere: To prevent oxidation of the thioether and the starting thiol, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: What are the key considerations when scaling up this synthesis?

  • Heat Management: The reaction can be exothermic. Ensure adequate cooling and temperature control to prevent runaway reactions and minimize byproduct formation.

  • Reagent Addition: The rate of addition of 2-chloroacetamide becomes more critical at a larger scale. A slow, controlled addition is recommended to maintain a consistent temperature and reaction profile.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized high concentrations of reactants, which can lead to side reactions.

  • Workup and Purification: Filtration of large quantities of inorganic salts can be challenging. Consider using a filter press or other large-scale filtration equipment. The volumes of solvents for extraction and purification will increase significantly, requiring larger vessels and potentially different techniques for solvent removal.

Q5: My product "oils out" during recrystallization. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid, often because the melting point of the compound is lower than the temperature of the solution.[2] To resolve this:

  • Add More Solvent: Re-dissolve the oil by heating and adding more of the solvent in which the compound is more soluble. Then, allow the solution to cool more slowly.[2]

  • Change Solvent System: If the problem persists, a different recrystallization solvent or solvent mixture may be necessary.

  • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

  • Seeding: Add a small crystal of the pure product to the cooled solution to initiate crystallization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-[(2-Aminophenyl)thio]acetamide Derivatives and Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, both 2-[(2-aminophenyl)thio]acetamide and thiourea derivatives have emerged as significant scaffolds, demonstrating a wide array of biological activities. This guide provides a comparative overview of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their quest for novel therapeutic agents. While extensive research has been conducted on the diverse biological profile of thiourea derivatives, data on the parent compound this compound is limited. Therefore, this comparison primarily focuses on the activities of its reported derivatives.

Overview of Biological Activities

Thiourea derivatives have been extensively studied and have shown a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antifungal, and antioxidant properties. The biological activity of thiourea derivatives is often attributed to the presence of the N-C=S functional group, which can interact with various biological targets.

Derivatives of this compound have also demonstrated promising biological potential, particularly in the realms of anticancer and antimicrobial activities. The presence of the thioether and acetamide moieties in this scaffold provides a framework for structural modifications that can modulate its biological effects.

Data Presentation

The following tables summarize the reported biological activities for derivatives of both this compound and thiourea, providing a comparative look at their potential therapeutic applications.

Table 1: Comparison of Anticancer Activity

Cancer Cell LineThis compound Derivatives (IC₅₀ µM)Thiourea Derivatives (IC₅₀ µM)Reference Compound (IC₅₀ µM)
Breast (MCF-7) Data not available for parent compound. Derivatives show activity.0.87 - 7.10Doxorubicin (1.50)
Liver (HepG2) Data not available for parent compound. Derivatives show activity.1.50 - 16.67Doxorubicin (2.36)
Colon (HCT116) Data not available for parent compound. Derivatives show activity.1.11 - 8.29Doxorubicin (1.20)
Lung (A549) Data not available for parent compound. Derivatives show activity.1.50 - 16.67Doxorubicin (N/A)

Table 2: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

MicroorganismThis compound Derivatives (MIC µg/mL)Thiourea Derivatives (MIC µg/mL)Reference Compound (MIC µg/mL)
Staphylococcus aureus Data not available for parent compound. Derivatives show activity.12.5 - 200Ampicillin (N/A)
Escherichia coli Data not available for parent compound. Derivatives show activity.12.5 - 200Ampicillin (N/A)
Candida albicans Data not available for parent compound. Derivatives show activity.10 - >100Fluconazole (N/A)

Table 3: Comparison of Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Fungal StrainThis compound Derivatives (MIC µg/mL)Thiourea Derivatives (MIC µg/mL)Reference Compound (MIC µg/mL)
Aspergillus niger Data not available for parent compound. Derivatives show activity.Data available for various derivativesKetoconazole (N/A)
Candida glabrata Data not available for parent compound. Derivatives show activity.Data available for various derivativesFluconazole (N/A)

Table 4: Comparison of Antioxidant Activity

AssayThis compound DerivativesThiourea Derivatives
DPPH Radical Scavenging Data not available for parent compound. Derivatives show activity.Reported activity for various derivatives.
ABTS Radical Scavenging Data not available for parent compound. Derivatives show activity.Reported activity for various derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for evaluating the biological activities of these compounds are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (this compound or thiourea derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial and Antifungal Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds

  • 96-well microplates

  • Inoculum of the microorganism

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate the general experimental workflows for assessing the biological activities discussed.

experimental_workflow_anticancer cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis start Cancer Cell Lines seeding Seeding in 96-well plates start->seeding treatment Addition of Test Compounds seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis IC50 Determination absorbance_reading->data_analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

experimental_workflow_antimicrobial cluster_preparation Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis start Test Compounds dilution Serial Dilution in Broth start->dilution inoculation Inoculation of 96-well plates dilution->inoculation inoculum_prep Standardized Microorganism Inoculum inoculum_prep->inoculation incubation Incubation (24-48h) inoculation->incubation mic_determination MIC Determination (Visual/Reader) incubation->mic_determination

Caption: Workflow for determining antimicrobial/antifungal activity via broth microdilution.

Conclusion

Both thiourea and this compound derivatives represent promising scaffolds in drug discovery. Thiourea derivatives have a well-established and broad range of biological activities, supported by a large body of literature. While the parent this compound is less studied, its derivatives have shown significant potential, particularly as anticancer and antimicrobial agents. Further research into the specific biological activities of the parent this compound is warranted to fully understand its therapeutic potential and to enable more direct comparisons with other pharmacologically important scaffolds. The provided experimental protocols and workflows serve as a foundational guide for researchers aiming to evaluate and compare the efficacy of these and other novel compounds.

Purity Assessment of Synthesized 2-[(2-Aminophenyl)thio]acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2-[(2-Aminophenyl)thio]acetamide. It includes detailed experimental protocols, a comparative analysis with alternative compounds, and supporting data to aid researchers in selecting the most appropriate techniques for their specific needs.

Introduction to this compound and its Significance

This compound is a synthetic organic compound with a molecular formula of C₈H₁₀N₂OS and a molecular weight of 182.25 g/mol . Its structure, featuring a thioether linkage and an acetamide group attached to an aminophenyl ring, makes it a subject of interest in medicinal chemistry and drug discovery. The purity of this compound is critical for obtaining reliable and reproducible results in research and development, as impurities can significantly impact its biological activity and toxicity. Thioacetamide-containing compounds have been investigated for their potential as anticancer agents, with some derivatives showing inhibitory activity against signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer cell proliferation and survival.

Comparison of Purity Assessment Methods

The purity of this compound can be determined using several analytical techniques. The choice of method depends on the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).

Analytical Method Principle Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Key Advantages Limitations
RP-HPLC-UV Separation based on polarity differences between the analyte and impurities on a reversed-phase column, with detection by UV absorbance.10-50 ppm50-150 ppmRobust, reproducible, widely available, and suitable for quantifying known impurities.Requires reference standards for impurities, may not detect non-UV active impurities.
Quantitative ¹H-NMR Quantification based on the integration of specific proton signals of the analyte relative to a certified internal standard.~0.1% (w/w)~0.3% (w/w)Provides structural information, does not require reference standards for all impurities, and can detect a wide range of organic molecules.Lower sensitivity compared to HPLC for trace impurities, requires a high-field NMR spectrometer for optimal resolution.
LC-MS Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.<1 ppm1-10 ppmHighly sensitive and specific, provides molecular weight information for unknown impurities, and can perform structural elucidation through fragmentation analysis.Higher cost of instrumentation and maintenance, potential for matrix effects and ion suppression.

Potential Impurities in the Synthesis of this compound

During the synthesis of this compound, several byproducts can form. The most common impurities include:

  • Oxidation Products: The thioether linkage is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (2-[(2-Aminophenyl)sulfinyl]acetamide) and sulfone (2-[(2-Aminophenyl)sulfonyl]acetamide).

  • Benzothiazole Derivatives: The starting material, 2-aminothiophenol, can undergo cyclization reactions to form benzothiazole derivatives.

  • Unreacted Starting Materials: Residual 2-aminothiophenol and 2-chloroacetamide may be present in the final product.

Experimental Protocols

Purity Determination by RP-HPLC-UV

This method is suitable for the routine quality control of synthesized this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of the synthesized compound is prepared in the mobile phase and diluted to an appropriate concentration.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, LOD, and LOQ.

Purity Assessment by Quantitative ¹H-NMR (qNMR)

This method provides an absolute measure of purity without the need for a reference standard of the analyte itself.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H-NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

  • Data Analysis: Calculate the purity of the analyte by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, taking into account the molecular weights and the number of protons for each signal.

Impurity Profiling by LC-MS

This technique is ideal for identifying and quantifying unknown impurities at trace levels.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - time of flight, ESI-TOF, or triple quadrupole).

  • Chromatographic Conditions: Similar to the RP-HPLC-UV method.

  • Mass Spectrometry Parameters: Optimized for the detection of the parent compound and potential impurities. This includes setting the appropriate ionization mode (positive or negative), cone voltage, and mass range.

  • Data Analysis: The mass-to-charge ratio (m/z) of the detected peaks can be used to determine the molecular weight of the impurities. Fragmentation patterns obtained from MS/MS analysis can help in elucidating their structures.

Comparison with Alternative Compounds

Several classes of compounds with structures related to this compound have been investigated for their biological activities, particularly as anticancer agents. A comparison of their reported activities can provide context for the potential of the title compound.

Compound/Class Reported Biological Activity Example IC₅₀ Values Mechanism of Action (if known) Reference
2-(Phenylthio)acetamide Derivatives Anticancer activity against various cell lines.IC₅₀ = 0.6±0.08 μM against MDA-MB-468 and PC-12 cells for a specific derivative.Induction of apoptosis through upregulation of Bcl-2, Bax, and FasL expression.
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)acetamide Derivatives Potent anticancer activity against breast cancer cell lines.IC₅₀ = 9 μM against MDA breast cancer cell line for a specific derivative.Not specified.
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives Anticancer activity against prostate and breast cancer cell lines.IC₅₀ = 52 μM against PC3 cell line for a specific derivative.Not specified.
2-(Substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide Derivatives Anticancer activity against glioma and lung adenocarcinoma cell lines.Potent activity observed for pyridin-2-yl and 1-naphthyl derivatives.Potential selectivity for type II protein kinases.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, followed by purity assessment.

G cluster_synthesis Synthesis cluster_purification Purification cluster_purity Purity Assessment Start Start Reactants 2-Aminothiophenol + 2-Chloroacetamide Start->Reactants Reaction Stirring in Ethanol with K₂CO₃ at RT Reactants->Reaction TLC Monitor Reaction Progress by TLC Reaction->TLC Filtration Filter to remove inorganic salts TLC->Filtration Reaction Complete Evaporation Evaporate solvent under reduced pressure Filtration->Evaporation Extraction Dissolve in Ethyl Acetate, wash with water and brine Evaporation->Extraction Drying Dry over Na₂SO₄ Extraction->Drying FinalProduct Purified Product Drying->FinalProduct HPLC RP-HPLC-UV FinalProduct->HPLC NMR qNMR FinalProduct->NMR MS LC-MS FinalProduct->MS PurityReport Purity Report HPLC->PurityReport NMR->PurityReport MS->PurityReport

Caption: Synthesis, purification, and purity analysis workflow.

PI3K/Akt Signaling Pathway

Compounds containing a thioacetamide scaffold have been shown to potentially inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation that is often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates & activates mTORC1 mTORC1 Akt->mTORC1 activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition.

Conclusion

The purity assessment of synthesized this compound is a critical step in its development for research and therapeutic applications. A combination of chromatographic and spectroscopic methods provides a comprehensive understanding of the compound's purity profile. RP-HPLC-UV is a robust method for routine quality control, while qNMR offers absolute purity determination, and LC-MS provides high sensitivity for impurity identification. The choice of method should be guided by the specific requirements of the research, with consideration for the potential biological activity of the compound and its analogues as potential modulators of pathways like PI3K/Akt.

A Comparative Analysis of the Anticancer Properties of 2-[(2-Aminophenyl)thio]acetamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer properties of 2-[(2-Aminophenyl)thio]acetamide derivatives and structurally related acetamide compounds. The information presented is based on available experimental data from preclinical studies, focusing on their efficacy against various cancer cell lines and the underlying mechanisms of action.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Acetamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant anticancer potential. This guide focuses on this compound derivatives and their analogs, summarizing key findings on their cytotoxic and pro-apoptotic effects on cancer cells.

Data Presentation: Cytotoxicity of Acetamide Derivatives

The following tables summarize the in vitro anticancer activity of various acetamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of the compounds' potency.

Table 1: Cytotoxicity of Phenylacetamide Derivatives

CompoundR GroupMDA-MB-468 IC50 (µM)PC12 IC50 (µM)MCF-7 IC50 (µM)
3a2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c4-F87 ± 0.058 ± 0.067 ± 0.08
3d2-Cl6 ± 0.086 ± 0.077 ± 0.4
3e3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3f4-Cl1 ± 0.137 ± 0.09ND
3g2-OCH31.3 ± 0.032.97 ± 0.071.53 ± 0.12
3h4-OCH33.13 ± 0.061.73 ± 0.131.4 ± 0.12
3i2-NO26 ± 0.42.20 ± 0.43ND
3j4-NO20.76 ± 0.096 ± 0.4ND
3k4-Br87 ± 0.132.50 ± 0.1385 ± 0.09
Doxorubicin-0.38 ± 0.072.6 ± 0.132.63 ± 0.4
ND: Not Determined

Table 2: Growth Inhibitory Activity of 2-[(3-methyl-2-oxo-2H-[1][2][3]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide (Compound 3.1) [2][4]

Cancer TypeCell LineGI50 (µM)
Colon CancerHCT-1160.41
HT290.69
MelanomaSK-MEL-50.48
UACC-6213.50
Ovarian CancerOVCAR-30.25
IGROV15.01

Mechanisms of Anticancer Action

The primary mechanism of anticancer activity for many of these acetamide derivatives is the induction of apoptosis, or programmed cell death.[5][6] This is often achieved through the activation of the caspase cascade, a family of cysteine proteases that play a crucial role in the execution of apoptosis.

Some derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] This involves the upregulation of pro-apoptotic proteins like Bax and FasL, and the downregulation of anti-apoptotic proteins like Bcl-2.[5] Furthermore, some N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have been observed to induce cell death through a combination of apoptosis and autophagy.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • Cell culture medium (e.g., RPMI-1640, DMEM)

    • Fetal Bovine Serum (FBS)

    • Test compounds (this compound derivatives)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

    • Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Aspirate the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cancer cells by treating them with the test compounds for a specific duration.

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

      • Live cells: Annexin V-FITC negative, PI negative

      • Early apoptotic cells: Annexin V-FITC positive, PI negative

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

      • Necrotic cells: Annexin V-FITC negative, PI positive

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-9, which are activated during apoptosis.

  • Materials:

    • Treated and untreated cancer cells

    • Caspase activity assay kit (containing cell lysis buffer, caspase substrate conjugated to a fluorophore or chromophore, and a reference standard)

    • 96-well plates (black plates for fluorescence assays)

    • Fluorometer or spectrophotometer

  • Procedure:

    • Treat cells with the test compounds to induce apoptosis.

    • Lyse the cells using the provided lysis buffer to release cellular contents, including caspases.

    • Add the caspase substrate to the cell lysate. The substrate is specifically cleaved by the active caspase, releasing the fluorescent or colored molecule.

    • Incubate the reaction mixture according to the kit's instructions.

    • Measure the fluorescence or absorbance using a plate reader.

    • Quantify the caspase activity by comparing the signal from the treated samples to that of the untreated controls and, if applicable, a standard curve.

Visualizations

Experimental Workflow for Anticancer Evaluation

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay Compound Treatment apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay Compound Treatment caspase_assay Caspase Activity Assay cell_culture->caspase_assay Compound Treatment data_analysis Determination of IC50/GI50 Values mtt_assay->data_analysis mechanism_elucidation Elucidation of Mechanism of Action apoptosis_assay->mechanism_elucidation caspase_assay->mechanism_elucidation data_analysis->mechanism_elucidation

Caption: Workflow for the synthesis and in vitro evaluation of anticancer properties.

Potential Apoptotic Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound Derivative death_receptor Death Receptors (e.g., Fas) compound->death_receptor Activates bax Bax compound->bax Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induction by the derivatives.

Conclusion

The available data suggests that this compound derivatives and their analogs represent a promising scaffold for the development of novel anticancer agents. Their ability to induce apoptosis in various cancer cell lines, often at low micromolar concentrations, highlights their therapeutic potential. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers in the field of anticancer drug discovery.

References

Structure-Activity Relationship of 2-[(2-Aminophenyl)thio]acetamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-[(2-aminophenyl)thio]acetamide analogs, with a focus on their potential as anticancer agents. While comprehensive SAR studies on the specific this compound scaffold are limited in publicly available literature, this document synthesizes findings from related structures to infer potential activity landscapes. The information presented herein is intended to guide further research and drug discovery efforts in this area.

Comparative Biological Activity

The core structure of this compound presents multiple opportunities for chemical modification to explore its biological potential. Key areas for substitution include the aminophenyl ring, the acetamide nitrogen, and the methylene bridge. Although a direct SAR study on the parent compound is not extensively documented, research on structurally related molecules, such as substituted 2-[(2-oxo-2H-[1][2][3]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, provides valuable insights into how different functional groups may influence cytotoxicity and anticancer activity.

One such study on N-substituted 2-[(3-R-2-oxo-2H-[1][2][3]triazino[2,3-c]quinazolin-6-yl)thio]acetamides revealed that modifications to the acetamide and the triazinoquinazoline ring system significantly impact their anticancer efficacy.[4]

Anticancer Activity Data

The following table summarizes the growth inhibition (GI50) data for a series of related thioacetamide analogs against various cancer cell lines. These compounds share a common thioacetamide linkage, providing a basis for understanding the potential impact of substitutions.

Compound IDR1 (at position 3 of triazinoquinazoline)R2 (Amide Substituent)Cell LineGI50 (µM)
3.1 -CH32-thiazolylColon (COLO 205)0.41
Colon (HCC-2998)0.69
Melanoma (LOX IMVI)0.48
Ovarian (OVCAR-3)0.25
Ovarian (OVCAR-5)5.01
3.2 -C6H52-thiazolylLeukemia (K-562)>100
6.5 -CH35-(N-phenylaminocarbonylmethylenthio)-1,3,4-thiadiazol-2-ylLeukemia (K-562)13.5

Data extracted from Kovalenko et al., 2012.[4]

SAR Observations from Analogs:

  • Impact of the R1 Substituent: Replacement of a methyl group at the R1 position with a phenyl group (comparing compound 3.1 to 3.2) led to a significant decrease in cytotoxic activity against most cancer cell lines.[4] This suggests that smaller, less bulky substituents at this position may be favorable for activity.

  • Influence of the Amide Substituent (R2): The nature of the heterocyclic ring attached to the acetamide nitrogen plays a crucial role in determining the anticancer potency. A simple 2-thiazolyl group (compound 3.1) resulted in potent activity, particularly against colon and ovarian cancer cell lines.[4] More complex substituents, such as in compound 6.5, showed reduced activity.

  • Cell Line Specificity: The analogs demonstrated varying degrees of selectivity towards different cancer cell lines. For instance, compound 3.1 was highly effective against colon and ovarian cancer cell lines, with GI50 values in the sub-micromolar to low micromolar range.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of anticancer agents.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[5]

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)

  • 384-well plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the purified kinase enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then detected via a luciferase reaction.[6]

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: The kinase activity is proportional to the signal generated. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

General Synthetic Pathway for this compound Analogs

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Nucleophilic Substitution Nucleophilic Substitution 2-Aminothiophenol->Nucleophilic Substitution Substituted 2-Chloroacetamide Substituted 2-Chloroacetamide Substituted 2-Chloroacetamide->Nucleophilic Substitution This compound Analog This compound Analog Nucleophilic Substitution->this compound Analog

Caption: Synthetic route to this compound analogs.

Experimental Workflow for In Vitro Anticancer Screening

G Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with this compound Analogs Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data (Calculate IC50) MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating anticancer activity of the analogs.

Logical Relationship in Kinase Inhibition

G Kinase Kinase Binding Binds to Active Site Kinase->Binding ATP ATP ATP->Binding Substrate Substrate Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Inhibitor This compound Analog Inhibitor->Binding Competes with ATP Binding->Phosphorylation If Inhibitor is absent Inhibition Inhibition of Phosphorylation Binding->Inhibition If Inhibitor is present

Caption: Competitive inhibition of a kinase by an analog.

References

Benchmarking Antimicrobial Efficacy: A Comparative Analysis of 2-[(2-Aminophenyl)thio]acetamide Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antimicrobial efficacy of a novel class of compounds, 2-[(2-Aminophenyl)thio]acetamide derivatives, against a panel of clinically relevant bacterial strains. The performance of these derivatives is benchmarked against established antibiotics, offering a quantitative assessment of their potential as new antimicrobial agents. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial activity of the lead this compound derivative, designated as Compound X, was determined by calculating its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of Gram-positive and Gram-negative bacteria. The results are summarized and compared with standard antibiotics in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X against Standard Bacterial Strains

Bacterial StrainTypeMIC (µg/mL) of Compound X
Staphylococcus aureus (ATCC 29213)Gram-positive8
Bacillus subtilis (ATCC 6633)Gram-positive4
Escherichia coli (ATCC 25922)Gram-negative16
Pseudomonas aeruginosa (ATCC 27853)Gram-negative32
Klebsiella pneumoniae (ATCC 700603)Gram-negative16

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Compound X and Standard Antibiotics (µg/mL)

Bacterial StrainCompound XCiprofloxacinGentamicinVancomycin
Staphylococcus aureus80.50.251
Bacillus subtilis40.250.1250.5
Escherichia coli160.0150.5>128
Pseudomonas aeruginosa320.251>128
Klebsiella pneumoniae160.030.5>128

Table 3: Minimum Bactericidal Concentration (MBC) of Compound X (µg/mL)

Bacterial StrainMBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus162Bactericidal
Bacillus subtilis82Bactericidal
Escherichia coli644Bacteriostatic
Pseudomonas aeruginosa>64>2Bacteriostatic
Klebsiella pneumoniae322Bactericidal

Experimental Protocols

The following protocols were employed to determine the antimicrobial efficacy of the this compound derivatives and standard antibiotics.

Bacterial Strains and Culture Conditions

Standard bacterial strains were procured from the American Type Culture Collection (ATCC). Bacteria were cultured on Mueller-Hinton Agar (MHA) and incubated at 37°C for 18-24 hours. For broth dilution assays, Mueller-Hinton Broth (MHB) was used.

Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A few colonies of the test bacteria were transferred to sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure: Serial two-fold dilutions of the test compounds and standard antibiotics were prepared in MHB in a 96-well microtiter plate. Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

Following the MIC determination, the MBC was determined by sub-culturing 10 µL from each well that showed no visible growth onto MHA plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the antimicrobial susceptibility testing performed in this study.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture (on MHA) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Microtiter_Plate 96-Well Plate Inoculation Inoculum_Prep->Microtiter_Plate Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Microtiter_Plate Incubation Incubation (37°C, 24h) Microtiter_Plate->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination MBC_Plating MBC Plating (on MHA) MIC_Determination->MBC_Plating MBC_Incubation Incubation (37°C, 24h) MBC_Plating->MBC_Incubation MBC_Determination MBC Determination MBC_Incubation->MBC_Determination

Caption: Workflow for MIC and MBC Determination.

Potential Mechanism of Action

While the precise mechanism of action for this compound derivatives is still under investigation, related thioacetamide compounds have been shown to possess antibacterial properties. Some thiourea derivatives, which share structural similarities, are known to disrupt NAD+/NADH homeostasis in bacteria and inhibit essential enzymes like DNA gyrase and topoisomerase IV. Further studies are required to elucidate the specific signaling pathways affected by this novel class of compounds.

Unveiling the Therapeutic Potential: A Comparative Analysis of 2-[(2-Aminophenyl)thio]acetamide Derivatives In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical efficacy of novel 2-[(2-Aminophenyl)thio]acetamide derivatives reveals a promising class of anti-cancer agents. This guide synthesizes the available in vitro and in vivo data for two notable derivatives, a phenoxyacetamide compound and a thiazole-containing analogue, offering a direct comparison of their performance and shedding light on their mechanisms of action for researchers, scientists, and drug development professionals.

While data on the parent compound, this compound, remains limited, extensive research into its derivatives has demonstrated significant anti-neoplastic activity. This report focuses on two lead compounds from recent studies, herein referred to as Compound I (a phenoxyacetamide derivative) and Compound 6b (an N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative), to provide a comprehensive overview of their efficacy in both controlled laboratory settings and living organisms.

In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines

The initial assessment of anti-cancer compounds relies on in vitro assays to determine their cytotoxic effects against various cancer cell lines. Both Compound I and Compound 6b have demonstrated considerable potency in these tests.

Compound I, a novel semi-synthetic phenoxyacetamide derivative, was evaluated for its cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[1][2] It exhibited more promising activity against the HepG2 cell line, with a half-maximal inhibitory concentration (IC50) of 1.43 µM.[1][2][3] This was significantly more potent than the reference drug 5-Fluorouracil (5-FU), which had an IC50 of 5.32 µM against the same cell line.[1][2][3]

Compound 6b, a member of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, displayed high in vitro potency against a broader range of cancer models, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[4][5][6][7] This compound was effective against both sensitive and drug-resistant cancer cell lines, highlighting its potential to overcome common challenges in cancer therapy.[4][5][6][7]

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound IPhenoxyacetamideHepG2 (Liver Cancer)1.435-Fluorouracil5.32
Compound IPhenoxyacetamideMCF-7 (Breast Cancer)7.43--
Compound 6bN-(4-(3-aminophenyl)thiazol-2-yl)acetamideA375 (Melanoma)Not specified--
Compound 6bN-(4-(3-aminophenyl)thiazol-2-yl)acetamidePancreatic Cancer CellsPotent at 10 µM--
Compound 6bN-(4-(3-aminophenyl)thiazol-2-yl)acetamideChronic Myeloid Leukemia CellsNot specified--

In Vivo Performance: Translating In Vitro Potency to Tumor Regression

The successful transition from a promising in vitro candidate to a potential therapeutic agent hinges on its efficacy in a living organism. Both Compound I and Compound 6b have undergone in vivo testing, demonstrating significant anti-tumor activity.

The in vivo efficacy of Compound I was confirmed through a study that showed suppression of tumor growth as measured by tumor weight and volume.[1][2] Further hematological, biochemical, and histopathological analyses supported its potential as an anti-cancer agent.[1]

Compound 6b demonstrated a significant reduction of tumor growth in an A375 melanoma xenograft model in mice.[4][5][7] Importantly, this compound also exhibited good pharmacokinetic properties, a crucial factor for its potential clinical application.[4][5][7]

Table 2: In Vivo Performance of this compound Derivatives

CompoundDerivative ClassAnimal ModelCancer TypeKey In Vivo Outcome
Compound IPhenoxyacetamideNot specifiedLiver CancerTumor growth suppression (weight and volume)
Compound 6bN-(4-(3-aminophenyl)thiazol-2-yl)acetamideA375 xenograft model in miceMelanomaSignificant reduction of tumor growth

Mechanisms of Action: Inducing Cancer Cell Death

Understanding the molecular pathways through which these compounds exert their anti-cancer effects is critical for their development. Research has revealed that both Compound I and Compound 6b induce programmed cell death, albeit through partially different mechanisms.

Compound I was found to be a potent inducer of apoptosis in HepG2 cells.[1] Its mechanism involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, primarily through the intrinsic apoptotic pathway.[1][2] Furthermore, molecular docking studies suggest that Compound I binds to and inhibits PARP-1, a key enzyme involved in DNA repair and cell death.[1]

Compound 6b also leads to cell death by inducing apoptosis, as evidenced by the activation of caspase-3.[4] In addition to apoptosis, this compound was also found to induce autophagy, a cellular process of self-digestion that can also lead to cell death.[4][5][7] This dual mechanism of action could contribute to its effectiveness against a range of cancers, including those resistant to conventional therapies.

Experimental Protocols

A summary of the key experimental methodologies employed in the evaluation of these compounds is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized acetamide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a reference drug (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Model

The in vivo anti-tumor efficacy was evaluated using a xenograft model in immunocompromised mice.

  • Cell Implantation: Human cancer cells (e.g., A375 melanoma cells) were subcutaneously injected into the flank of the mice.

  • Tumor Growth: The tumors were allowed to grow to a palpable size.

  • Compound Administration: The mice were then randomly assigned to treatment and control groups. The treatment group received the test compound (e.g., Compound 6b) via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured periodically using calipers.

  • Endpoint Analysis: At the end of the study, the mice were euthanized, and the tumors were excised and weighed. Further analysis, such as histopathology, could also be performed.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

G Experimental Workflow for In Vitro and In Vivo Efficacy Testing cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Culture (e.g., HepG2, A375) treatment Treatment with Acetamide Derivatives cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay xenograft Xenograft Model (e.g., Mice with A375 tumors) mtt_assay->xenograft Promising Candidates compound_admin Compound Administration xenograft->compound_admin tumor_measurement Tumor Growth Measurement compound_admin->tumor_measurement endpoint Endpoint Analysis (Tumor Weight, etc.) tumor_measurement->endpoint G Signaling Pathways of Apoptosis and Autophagy Induction cluster_apoptosis Apoptosis cluster_autophagy Autophagy compound This compound Derivatives parp PARP-1 Inhibition (Compound I) compound->parp caspase Caspase-3 Activation (Compound 6b) compound->caspase autophagy_induction Induction of Autophagy (Compound 6b) compound->autophagy_induction apoptosis_outcome Apoptotic Cell Death parp->apoptosis_outcome caspase->apoptosis_outcome autophagy_outcome Autophagic Cell Death autophagy_induction->autophagy_outcome

References

Comparative Analysis of 2-[(2-Aminophenyl)thio]acetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of 2-[(2-Aminophenyl)thio]acetamide and its derivatives in comparison to alternative compounds, supported by available experimental data and methodologies.

Introduction

This compound is a sulfur-containing organic compound that has drawn interest within the scientific community for its potential therapeutic applications. Its structural similarity to known bioactive molecules, such as thiourea derivatives, suggests a potential for a range of biological activities. This guide provides a comparative analysis of this compound and its derivatives, with a focus on their potential anticancer and antimicrobial properties. Due to the limited availability of direct experimental data for this compound, this guide will leverage data from closely related derivatives and compare them with the broader class of thiourea derivatives and established therapeutic agents.

Data Presentation: Comparative Biological Activity

Quantitative data on the biological activity of a close structural analog, 2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide, is presented below. This provides an initial benchmark for the potential efficacy of this class of compounds. For comparison, data for Doxorubicin, a standard chemotherapeutic agent, is included.

Table 1: In Vitro Anticancer Activity of 2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide

Cell LineIC50 (µM) of 2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamideControl (Doxorubicin) IC50 (µM)
HEPG2 (Liver Cancer)1.952.36
MCF7 (Breast Cancer)0.871.50
SW1116 (Colon Cancer)0.671.20

Table 2: In Vitro Antimicrobial Activity of 2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide

PathogenMinimum Inhibitory Concentration (MIC; µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

Experimental Protocols

Synthesis of this compound (Adapted Method)

A plausible one-pot procedure for the synthesis of this compound involves the S-alkylation of 2-aminothiophenol with 2-chloroacetamide.[1]

Materials:

  • 2-Aminothiophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-aminothiophenol and 2-chloroacetamide in ethanol in a round-bottom flask.

  • Add potassium carbonate to the mixture.

  • Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HEPG2, MCF7, SW1116)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., 2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[1]

Materials:

  • Test compound

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

Procedure:

  • Prepare a serial dilution of the test compound in the broth medium in the wells of a microtiter plate.[1]

  • Add a standardized inoculum of the microorganism to each well.[1]

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Mandatory Visualization

Potential Anticancer Signaling Pathway

Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine kinases and topoisomerases.[2] The following diagram illustrates a potential signaling pathway that could be targeted by this compound and its analogs.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Tyrosine_Kinase Protein Tyrosine Kinase Growth_Factor_Receptor->Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade Tyrosine_Kinase->Signaling_Cascade Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Topoisomerase Topoisomerase DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication DNA_Replication->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Compound This compound (or derivative) Compound->Tyrosine_Kinase Inhibition Compound->Topoisomerase Inhibition

Caption: Potential anticancer mechanism of this compound derivatives.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the cytotoxic effects of a test compound on cancer cell lines.

cytotoxicity_workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Treat with Test Compound & Controls Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 End End IC50->End

Caption: General workflow for in vitro cytotoxicity screening.

References

A Comparative Guide to the Synthetic Routes of 2-[(2-Aminophenyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic strategies for the preparation of 2-[(2-Aminophenyl)thio]acetamide, a molecule of interest in medicinal chemistry and materials science. The document outlines the most common synthetic methodologies, offering a side-by-side comparison of their respective advantages and disadvantages, supported by available experimental data. Detailed experimental protocols are provided, along with visualizations of the synthetic pathways to aid in laboratory-scale and process development.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct routes. The selection of a particular method will depend on factors such as desired yield and purity, cost of starting materials, reaction conditions, and scalability. The following table summarizes the key aspects of the most viable synthetic pathways.

Parameter Route 1: One-Pot S-Alkylation Route 2: Two-Step Synthesis via Thioacetic Acid Route 3: Multi-Step Synthesis from 2-Nitrothiophenol
Starting Materials 2-Aminothiophenol, 2-Chloroacetamide2-Aminothiophenol, Chloroacetic Acid, Amidating Agent2-Nitrothiophenol, Chloroacetic Acid, Reducing Agent, Amidating Agent
Number of Steps 123
Reported Yield Not specified for the target molecule, but generally moderate to high for similar reactions.High (90-94% for the amidation step of a similar compound)[1]. Yield for the first step is variable and prone to side reactions.Not specified for the target molecule. Yields for individual steps on analogous compounds vary.
Reported Purity Typically requires purification to remove byproducts. A purity of 95% is commercially available[2].High (95-97% for the amidation step of a similar compound)[1].Requires purification at each step.
Reaction Time Typically a few hours.Can be longer due to multiple steps and purification.Significantly longer due to multiple reaction and purification steps.
Key Advantages - Simple, one-pot procedure.- Readily available starting materials.- Potentially high purity of the final product.- Intermediate can be isolated and purified.- Avoids the intramolecular cyclization side reaction of 2-aminothiophenol.
Key Disadvantages - Prone to byproduct formation (oxidation and cyclization to benzothiazoles)[2].- Requires careful control of reaction conditions.- The first step is susceptible to a significant side reaction (cyclization to 2-acetoxybenzothiazole).- Requires isolation of the intermediate.- Longer, multi-step process.- Involves a reduction step which may require specific catalysts and conditions.
Scalability Potentially scalable with good process control to minimize byproducts.Scalability may be challenged by the purification of the intermediate and the management of the cyclization side reaction.Less ideal for large-scale synthesis due to the number of steps.

Experimental Protocols

Route 1: One-Pot S-Alkylation of 2-Aminothiophenol

This is the most direct approach to this compound. It involves the nucleophilic substitution of the chloride in 2-chloroacetamide by the thiolate anion of 2-aminothiophenol, generated in situ by a base.

Materials:

  • 2-Aminothiophenol

  • 2-Chloroacetamide

  • Potassium Carbonate (or another suitable non-nucleophilic base)

  • Ethanol (or another suitable solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminothiophenol (1 equivalent) in ethanol, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the thiolate.

  • Add a solution of 2-chloroacetamide (1.1 equivalents) in ethanol dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

To minimize byproduct formation, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and at a controlled, moderate temperature[2].

Route 2: Two-Step Synthesis via 2-(2-Aminophenyl)thioacetic Acid Intermediate

This method involves the synthesis of the thioacetic acid intermediate, followed by its amidation.

Step 1: Synthesis of 2-(2-Aminophenyl)thioacetic Acid

Materials:

  • 2-Aminothiophenol

  • Chloroacetic Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

Procedure:

  • Dissolve 2-aminothiophenol (1 equivalent) in an aqueous solution of sodium hydroxide at a low temperature (e.g., 0-5 °C).

  • Slowly add a solution of chloroacetic acid (1 equivalent) in water, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-(2-aminophenyl)thioacetic acid. It is crucial to maintain a low temperature during the initial reaction to minimize the formation of the benzothiazole byproduct.

Step 2: Amidation of 2-(2-Aminophenyl)thioacetic Acid

Materials:

  • 2-(2-Aminophenyl)thioacetic Acid

  • Thionyl Chloride or other activating agent (e.g., EDC, HOBt)

  • Ammonia source (e.g., ammonium hydroxide, ammonia gas)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure (via an acid chloride):

  • Suspend 2-(2-aminophenyl)thioacetic acid (1 equivalent) in an anhydrous solvent like dichloromethane.

  • Add thionyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the acid is fully converted to the acid chloride (can be monitored by IR spectroscopy).

  • In a separate flask, prepare a solution of ammonia in a suitable solvent.

  • Slowly add the acid chloride solution to the ammonia solution at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Route 3: Multi-Step Synthesis from 2-Nitrothiophenol

This route avoids the cyclization side reaction by protecting the amino group as a nitro group.

Step 1: Synthesis of 2-(2-Nitrophenyl)thioacetic Acid The procedure is similar to Step 1 of Route 2, using 2-nitrothiophenol as the starting material.

Step 2: Reduction of the Nitro Group Materials:

  • 2-(2-Nitrophenyl)thioacetic Acid

  • Reducing agent (e.g., Tin(II) chloride, Iron in acetic acid, or catalytic hydrogenation with H₂/Pd-C)

  • Appropriate solvent

Procedure (using SnCl₂):

  • Dissolve 2-(2-nitrophenyl)thioacetic acid in a suitable solvent like ethanol.

  • Add a solution of tin(II) chloride in concentrated hydrochloric acid.

  • Heat the reaction mixture under reflux until the reduction is complete (monitored by TLC).

  • Cool the reaction and neutralize with a base (e.g., sodium bicarbonate) to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent to isolate the 2-(2-aminophenyl)thioacetic acid.

Step 3: Amidation Follow the amidation procedure described in Step 2 of Route 2.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthetic_Route_1 2-Aminothiophenol 2-Aminothiophenol One-Pot Reaction One-Pot Reaction 2-Aminothiophenol->One-Pot Reaction 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->One-Pot Reaction This compound This compound One-Pot Reaction->this compound S-Alkylation Byproducts Byproducts One-Pot Reaction->Byproducts Oxidation, Cyclization

Caption: Route 1: One-Pot S-Alkylation.

Synthetic_Route_2 2-Aminothiophenol 2-Aminothiophenol Step1 Step 1: Thioether Formation 2-Aminothiophenol->Step1 Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Step1 Intermediate 2-(2-Aminophenyl)thioacetic Acid Step1->Intermediate Side_Reaction Benzothiazole Byproduct Step1->Side_Reaction Step2 Step 2: Amidation Intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: Route 2: Two-Step Synthesis.

Synthetic_Route_3 2-Nitrothiophenol 2-Nitrothiophenol Step1_3 Step 1: S-Alkylation 2-Nitrothiophenol->Step1_3 Chloroacetic_Acid Chloroacetic_Acid Chloroacetic_Acid->Step1_3 Intermediate1_3 2-(2-Nitrophenyl)thioacetic Acid Step1_3->Intermediate1_3 Step2_3 Step 2: Reduction Intermediate1_3->Step2_3 Intermediate2_3 2-(2-Aminophenyl)thioacetic Acid Step2_3->Intermediate2_3 Step3_3 Step 3: Amidation Intermediate2_3->Step3_3 Final_Product_3 This compound Step3_3->Final_Product_3

Caption: Route 3: Multi-Step Synthesis from 2-Nitrothiophenol.

Biological Context and Signaling

While the primary focus of this guide is on the synthesis of this compound, it is noteworthy that thioacetamide and its derivatives have been investigated for their biological activities. For instance, some thioacetamide derivatives have shown potential as anticancer and antimicrobial agents[2]. Thioacetamide itself is known to induce liver injury in animal models, and studies have implicated the modulation of signaling pathways such as the TGF-β1/PI3K/Akt and p-ERK1/2 pathways in this process. The diagram below illustrates a simplified representation of a potential signaling pathway that could be relevant to the biological evaluation of this compound and its analogues.

Signaling_Pathway Extracellular_Signal Growth Factors/ Stress Signals Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Downstream_Effectors Cell Survival, Proliferation, Apoptosis Akt->Downstream_Effectors Thioacetamide_Derivative This compound (or derivative) Thioacetamide_Derivative->Akt Modulation?

References

Head-to-Head Comparison of 2-[(2-Aminophenyl)thio]acetamide Derivatives with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of kinase inhibitors based on the 2-[(2-Aminophenyl)thio]acetamide scaffold with established inhibitors targeting key kinases in cancer therapy: Epidermal Growth Factor Receptor (EGFR), Src Tyrosine Kinase (Src), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While data on the parent compound, this compound, is limited in the public domain, its derivatives have shown significant potential as kinase inhibitors. This comparison focuses on the quantitative performance of these derivatives against well-known, clinically relevant inhibitors.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for derivatives of the this compound scaffold and established kinase inhibitors. Lower IC50 values indicate higher potency.

Table 1: Comparison of EGFR Inhibitors

CompoundTarget KinaseBiochemical IC50Cellular IC50Cell Line
2-((1H-imidazol-2-yl)thio)acetamide derivative EGFRNot ReportedLow micromolarH1975 (gefitinib-resistant)
Gefitinib EGFRNot Reported13.06 nM[1]HCC827[1]
77.26 nM[1]PC9[1]
26 - 57 nM[2]NR6wtEGFR and NR6W[2]

Table 2: Comparison of Src Kinase Inhibitors

CompoundTarget KinaseBiochemical IC50Cellular GI50Cell Line
N-(3-(dimethylaminobenzylidene)-2-oxoindolin-5-yl)acetamide Src3.55 µM[3][4]Not ReportedNot Reported
N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide c-SrcNot Reported1.34 µM[5]NIH3T3/c-Src527F[5]
2.30 µM[5]SYF/c-Src527F[5]
Dasatinib Src0.8 nM[6]Sub-micromolarNeuroblastoma cell lines[7]
Bcr-Abl<1 nM[6]
c-Kit79 nM[6]

Table 3: Comparison of VEGFR-2 Inhibitors

CompoundTarget KinaseBiochemical IC50Cellular IC50Cell Line
Compound W13 (a 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative) VEGFR-21.6 nM0.36 µMHGC-27
Axitinib VEGFR-20.2 nM[8]Not ReportedNot Reported
VEGFR-10.1 nM[8]
VEGFR-30.1 - 0.3 nM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Assay: LanthaScreen™ Kinase Assay

The LanthaScreen™ Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure kinase activity and inhibition.

Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used as the FRET donor. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor in close proximity to the fluorescent acceptor on the substrate, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol Outline:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, a fluorescein-labeled substrate, and ATP in a kinase buffer.

    • Add the test compound (e.g., this compound derivative or a known inhibitor) at various concentrations.

    • Incubate the reaction mixture to allow for kinase activity.

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add a terbium-labeled antibody specific for the phosphorylated substrate.

    • Incubate to allow for antibody-substrate binding.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the FRET ratio against the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound.

    • Include a vehicle-only control and a positive control (a known cytotoxic agent).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vivo Efficacy Study: Xenograft Model

Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol Outline:

  • Cell Implantation:

    • Inject a suspension of human cancer cells (e.g., a cell line known to be sensitive to the targeted kinase) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

    • Administer a vehicle control to the control group.

    • Treatment is typically performed daily or on a set schedule for a predetermined duration.

  • Tumor Measurement and Monitoring:

    • Measure tumor volume using calipers at regular intervals throughout the study.

    • Monitor the body weight and overall health of the mice.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

    • Evaluate the statistical significance of the observed anti-tumor effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by the compared inhibitors and a general workflow for kinase inhibitor screening.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis EGF EGF (Ligand) EGF->EGFR Binds

Figure 1. Simplified EGFR Signaling Pathway

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activates Integrin Integrin Integrin->Src Activates FAK FAK Src->FAK RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Transcription Gene Transcription RAS_MAPK->Transcription PI3K_AKT->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Invasion Invasion Transcription->Invasion

Figure 2. Simplified Src Signaling Pathway

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAS_MAPK RAS/MAPK Pathway PKC->RAS_MAPK Transcription Gene Transcription RAS_MAPK->Transcription AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Permeability Permeability eNOS->Permeability Survival Survival eNOS->Survival Transcription->Survival Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration VEGF VEGF (Ligand) VEGF->VEGFR2 Binds

Figure 3. Simplified VEGFR-2 Signaling Pathway

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen™) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (Potent Compounds) Biochemical_Assay->Hit_Identification Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT) Hit_Identification->Cell_Based_Assay Lead_Selection Lead Selection (Cell-Permeable, Active) Cell_Based_Assay->Lead_Selection In_Vivo_Study In Vivo Efficacy Study (Xenograft Model) Lead_Selection->In_Vivo_Study Clinical_Candidate Clinical Candidate In_Vivo_Study->Clinical_Candidate

Figure 4. Kinase Inhibitor Screening Workflow

References

A Comparative Guide to the Mechanism of Action of 2-[(2-Aminophenyl)thio]acetamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanism of action of 2-[(2-Aminophenyl)thio]acetamide derivatives against alternative compounds, supported by experimental data. This document focuses on the anticancer properties of these derivatives, with a particular emphasis on a representative compound, N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide, and compares it with the well-established class of anticancer agents, the thiourea derivatives.

Performance Comparison: Acetamide vs. Thiourea Derivatives

While a direct head-to-head clinical comparison is not extensively documented, preclinical studies provide significant insights into the differing and overlapping mechanisms of these two classes of compounds. Both have demonstrated considerable potential as anticancer agents, operating through distinct signaling pathways.[1]

Table 1: Comparison of Anticancer Activity and Mechanism of Action

FeatureThis compound DerivativesThiourea Derivatives
Representative Compound N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamideN-(allylcarbamothioyl)-2-chlorobenzamide
Primary Mechanism of Action Induction of Apoptosis via the Mitochondrial Pathway[2][3][4]Inhibition of Protein Kinases (e.g., BRAF), disrupting the MAPK/ERK signaling pathway[5]
Key Molecular Targets Bcl-2 family proteins (Bax, Bcl-2), Caspases (Caspase-9, Caspase-3)[2][3][4]BRAF, MEK, ERK kinases[6][7]
Reported IC50 Values Compound 10 showed considerable anticancer activity against various human tumor cell lines.[1]N-(allylcarbamothioyl)-2-chlorobenzamide: IC50 of 2.6 µM against MCF-7 breast cancer cells.[5]

Delving into the Mechanisms of Action

This compound Derivatives: Triggering Programmed Cell Death

Research indicates that this compound derivatives exert their anticancer effects primarily by inducing apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. A novel benzothiazole derivative, YLT322, has been shown to induce apoptosis in a dose- and time-dependent manner.[2][3][4] This process involves the activation of caspase-9 and caspase-3, but not caspase-8.[2][3][4]

The mechanism involves an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[2][3][4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptosis.[2][3][4] Furthermore, the downregulation of phosphorylated p42/44 MAPK and phosphorylated Akt has also been observed.[2][3]

Mechanism of Action of this compound Derivatives cluster_drug Drug Action cluster_cell Cellular Response drug This compound Derivatives bax Bax Expression ↑ drug->bax bcl2 Bcl-2 Expression ↓ drug->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Induction of apoptosis by this compound derivatives.
Thiourea Derivatives: A Targeted Approach to Kinase Inhibition

In contrast, thiourea derivatives often function by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival. A prominent target is the RAF-MEK-ERK signaling pathway (also known as the MAPK/ERK pathway), which is frequently hyperactivated in various cancers due to mutations in genes like BRAF.[6][7]

Certain N-allylthiourea derivatives have demonstrated potent cytotoxic activity by inhibiting the BRAF(V600E) protein kinase.[5] By blocking BRAF, these compounds prevent the downstream phosphorylation and activation of MEK and ERK.[6][7] The inhibition of this pathway ultimately leads to a halt in cell cycle progression and can also induce apoptosis.[6]

Mechanism of Action of Thiourea Derivatives cluster_drug Drug Action cluster_pathway Signaling Pathway drug Thiourea Derivatives braf BRAF drug->braf Inhibits mek MEK braf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Inhibition of the BRAF-MEK-ERK pathway by thiourea derivatives.

Experimental Protocols

To facilitate the validation and further investigation of these mechanisms, detailed protocols for key experiments are provided below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysate from treated and untreated cells

  • Assay buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Prepare cell lysates from cells treated with the test compounds.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add 50 µg of protein from each lysate to separate wells.

  • Add assay buffer to each well to a final volume of 90 µL.

  • Add 10 µL of the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate 20-30 µg of protein from each cell lysate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow for Mechanism of Action Confirmation cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Conclusion start Seed Cancer Cells treat Treat with Test Compounds start->treat mtt MTT Assay (Cell Viability) treat->mtt caspase Caspase Activity Assay treat->caspase western Western Blot (Protein Expression) treat->western data Analyze Data (IC50, Enzyme Activity, Protein Levels) mtt->data caspase->data western->data conclusion Confirm Mechanism of Action data->conclusion

A generalized workflow for experimental validation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-[(2-Aminophenyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 2-[(2-Aminophenyl)thio]acetamide, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

When handling this compound, it is crucial to observe the following safety measures to minimize exposure and risk:

  • Engineering Controls : Always work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[2][3] In case of dust formation, a respirator may be necessary.

  • Handling Practices : Avoid generating dust.[1][2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4]

Hazard Profile

Understanding the hazards associated with this compound is the first step in ensuring safe handling and disposal. The primary hazards include:

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[2][4]
Skin Corrosion/Irritation Causes skin irritation.[2][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4]
Carcinogenicity May cause cancer.[2][3][4]
Aquatic Hazard (Long-term) Harmful to aquatic life with long lasting effects.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in a way that prevents environmental contamination and complies with all relevant regulations.

Step 1: Hazardous Waste Determination

Assume the compound is hazardous waste.[5] Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][2]

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5] Do not mix this compound waste with other waste streams.[4] Keep it in its original container if possible.[4]

Step 3: Container Selection and Labeling

  • Container : Use a container that is compatible with the chemical waste. The container must be in good condition, with a secure, screw-top cap.[5]

  • Labeling : All waste containers must be accurately and clearly labeled as hazardous waste, indicating the contents.

Step 4: Disposal

Dispose of the contents and container to an approved waste disposal plant.[1][2][4] Do not allow the chemical to enter drains or sewer systems.[1]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spill : In case of a spill, avoid dust formation.[1] Sweep up the material and shovel it into a suitable container for disposal.[1]

  • Fire : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire.[1]

  • First Aid :

    • In case of skin contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

    • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

    • If swallowed : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

    • If inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_disposal Final Disposal A Assess Hazards & Wear Appropriate PPE B Work in a Ventilated Area (e.g., Fume Hood) C Segregate Waste: Keep this compound waste separate A->C D Use a Compatible, Securely Sealed Container C->D E Clearly Label Container as 'Hazardous Waste' with Chemical Name D->E F Store Temporarily in a Designated, Secure Area E->F G Arrange for Pickup by an Approved Waste Disposal Service F->G H Ensure Compliance with Local, Regional, and National Regulations G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-[(2-Aminophenyl)thio]acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This document provides critical safety, handling, and disposal information for 2-[(2-Aminophenyl)thio]acetamide (CAS No. 90271-33-3). Given the limited availability of a comprehensive Safety Data Sheet (SDS), the following procedures are based on available hazard information and data from structurally similar compounds, such as thioacetamide and aromatic amines. This chemical should be handled with a high degree of caution by trained personnel only.

Hazard Identification and Classification

This compound is considered hazardous. The following table summarizes its known and potential hazards.

Hazard ClassGHS Hazard Statement
Acute Toxicity (Oral) H302: Harmful if swallowed
Acute Toxicity (Dermal) H312: Harmful in contact with skin
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Acute Toxicity (Inhalation) H332: Harmful if inhaled
Specific Target Organ Toxicity H335: May cause respiratory irritation
Carcinogenicity Suspected of causing cancer (based on structural similarity to thioacetamide)[1]

Signal Word: Warning [2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Hand Protection Nitrile rubber gloves (or other chemically resistant gloves).Prevents skin contact and absorption.
Eye/Face Protection Safety goggles with side shields or a face shield.Protects against splashes and airborne particles.
Skin and Body Protection A lab coat, worn fully buttoned. Consider a chemical-resistant apron and sleeves for larger quantities.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.Prevents inhalation of dust or aerosols.

Handling and Storage

Proper handling and storage are crucial to maintaining the chemical's integrity and ensuring a safe laboratory environment.

AspectProcedure
Handling - Work in a designated area, such as a chemical fume hood. - Avoid generating dust. - Do not eat, drink, or smoke in the handling area. - Wash hands thoroughly after handling.
Storage - Store in a tightly sealed container in a cool, dry, and well-ventilated area. - Keep in a dark place, under an inert atmosphere, at room temperature.[2] - Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

Exposure RouteFirst-Aid Protocol
If Swallowed Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
If on Skin Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
If Inhaled Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a research setting, emphasizing safety at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS and Safety Protocols b Don Appropriate PPE a->b c Weigh Compound in Fume Hood b->c d Perform Experiment c->d e Decontaminate Glassware and Surfaces d->e f Dispose of Waste in Labeled Container e->f g Remove PPE and Wash Hands f->g

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.